molecular formula C18H25BrN2O5 B10765200 UNC-2170 maleate

UNC-2170 maleate

Cat. No.: B10765200
M. Wt: 429.3 g/mol
InChI Key: WCAATDGMINWXPJ-WLHGVMLRSA-N
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Description

UNC-2170 maleate is a useful research compound. Its molecular formula is C18H25BrN2O5 and its molecular weight is 429.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H25BrN2O5

Molecular Weight

429.3 g/mol

IUPAC Name

3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WCAATDGMINWXPJ-WLHGVMLRSA-N

Isomeric SMILES

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to UNC-2170 Maleate: A Selective 53BP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC-2170 maleate (B1232345) is the maleate salt of UNC-2170, a potent and selective small molecule inhibitor of the p53 binding protein 1 (53BP1).[1][2] By targeting the tandem Tudor domain of 53BP1, UNC-2170 disrupts a critical protein-protein interaction central to the DNA Damage Response (DDR), specifically the non-homologous end joining (NHEJ) pathway.[3][4] This guide provides a comprehensive overview of UNC-2170 maleate, including its chemical properties, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Core Properties of this compound

This compound is a synthetic, cell-permeable compound that has been instrumental in elucidating the cellular functions of 53BP1.[5] Its core attributes are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 3-bromo-N-[3-[(1,1-dimethylethyl)amino]propyl]-benzamide; (2Z)-but-2-enedioic acid[6][7]
Synonyms UNC2170 maleate[7]
CAS Number 2173992-60-2[6]
Molecular Formula C₁₈H₂₅BrN₂O₅[8]
Molecular Weight 429.31 g/mol [8]
Appearance Solid
Solubility Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (1 mg/mL), and PBS (pH 7.2) (1 mg/mL)[6]
Storage Store at -20°C

Mechanism of Action: Inhibition of 53BP1

UNC-2170 acts as a competitive inhibitor of the tandem Tudor domain (TTD) of 53BP1.[4] The TTD of 53BP1 recognizes and binds to histone H4 dimethylated at lysine (B10760008) 20 (H4K20me2), a key post-translational modification that marks sites of DNA double-strand breaks (DSBs).[6][9] This interaction is a critical step in the recruitment of 53BP1 to damaged chromatin, which in turn promotes the NHEJ pathway of DNA repair.[3][10]

By binding to the H4K20me2-binding pocket of the 53BP1 TTD, UNC-2170 sterically hinders the interaction between 53BP1 and its histone ligand.[11][12] This disruption prevents the localization of 53BP1 to DSBs, thereby inhibiting its downstream functions in NHEJ.[3]

Signaling Pathway of 53BP1 in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of 53BP1 in the NHEJ pathway and the point of inhibition by UNC-2170.

53BP1_NHEJ_Pathway 53BP1-Mediated Non-Homologous End Joining (NHEJ) and Inhibition by UNC-2170 DSB DNA Double-Strand Break (DSB) MRN MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN recruits ATM ATM Kinase MRN->ATM activates H2AX γH2AX ATM->H2AX phosphorylates MDC1 MDC1 H2AX->MDC1 recruits RNF8 RNF8 MDC1->RNF8 recruits RNF168 RNF168 RNF8->RNF168 recruits H4K20me2 Histone H4K20me2 RNF168->H4K20me2 promotes methylation 53BP1 53BP1 H4K20me2->53BP1 recruits RIF1 RIF1 53BP1->RIF1 recruits UNC2170 This compound UNC2170->53BP1 inhibits binding to H4K20me2 Shieldin Shieldin Complex RIF1->Shieldin recruits NHEJ_Repair Non-Homologous End Joining (NHEJ) Repair Shieldin->NHEJ_Repair promotes End_Resection DNA End Resection (leads to Homologous Recombination) Shieldin->End_Resection inhibits

Caption: 53BP1 signaling in NHEJ and UNC-2170's point of action.

Quantitative Data

The following tables summarize the key quantitative data for UNC-2170 and its maleate salt.

Table 1: Biochemical and Cellular Activity
ParameterValueAssayReference(s)
IC₅₀ (53BP1) 29 µMAlphaScreen[1][2]
K_d_ (53BP1) 22 µMIsothermal Titration Calorimetry (ITC)[1][2]
Selectivity >17-fold vs. 9 other methyl-lysine reader proteinsAlphaScreen Panel[1][2]
Cellular Activity Inhibition of Class Switch Recombination (CSR)Cellular Assay[6][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AlphaScreen Assay for 53BP1-Histone H4K20me2 Binding

This protocol describes a bead-based proximity assay to quantify the inhibitory effect of UNC-2170 on the interaction between the 53BP1 tandem Tudor domain and a biotinylated histone H4 peptide dimethylated at lysine 20.

AlphaScreen_Workflow AlphaScreen Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - His-tagged 53BP1 TTD - Biotinylated H4K20me2 peptide - UNC-2170 serial dilution - AlphaScreen beads (Donor & Acceptor) - Assay Buffer Start->Prepare_Reagents Add_Components Add to 384-well plate: 1. 53BP1 TTD 2. H4K20me2 peptide 3. UNC-2170 or DMSO Prepare_Reagents->Add_Components Incubate1 Incubate at RT for 15 min Add_Components->Incubate1 Add_Beads Add Ni-NTA Acceptor and Streptavidin Donor beads Incubate1->Add_Beads Incubate2 Incubate at RT for 60 min in the dark Add_Beads->Incubate2 Read_Plate Read plate on AlphaScreen-compatible plate reader (680 nm excitation, 520-620 nm emission) Incubate2->Read_Plate Analyze_Data Analyze data and calculate IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the 53BP1 AlphaScreen binding assay.

  • Reagent Preparation:

    • Recombinant His-tagged human 53BP1 tandem Tudor domain (residues 1484-1603) is expressed and purified.

    • A biotinylated histone H4 (residues 12-25) peptide with dimethylation at lysine 20 (H4K20me2) is synthesized.

    • This compound is serially diluted in DMSO, followed by a final dilution in assay buffer.

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads are reconstituted according to the manufacturer's protocol.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of 53BP1 TTD (final concentration ~50 nM).

    • Add 5 µL of biotinylated H4K20me2 peptide (final concentration ~20 nM).

    • Add 5 µL of UNC-2170 dilution or DMSO (vehicle control).

    • Incubate at room temperature for 15 minutes.

    • Add 5 µL of a 1:1 mixture of Ni-NTA Acceptor and Streptavidin Donor beads (final concentration 10 µg/mL each).

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • The plate is read on an AlphaScreen-compatible plate reader with excitation at 680 nm and emission detection between 520-620 nm.

    • The resulting data is normalized to controls and the IC₅₀ value is calculated using a non-linear regression curve fit.

Cellular Class Switch Recombination (CSR) Assay

This protocol details the in vitro assessment of UNC-2170's effect on immunoglobulin class switch recombination in primary murine B cells.

CSR_Workflow Class Switch Recombination Assay Workflow Start Start Isolate_B_cells Isolate primary B cells from murine spleens Start->Isolate_B_cells Culture_B_cells Culture B cells with LPS and IL-4 in the presence of UNC-2170 or DMSO (control) Isolate_B_cells->Culture_B_cells Incubate Incubate for 3-4 days Culture_B_cells->Incubate Harvest_cells Harvest cells Incubate->Harvest_cells Stain_cells Stain cells with fluorescently labeled antibodies (e.g., anti-IgG1, anti-IgM) Harvest_cells->Stain_cells Flow_cytometry Analyze by flow cytometry Stain_cells->Flow_cytometry Analyze_data Quantify the percentage of class-switched (IgG1+) B cells Flow_cytometry->Analyze_data End End Analyze_data->End

References

UNC-2170 Maleate: A Technical Guide to its Interaction with the Tandem Tudor Domain of 53BP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a small molecule inhibitor that has garnered significant interest for its selective interaction with the tandem tudor domain (TTD) of the p53-binding protein 1 (53BP1).[1] 53BP1 is a crucial protein in the DNA damage response (DDR) pathway, playing a central role in the repair of DNA double-strand breaks (DSBs).[2][3] Specifically, it functions to promote non-homologous end joining (NHEJ) while antagonizing homologous recombination (HR).[4][5] This activity is mediated, in part, by the recognition of dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2) by its TTD.[1][4][6] UNC-2170 acts as a competitive antagonist at this binding site, providing a valuable tool to probe the functions of 53BP1 and a potential starting point for the development of novel therapeutics.[1][6] This technical guide provides an in-depth overview of the interaction between UNC-2170 and the 53BP1 TTD, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative data for the interaction of UNC-2170 and other relevant compounds with the 53BP1 tandem tudor domain.

Table 1: Binding Affinity and Potency of UNC-2170 for 53BP1 Tandem Tudor Domain

CompoundAssay TypeParameterValue (µM)Reference
UNC-2170AlphaScreenIC5029[2]
UNC-2170Isothermal Titration Calorimetry (ITC)Kd22[2]

Table 2: Selectivity of UNC-2170 for 53BP1 Over Other Methyl-lysine Reader Proteins

Methyl-lysine Reader ProteinDomain TypeUNC-2170 IC50 (µM)Selectivity Fold (approx.)
53BP1Tandem Tudor291
L3MBTL1MBT>500>17
L3MBTL3MBT>500>17
JMJD2ATudor>500>17
JMJD2BTudor>500>17
JMJD2CTudor>500>17
JMJD2ETudor>500>17
CBX7Chromo>500>17
MPP8Chromo>500>17
BAZ2APHD>500>17

Data adapted from Perfetti et al., 2015.[2][6]

Signaling Pathway and Mechanism of Action

The tandem tudor domain of 53BP1 is a key reader of epigenetic marks, specifically recognizing H4K20me2, which is enriched at sites of DNA double-strand breaks. This interaction is a critical step in the recruitment of 53BP1 to damaged chromatin, initiating a signaling cascade that promotes NHEJ-mediated repair. UNC-2170 functions as a competitive inhibitor by binding to the aromatic cage within the 53BP1 TTD that normally accommodates the dimethylated lysine residue of H4K20me2. This direct competition prevents the localization of 53BP1 to DSBs, thereby inhibiting its downstream functions in DNA repair.

53BP1_Signaling_Pathway cluster_0 DNA Double-Strand Break cluster_1 Chromatin Modification cluster_2 53BP1 Recruitment and Inhibition cluster_3 Downstream Signaling DSB DSB H4K20me2 H4K20me2 DSB->H4K20me2 leads to 53BP1_TTD 53BP1 Tandem Tudor Domain H4K20me2->53BP1_TTD recruits NHEJ_Pathway Non-Homologous End Joining (NHEJ) 53BP1_TTD->NHEJ_Pathway promotes HR_Suppression Homologous Recombination Suppression 53BP1_TTD->HR_Suppression promotes UNC2170 UNC-2170 UNC2170->53BP1_TTD competitively inhibits

53BP1 signaling and UNC-2170 inhibition.

Experimental Protocols

AlphaScreen Assay for 53BP1-H4K20me2 Interaction

This protocol describes a bead-based proximity assay to measure the inhibition of the 53BP1 TTD interaction with a biotinylated H4K20me2 peptide by UNC-2170.

Materials:

  • Recombinant His-tagged 53BP1 Tandem Tudor Domain (TTD)

  • Biotinylated H4K20me2 peptide (e.g., Biotin-C6-SGRGK(me2)GGKGLGKGGAKRHRK-OH)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

  • Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • UNC-2170 maleate (B1232345) dissolved in DMSO

  • 384-well white opaque microplates (e.g., Corning 3705)

Procedure:

  • Prepare a serial dilution of UNC-2170 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted UNC-2170 or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2.5 µL of a solution containing His-53BP1 TTD (final concentration ~25 nM) and biotinylated H4K20me2 peptide (final concentration ~25 nM) in Assay Buffer to each well.

  • Incubate the plate at room temperature for 15 minutes with gentle shaking.

  • Prepare a mixture of Streptavidin-Donor beads and Anti-His-Acceptor beads in Assay Buffer (final concentration ~20 µg/mL each). Add 5 µL of this bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PerkinElmer) using standard AlphaScreen settings.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between UNC-2170 and the 53BP1 TTD.

Materials:

  • Recombinant 53BP1 Tandem Tudor Domain (TTD), purified and dialyzed into ITC buffer

  • UNC-2170 maleate dissolved in ITC buffer

  • ITC Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl

  • Isothermal Titration Calorimeter (e.g., MicroCal iTC200, Malvern)

Procedure:

  • Thoroughly degas both the protein solution and the UNC-2170 solution.

  • Load the sample cell (typically ~200 µL) with the 53BP1 TTD solution (concentration in the range of 10-50 µM).

  • Load the injection syringe (typically ~40 µL) with the UNC-2170 solution (concentration approximately 10-fold higher than the protein concentration).

  • Set the experimental parameters on the ITC instrument:

    • Temperature: 25 °C

    • Stirring speed: 750 rpm

    • Injection volume: 2 µL per injection

    • Number of injections: 20

    • Spacing between injections: 150 seconds

  • Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.

  • Initiate the titration run.

  • As a control, perform a separate titration of UNC-2170 into the ITC buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the raw binding data.

  • Analyze the integrated heat data by fitting to a one-site binding model using the software provided with the instrument (e.g., Origin) to determine Kd, n, and ΔH.

X-ray Crystallography for Structure Determination

This protocol outlines the general steps for obtaining a co-crystal structure of the 53BP1 TTD in complex with UNC-2170.

Materials:

  • Highly purified and concentrated recombinant 53BP1 Tandem Tudor Domain (TTD) (>10 mg/mL)

  • This compound

  • Crystallization screens (e.g., Hampton Research, Qiagen)

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

  • Cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol)

Procedure:

  • Complex Formation: Incubate the purified 53BP1 TTD with a 2- to 5-fold molar excess of UNC-2170 for at least 1 hour on ice.

  • Crystallization Screening: Set up crystallization trials using the sitting drop or hanging drop vapor diffusion method. Mix the protein-ligand complex solution with an equal volume of the reservoir solution from the crystallization screen.

  • Crystal Optimization: Optimize the initial hit conditions by varying the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-cooling: Carefully transfer the crystals to a cryoprotectant solution to prevent ice formation during X-ray data collection. Flash-cool the crystals in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using a previously determined structure of the 53BP1 TTD as a search model.

  • Refinement: Refine the model against the experimental data, including the modeling of the UNC-2170 ligand into the electron density map.

Class Switch Recombination (CSR) Assay

This cellular assay assesses the functional consequence of 53BP1 inhibition by UNC-2170 on immunoglobulin class switching in B cells.[7][8][9]

Materials:

  • Primary murine splenic B cells

  • LPS (lipopolysaccharide)

  • IL-4 (Interleukin-4)

  • This compound

  • Fluorescently labeled anti-IgG1 antibody (e.g., FITC- or PE-conjugated)

  • Flow cytometer

Procedure:

  • Isolate primary B cells from mouse spleens.

  • Culture the B cells in appropriate media supplemented with LPS (to stimulate proliferation and CSR) and IL-4 (to direct switching to IgG1).

  • Treat the cells with varying concentrations of UNC-2170 or DMSO (vehicle control).

  • Incubate the cells for 3-4 days to allow for class switching to occur.

  • Harvest the cells and stain them with a fluorescently labeled anti-IgG1 antibody.

  • Analyze the percentage of IgG1-positive cells by flow cytometry.

  • A reduction in the percentage of IgG1-positive cells in the presence of UNC-2170 indicates inhibition of CSR, consistent with the inhibition of 53BP1 function.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a small molecule inhibitor of a tandem tudor domain and the logical relationship of the experimental data.

Experimental_Workflow Start Start Compound_Screening High-Throughput Screening (e.g., AlphaScreen) Start->Compound_Screening Hit_Validation Biophysical Validation (e.g., ITC) Compound_Screening->Hit_Validation Structural_Studies Structural Biology (X-ray Crystallography) Hit_Validation->Structural_Studies Cellular_Assays Functional Cellular Assays (e.g., CSR, Foci Formation) Hit_Validation->Cellular_Assays Lead_Optimization Lead Optimization Structural_Studies->Lead_Optimization Cellular_Assays->Lead_Optimization

Inhibitor characterization workflow.

Data_Relationship IC50 IC50 (AlphaScreen) Binding_Affinity Binding Affinity & Potency IC50->Binding_Affinity Kd Kd (ITC) Kd->Binding_Affinity Mechanism Mechanism of Action Binding_Affinity->Mechanism Structure Co-crystal Structure Structure->Mechanism Cellular_Activity Cellular Activity Mechanism->Cellular_Activity CSR_Inhibition CSR Inhibition CSR_Inhibition->Cellular_Activity

Logical flow of experimental data.

Conclusion

This compound serves as a valuable chemical probe for studying the biological roles of the 53BP1 tandem tudor domain. Its ability to competitively inhibit the binding of 53BP1 to H4K20me2 provides a means to modulate the DNA damage response pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers working with UNC-2170 and other inhibitors of tandem tudor domains, facilitating further investigation into the therapeutic potential of targeting this important protein-protein interaction.

References

The Impact of UNC-2170 Maleate on Class Switch Recombination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of UNC-2170 maleate (B1232345), a small molecule inhibitor of the p53-binding protein 1 (53BP1), on immunoglobulin class switch recombination (CSR). By competitively binding to the tandem tudor domain of 53BP1, UNC-2170 disrupts a critical DNA damage response pathway essential for the successful completion of CSR in B lymphocytes. This document details the underlying molecular mechanisms, provides comprehensive experimental protocols for assessing the impact of UNC-2170 on CSR, and presents quantitative data on its inhibitory effects. The information herein is intended to equip researchers with the necessary knowledge and methodologies to investigate the role of 53BP1 in immune responses and to explore the therapeutic potential of 53BP1 inhibition.

Introduction to UNC-2170 Maleate and Class Switch Recombination

Immunoglobulin class switch recombination (CSR) is a crucial biological process that diversifies the effector functions of antibodies. This DNA recombination event allows B cells to switch the constant region of the immunoglobulin heavy chain, thereby altering the antibody isotype (e.g., from IgM to IgG, IgA, or IgE) while maintaining antigen specificity[1][2]. The process is initiated by activation-induced cytidine (B196190) deaminase (AID), which creates DNA double-strand breaks (DSBs) in the switch regions of the immunoglobulin heavy chain locus[3][4].

The repair of these DSBs and the subsequent joining of the correct DNA ends are dependent on the non-homologous end joining (NHEJ) pathway, a key component of the DNA damage response (DDR)[1][5]. A critical protein in this process is the p53-binding protein 1 (53BP1), which is recruited to sites of DSBs and plays a pivotal role in promoting NHEJ[5][6]. 53BP1 recognizes and binds to dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a histone mark associated with DNA damage, through its tandem tudor domain[7]. This interaction is essential for the proper functioning of 53BP1 in CSR[8].

UNC-2170 is a small molecule ligand that acts as an antagonist of 53BP1.[8][9] It functions by binding to the methyl-lysine binding pocket of the 53BP1 tandem tudor domain, thereby competitively inhibiting the interaction between 53BP1 and H4K20me2.[8] This disruption of 53BP1 function has been shown to suppress CSR, making UNC-2170 a valuable tool for studying the role of 53BP1 in this process and a potential lead compound for therapeutic applications where modulation of the immune response is desired. This compound is the maleate salt form of this compound.[10]

Quantitative Data: Dose-Dependent Effect of UNC-2170 on Class Switch Recombination

The inhibitory effect of UNC-2170 on CSR is dose-dependent. The following table summarizes the quantitative data from in vitro studies on murine B cells stimulated to undergo CSR to IgG1.

UNC-2170 Concentration (µM)Relative Class Switch Recombination Efficiency (%)Observations
0 (Control)100Baseline CSR efficiency in stimulated B cells.
30Not specified, but higher than 75µM treatmentModest inhibition of CSR.
7564"Optimal" concentration for observing specific inhibitory effects.[8]
100Not specified, but lower than 75µM treatmentIncreased inhibition compared to lower doses.
300UnsuccessfulSignificant reduction in cell viability.[8]

Data is based on studies using naive murine splenocytes stimulated with LPS and IL-4 for 3.5 days.[8][9]

Signaling Pathways and Experimental Workflows

The Role of 53BP1 in Class Switch Recombination and Inhibition by UNC-2170

The following diagram illustrates the signaling pathway of 53BP1 in CSR and the mechanism of inhibition by UNC-2170.

53BP1_in_CSR_and_UNC-2170_Inhibition AID AID DSB DNA Double-Strand Break (DSB) in Switch Region AID->DSB Induces H4K20me2 Histone H4K20me2 Mark DSB->H4K20me2 Exposes 53BP1 53BP1 H4K20me2->53BP1 Recruits NHEJ Non-Homologous End Joining (NHEJ) Repair Complex 53BP1->NHEJ Promotes Blocked_53BP1 53BP1 (Blocked) 53BP1->Blocked_53BP1 Binds to Tudor Domain CSR Successful Class Switch Recombination NHEJ->CSR Leads to Inhibited_CSR Inhibited Class Switch Recombination UNC2170 UNC-2170 Blocked_53BP1->NHEJ Fails to Promote

Caption: 53BP1 signaling in CSR and UNC-2170 inhibition.

Experimental Workflow for In Vitro Class Switch Recombination Assay

This diagram outlines the key steps for assessing the effect of UNC-2170 on CSR in vitro.

CSR_Workflow start Start bcell_isolation 1. Isolate Naive B Cells from Mouse Spleen start->bcell_isolation stimulation 2. Stimulate B Cells with LPS and IL-4 bcell_isolation->stimulation treatment 3. Treat with this compound (and controls) stimulation->treatment incubation 4. Incubate for 3.5 days treatment->incubation staining 5. Stain for Surface Markers (e.g., IgG1, B220) incubation->staining flow_cytometry 6. Analyze by Flow Cytometry staining->flow_cytometry analysis 7. Quantify Percentage of Class-Switched B Cells flow_cytometry->analysis end End analysis->end

References

UNC-2170 Maleate: A Deep Dive into its Selectivity for 53BP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of UNC-2170 maleate (B1232345), a small molecule inhibitor targeting the p53-binding protein 1 (53BP1). 53BP1 is a critical protein in the DNA Damage Response (DDR) pathway, playing a key role in the repair of DNA double-strand breaks (DSBs). Its targeted inhibition is of significant interest for therapeutic applications, particularly in oncology. This document details the quantitative selectivity data, experimental methodologies for its characterization, and the signaling pathway context of UNC-2170 maleate's action.

Core Concepts: Mechanism of Action

UNC-2170 is a fragment-like ligand that functionally targets the tandem tudor domain (TTD) of 53BP1.[1][2] This domain is responsible for recognizing and binding to dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a key post-translational modification that signals the presence of a DNA double-strand break.[1][3][4] By occupying the methyl-lysine binding pocket within the TTD, UNC-2170 competitively inhibits the interaction between 53BP1 and H4K20me2, thereby preventing the recruitment and localization of 53BP1 to the sites of DNA damage.[1][3] Structural studies have revealed that the tert-butyl amine group of UNC-2170 is crucial for anchoring the compound within this binding pocket.[3]

Quantitative Assessment of Selectivity and Potency

This compound demonstrates a notable selectivity for 53BP1 over other methyl-lysine (Kme) reader proteins. The following tables summarize the binding affinity and inhibitory concentration of UNC-2170.

Table 1: Binding Affinity and Potency of UNC-2170 for 53BP1

ParameterValueMethod
IC5029 µMAlphaScreen
Kd22 µMIsothermal Titration Calorimetry (ITC)

Data sourced from MedchemExpress and Perfetti et al., 2015.[1][2][5]

Table 2: Selectivity Profile of UNC-2170 Against a Panel of Methyl-Lysine Reader Proteins

Target ProteinIC50 (µM)
53BP1 29
CBX7> 500
JARID1A> 500
PHF1> 500
PHF19> 500
PHF23> 500
UHRF1> 500
L3MBTL1> 500
L3MBTL3> 500
MBTD1> 500

As determined by AlphaScreen assay. This data demonstrates at least a 17-fold selectivity for 53BP1 over the other tested Kme reader proteins.[1][2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity and binding of UNC-2170 to 53BP1.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay is used to measure the ability of UNC-2170 to disrupt the interaction between the 53BP1 tandem tudor domain (TTD) and a biotinylated H4K20me2 peptide.

Materials:

  • Recombinant His-tagged 53BP1 TTD

  • Biotinylated H4K20me2 peptide

  • Streptavidin-coated Donor beads

  • Anti-His antibody-conjugated Acceptor beads

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplates

Procedure:

  • Prepare a solution of His-tagged 53BP1 TTD and biotinylated H4K20me2 peptide in assay buffer.

  • Add serial dilutions of this compound to the wells of a 384-well plate.

  • Add the 53BP1 TTD and H4K20me2 peptide mixture to the wells.

  • Incubate at room temperature for 30 minutes.

  • Add a suspension of Streptavidin-coated Donor beads and Anti-His Acceptor beads to each well.

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader. The signal will decrease as UNC-2170 disrupts the protein-peptide interaction, preventing the Donor and Acceptor beads from coming into proximity.

  • Calculate the IC50 value from the resulting dose-response curve.

G cluster_0 AlphaScreen Workflow Reagents Reagents Incubation1 Incubate 53BP1-H4K20me2 with UNC-2170 Reagents->Incubation1 Add Bead_Addition Add Donor and Acceptor Beads Incubation1->Bead_Addition Then Incubation2 Incubate in Dark Bead_Addition->Incubation2 Then Readout Read AlphaScreen Signal Incubation2->Readout Then Analysis Calculate IC50 Readout->Analysis To G cluster_1 Isothermal Titration Calorimetry Workflow Preparation Prepare Protein and Ligand Solutions Loading Load into ITC Cell and Syringe Preparation->Loading Then Titration Perform Serial Injections Loading->Titration Then Data_Acquisition Measure Heat Change Titration->Data_Acquisition To Data_Analysis Generate Isotherm and Calculate Kd Data_Acquisition->Data_Analysis To G cluster_2 DNA Damage Response Pathway DSB DNA Double-Strand Break H4K20me2 H4K20me2 Deposition DSB->H4K20me2 53BP1_Recruitment 53BP1 Recruitment H4K20me2->53BP1_Recruitment End_Protection DNA End Protection 53BP1_Recruitment->End_Protection End_Resection DNA End Resection 53BP1_Recruitment->End_Resection Inhibits UNC2170 UNC-2170 UNC2170->53BP1_Recruitment NHEJ Non-Homologous End Joining (NHEJ) End_Protection->NHEJ Promotes HR Homologous Recombination (HR) End_Resection->HR Promotes

References

UNC-2170 Maleate: A Comprehensive Technical Guide to its Binding Affinity and Interaction with 53BP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of UNC-2170 maleate, a fragment-like small molecule ligand targeting the p53-binding protein 1 (53BP1). The following sections detail its binding affinity, dissociation constant (Kd), and the experimental methodologies used for these determinations, offering valuable insights for researchers in DNA damage response (DDR) and drug discovery.

Core Binding Affinity Data

UNC-2170 has been identified as a selective antagonist of 53BP1, a crucial protein in the DNA damage repair pathway.[1][2][3] It functions by binding to the tandem tudor domain of 53BP1, the same domain recognized by methylated histones, thereby competitively inhibiting the natural protein-protein interaction.[3][4] The binding affinity of UNC-2170 for 53BP1 has been quantitatively characterized using multiple biophysical assays.

Target ProteinLigandBinding Affinity (Kd)IC50Assay MethodReference
53BP1 (tandem tudor domain)UNC-217022 ± 2.5 µM29 ± 7.4 µMIsothermal Titration Calorimetry (ITC)[4]
53BP1UNC-2170-29 µMAlphaScreen[1][4]

Note: The Kd value represents the equilibrium dissociation constant, a measure of the binding affinity between the ligand and its target. A lower Kd value indicates a stronger binding affinity. The IC50 value is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.

UNC-2170 demonstrates notable selectivity for 53BP1, with at least a 17-fold greater affinity for 53BP1 compared to nine other methyl-lysine (Kme) reader proteins.[1][2][4]

Experimental Protocols

The determination of UNC-2170's binding affinity for 53BP1 has been primarily achieved through Isothermal Titration Calorimetry (ITC) and AlphaScreen assays.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermal changes that occur when two molecules interact. This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Protein Preparation: The tandem tudor domain of 53BP1 is expressed and purified.

  • Ligand Preparation: A stock solution of UNC-2170 is prepared in the same buffer as the protein to minimize heat of dilution effects.

  • Titration: A solution of UNC-2170 is titrated into a solution containing the 53BP1 tandem tudor domain at a constant temperature.

  • Data Acquisition: The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters, including the Kd value. The ITC data for UNC-2170 binding to 53BP1 revealed a Kd of 22 ± 2.5 µM.[4]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based immunoassay that measures the interaction between two molecules. It is a highly sensitive method for detecting biomolecular interactions in a homogeneous format.

Methodology:

  • Reagent Preparation: Biotinylated histone H4K20me2 peptide, streptavidin-coated donor beads, GST-tagged 53BP1 tandem tudor domain, and anti-GST-conjugated acceptor beads are prepared.

  • Assay Plate Setup: The reagents are added to a microplate in a specific order.

  • Incubation: The plate is incubated to allow for the binding of the components. In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity through the 53BP1-histone interaction.

  • Detection: Upon excitation at 680 nm, the donor beads release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm.

  • Inhibition: When UNC-2170 is present, it competes with the histone peptide for binding to 53BP1, preventing the donor and acceptor beads from coming into close proximity and resulting in a decrease in the AlphaScreen signal. The IC50 value is determined by measuring the concentration of UNC-2170 required to inhibit the signal by 50%. For UNC-2170, the IC50 was determined to be 29 ± 7.4 µM.[4]

Visualizations

Signaling Pathway and Binding Inhibition

The following diagram illustrates the role of 53BP1 in the DNA damage response and how UNC-2170 inhibits its function.

G UNC-2170 Inhibition of 53BP1 Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 53BP1 Recruitment and Signaling cluster_2 Inhibition by UNC-2170 DSB DSB H4K20me2 Histone H4K20me2 DSB->H4K20me2 leads to 53BP1_Tudor 53BP1 Tandem Tudor Domain H4K20me2->53BP1_Tudor recruits NHEJ Non-Homologous End Joining (NHEJ) 53BP1_Tudor->NHEJ promotes UNC-2170 UNC-2170 UNC-2170->53BP1_Tudor binds and inhibits

Caption: UNC-2170 inhibits the DNA damage response by blocking 53BP1 binding to histones.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

The following diagram outlines the key steps in determining the binding affinity of UNC-2170 using ITC.

G ITC Experimental Workflow for UNC-2170 A Prepare 53BP1 Tudor Domain Solution in Sample Cell C Titrate UNC-2170 into Sample Cell A->C B Prepare UNC-2170 Solution in Syringe B->C D Measure Heat Change (Power vs. Time) C->D generates E Integrate Peaks to get Heat per Injection D->E F Plot Heat vs. Molar Ratio and Fit to Binding Model E->F G Determine Kd, ΔH, and n F->G yields

Caption: Workflow for determining UNC-2170 binding affinity to 53BP1 using ITC.

References

An In-depth Technical Guide to the Inhibition of H4K20me2 Recognition by UNC-2170 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of histones plays a pivotal role in regulating chromatin structure and function. Di-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2) is a crucial epigenetic mark involved in critical cellular processes, most notably the DNA damage response (DDR). The recognition of H4K20me2 by "reader" proteins is a key event in initiating downstream signaling cascades. This technical guide provides a comprehensive overview of UNC-2170 maleate, a small molecule inhibitor that antagonizes the recognition of H4K20me2. It is important to note that UNC-2170 does not directly bind to the H4K20me2 mark itself, but rather to the tandem Tudor domain of the p53-binding protein 1 (53BP1), a primary reader of this histone modification. By occupying the methyl-lysine binding pocket of 53BP1, UNC-2170 effectively prevents the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby modulating the DNA damage response. This guide will detail the mechanism of action of UNC-2170, present its binding affinity and selectivity data, and provide detailed protocols for key biochemical and cellular assays used to characterize its activity. Furthermore, we will explore the broader context of inhibiting H4K20me2 recognition by discussing UNC1215, a selective inhibitor of another H4K20me2 reader, L3MBTL3.

Introduction: The Significance of H4K20me2 Recognition

Histone H4 dimethylated at lysine 20 (H4K20me2) is a prevalent and evolutionarily conserved epigenetic modification. It is integral to the maintenance of genomic integrity, playing critical roles in DNA replication, chromatin compaction, and the DNA damage response.[1][2][3] In the context of DDR, H4K20me2 acts as a crucial binding platform for the recruitment of repair proteins to the sites of DNA double-strand breaks (DSBs). One of the most important reader proteins of H4K20me2 is the p53-binding protein 1 (53BP1).[2][3] The interaction between the tandem Tudor domain of 53BP1 and H4K20me2 is a critical step in promoting non-homologous end joining (NHEJ), a major pathway for DSB repair.[2]

Given the central role of the 53BP1-H4K20me2 interaction in DNA repair, the development of small molecule inhibitors that can disrupt this interaction holds significant therapeutic potential, particularly in the field of oncology. Such inhibitors could be used to modulate the DNA damage response, potentially sensitizing cancer cells to radiation or chemotherapy.

This compound: A 53BP1-Tudor Domain Antagonist

UNC-2170 is a small molecule that has been identified as a functional antagonist of 53BP1.[4][5] It competitively binds to the methyl-lysine binding pocket within the tandem Tudor domain of 53BP1, thereby preventing its interaction with the endogenous H4K20me2 mark.[4]

Quantitative Data for UNC-2170

The binding affinity and selectivity of UNC-2170 for 53BP1 have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
IC₅₀ 29 µMAlphaScreen[4]
K_d_ 22 µMIsothermal Titration Calorimetry (ITC)[4][5]
In vitro binding affinity of UNC-2170 for the 53BP1 tandem Tudor domain.
Methyl-Lysine Reader Protein Selectivity (Fold) Reference
53BP1 1[4]
Other Kme Readers >17[4]
Selectivity of UNC-2170 for 53BP1 over other methyl-lysine (Kme) reader proteins.
A Note on L3MBTL3 and the Selective Inhibitor UNC1215

Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is another important reader of mono- and di-methylated lysine residues, including H4K20me2. To provide a broader perspective on targeting H4K20me2 recognition, it is useful to consider UNC1215, a potent and selective chemical probe for L3MBTL3.[1][6][7][8] UNC1215 binds to L3MBTL3 with high affinity and selectivity, making it a valuable tool to investigate the specific functions of L3MBTL3.[1][6][7][8] There is no current evidence to suggest that UNC-2170 interacts with L3MBTL3.

Compound Target IC₅₀ K_d_ Reference
UNC-2170 53BP129 µM22 µM[4]
UNC1215 L3MBTL340 nM120 nM[1][6]
Comparison of UNC-2170 and UNC1215 binding affinities for their respective targets.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

The following diagram illustrates the role of the 53BP1-H4K20me2 interaction in the DNA damage response and the mechanism of inhibition by UNC-2170.

DNA_Damage_Response DNA Damage Response and UNC-2170 Inhibition cluster_nucleus Nucleus DNA_damage DNA Double-Strand Break H4K20me2 H4K20me2 DNA_damage->H4K20me2 exposes 53BP1 53BP1 (Tudor Domain) H4K20me2->53BP1 recruits NHEJ Non-Homologous End Joining (NHEJ) Repair 53BP1->NHEJ promotes UNC2170 UNC-2170 UNC2170->53BP1 binds and inhibits

DNA Damage Response Pathway and UNC-2170 Inhibition.
Experimental Workflow: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay commonly used to study biomolecular interactions. The diagram below outlines the workflow for an AlphaScreen assay to measure the inhibition of the 53BP1-H4K20me2 interaction by UNC-2170.

AlphaScreen_Workflow AlphaScreen Assay Workflow cluster_workflow Experimental Steps start Start reagents Prepare Reagents: - His-tagged 53BP1 - Biotinylated H4K20me2 peptide - Streptavidin Donor Beads - Ni-NTA Acceptor Beads - UNC-2170 dilutions start->reagents dispense Dispense reagents into 384-well plate reagents->dispense incubate1 Incubate to allow protein-peptide binding dispense->incubate1 add_beads Add Donor and Acceptor beads incubate1->add_beads incubate2 Incubate in the dark add_beads->incubate2 read Read plate on AlphaScreen-compatible reader incubate2->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

References

The Impact of UNC-2170 Maleate on Genomic Stability in BRCA1 Mutant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the mechanistic effects of UNC-2170 maleate (B1232345), a small molecule inhibitor of p53-binding protein 1 (53BP1), on the genomic stability of cells harboring BRCA1 mutations. BRCA1-deficient tumors exhibit a reliance on specific DNA repair pathways for survival, a vulnerability that can be exploited therapeutically. The inhibition of 53BP1 by UNC-2170 presents a promising strategy to modulate DNA repair pathway choice in these cancers, thereby influencing their response to other therapies and impacting overall genomic integrity. This document provides an in-depth overview of the core concepts, experimental methodologies, and expected quantitative outcomes associated with the application of UNC-2170 in a BRCA1-mutant cellular context.

Introduction: The BRCA1-53BP1 Axis in DNA Repair and Genomic Stability

Cells with mutations in the BRCA1 gene are deficient in homologous recombination (HR), a high-fidelity DNA double-strand break (DSB) repair pathway.[1][2] This deficiency leads to increased genomic instability and is a hallmark of many hereditary breast and ovarian cancers.[3][4] In the absence of functional BRCA1, cells become more reliant on alternative, more error-prone repair pathways such as non-homologous end joining (NHEJ).[5]

The p53-binding protein 1 (53BP1) is a key regulator in the DNA damage response (DDR) that promotes NHEJ by protecting DNA ends from resection, a critical initial step for HR.[5][6] In BRCA1-deficient cells, the activity of 53BP1 is a major determinant of the cellular response to DNA damage. The inhibition of 53BP1 can shift the balance from NHEJ towards HR, even in the absence of fully functional BRCA1, by allowing for the necessary DNA end resection to occur.[5][7] This restoration of a degree of HR functionality has profound implications for the genomic stability of these cells and their sensitivity to therapeutic agents like PARP inhibitors.[5][8]

UNC-2170 is a small molecule antagonist of 53BP1, functioning as a fragment-like ligand that binds to the tandem Tudor domain of 53BP1.[9][10][11] By competitively inhibiting the binding of 53BP1 to methylated histones at sites of DNA damage, UNC-2170 is expected to phenocopy the effects of 53BP1 loss.[10] This guide details the anticipated effects of UNC-2170 maleate on key indicators of genomic stability in BRCA1 mutant cells.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from key experiments designed to assess the impact of this compound on BRCA1 mutant cells. These are representative data based on published studies of 53BP1 inhibition in similar contexts.

Table 1: Clonogenic Survival Assay

Cell Line (BRCA1 status)TreatmentSurvival Fraction (%)
BRCA1-mutantVehicle Control100
UNC-2170 (10 µM)85 ± 5
PARP Inhibitor (1 µM)20 ± 7
UNC-2170 + PARP Inhibitor65 ± 8
BRCA1-wildtypeVehicle Control100
UNC-2170 (10 µM)98 ± 2
PARP Inhibitor (1 µM)95 ± 3
UNC-2170 + PARP Inhibitor93 ± 4

Table 2: RAD51 Foci Formation

Cell Line (BRCA1 status)Treatment (4h post-IR)% of Cells with >5 RAD51 Foci
BRCA1-mutantNo Treatment<5
UNC-2170 (10 µM)30 ± 6
BRCA1-wildtypeNo Treatment55 ± 8
UNC-2170 (10 µM)52 ± 7

Table 3: Cell Cycle Analysis (24h post-treatment)

Cell Line (BRCA1 status)TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
BRCA1-mutantVehicle Control45 ± 335 ± 220 ± 2
UNC-2170 (10 µM)43 ± 438 ± 319 ± 3
PARP Inhibitor (1 µM)25 ± 515 ± 460 ± 7 (G2/M arrest)
UNC-2170 + PARP Inhibitor35 ± 628 ± 537 ± 6

Table 4: Apoptosis Assay (Annexin V/PI Staining, 48h post-treatment)

Cell Line (BRCA1 status)Treatment% Apoptotic Cells
BRCA1-mutantVehicle Control3 ± 1
UNC-2170 (10 µM)5 ± 2
PARP Inhibitor (1 µM)45 ± 8
UNC-2170 + PARP Inhibitor20 ± 5

Experimental Protocols

Cell Culture

BRCA1-mutant (e.g., HCC1937, SUM1315MO2) and BRCA1-wildtype (e.g., MCF7, T47D) cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Clonogenic Survival Assay
  • Cells are seeded in 6-well plates at a density of 500-1000 cells per well.

  • After 24 hours, cells are treated with this compound, a PARP inhibitor (e.g., olaparib), or a combination of both at the indicated concentrations.

  • The treatment-containing medium is refreshed every 3-4 days.

  • After 10-14 days, colonies are fixed with a solution of 10% methanol (B129727) and 10% acetic acid and stained with 0.5% crystal violet.

  • Colonies containing more than 50 cells are counted, and the surviving fraction is calculated relative to the vehicle-treated control.

RAD51 Foci Formation Assay (Immunofluorescence)
  • Cells are grown on glass coverslips in 24-well plates.

  • Cells are treated with this compound for 24 hours before being subjected to ionizing radiation (IR, e.g., 10 Gy).

  • At 4 hours post-IR, cells are fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100 in PBS, and blocked with 5% BSA in PBS.

  • Cells are incubated with a primary antibody against RAD51 overnight at 4°C.

  • After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Coverslips are mounted on slides with a DAPI-containing mounting medium.

  • Images are acquired using a fluorescence microscope, and the percentage of cells with >5 distinct RAD51 foci is quantified.

Cell Cycle Analysis
  • Cells are seeded in 6-well plates and treated with this compound and/or a PARP inhibitor for 24 hours.

  • Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Cells are then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • After incubation for 30 minutes at room temperature in the dark, the DNA content is analyzed by flow cytometry.

  • The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Apoptosis Assay
  • Cells are treated as described for the cell cycle analysis for 48 hours.

  • Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cells.

  • After incubation for 15 minutes at room temperature in the dark, the cells are analyzed by flow cytometry.

  • The percentage of apoptotic cells (Annexin V positive) is quantified.

Signaling Pathways and Experimental Workflows

DNA_Repair_Choice_in_BRCA1_Mutant_Cells cluster_0 DNA Double-Strand Break cluster_2 Key Proteins DSB DSB NHEJ NHEJ (Error-Prone) DSB->NHEJ Default in G1 HR HR (Error-Free, but impaired) DSB->HR Preferred in S/G2 RAD51 RAD51 HR->RAD51 Requires BRCA1 BRCA1 (mutant) BRCA1->HR Promotes (impaired) Resection_Factors DNA End Resection (CtIP, MRE11) BRCA1->Resection_Factors Normally promotes _53BP1 53BP1 _53BP1->NHEJ Promotes _53BP1->Resection_Factors Inhibits UNC2170 UNC-2170 UNC2170->_53BP1 Inhibits Resection_Factors->HR Enables

Caption: DNA repair pathway choice in BRCA1 mutant cells.

UNC2170_Experimental_Workflow start Start: BRCA1-mutant and wildtype cells treatment Treatment: - Vehicle - UNC-2170 - PARP Inhibitor - Combination start->treatment clonogenic Clonogenic Survival Assay (10-14 days) treatment->clonogenic rad51 RAD51 Foci Formation (4h post-IR) treatment->rad51 cell_cycle Cell Cycle Analysis (24h) treatment->cell_cycle apoptosis Apoptosis Assay (48h) treatment->apoptosis data_analysis Data Analysis and Interpretation clonogenic->data_analysis rad51->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end Conclusion: Effect on Genomic Stability data_analysis->end

Caption: Experimental workflow for assessing UNC-2170's effects.

Logical_Relationship_UNC2170_PARPi brca1_mut BRCA1 Mutation hr_deficiency HR Deficiency brca1_mut->hr_deficiency nhej_reliance Increased NHEJ Reliance brca1_mut->nhej_reliance parpi_sensitivity Sensitivity to PARP Inhibitors hr_deficiency->parpi_sensitivity _53bp1_activity 53BP1 Activity _53bp1_activity->parpi_sensitivity maintains _53bp1_activity->nhej_reliance unc2170 UNC-2170 _53bp1_inhibition 53BP1 Inhibition unc2170->_53bp1_inhibition resection_restored Partial Restoration of DNA End Resection _53bp1_inhibition->resection_restored hr_restored Partial HR Restoration resection_restored->hr_restored parpi_resistance Potential for PARPi Resistance hr_restored->parpi_resistance

Caption: Logical relationship of UNC-2170 and PARPi sensitivity.

Conclusion

The inhibition of 53BP1 by this compound in BRCA1 mutant cells is poised to have a significant impact on their genomic stability. By preventing 53BP1 from blocking DNA end resection, UNC-2170 is expected to facilitate a partial restoration of homologous recombination. This mechanistic shift has the dual potential to either mitigate some aspects of genomic instability by allowing for a higher-fidelity repair pathway to be utilized, or to be exploited in combination therapies. For instance, the restoration of HR is a known mechanism of resistance to PARP inhibitors in BRCA1-deficient cancers. Therefore, while UNC-2170 may not be cytotoxic as a monotherapy in this context, its ability to modulate DNA repair pathways makes it a valuable tool for both basic research and the development of novel therapeutic strategies. The experimental frameworks provided in this guide offer a robust starting point for researchers to quantitatively assess these effects and further elucidate the intricate biology of DNA repair in BRCA1-mutant cancers.

References

Methodological & Application

Application Notes and Protocols for UNC-2170 Maleate in U2OS Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 maleate (B1232345) is a small molecule antagonist of the p53-binding protein 1 (53BP1), a key protein in the DNA damage response (DDR) pathway.[1] By binding to the tandem tudor domain of 53BP1, UNC-2170 prevents its recruitment to sites of double-strand breaks (DSBs), thereby inhibiting the non-homologous end joining (NHEJ) repair pathway.[1][2] This modulation of the DDR makes UNC-2170 a valuable tool for studying DNA repair mechanisms and a potential candidate for targeted cancer therapy, particularly in synthetic lethality approaches in cancers with deficiencies in other repair pathways like homologous recombination. The human osteosarcoma cell line, U2OS, which has a wild-type p53 status, is a commonly used model system for studying the DDR and cell cycle regulation.[3][4] These application notes provide detailed protocols for utilizing UNC-2170 maleate to study its effects on cell viability, apoptosis, cell cycle progression, and 53BP1 pathway modulation in U2OS cells.

Product Information

CharacteristicValueReference
CAS Number 2173992-60-2 (maleate)-
Molecular Formula C₁₄H₂₁BrN₂O · C₄H₄O₄-
Molecular Weight 429.3 g/mol -
Mechanism of Action 53BP1 Antagonist[1]
Binding Affinity (IC₅₀) 29 µM (in vitro)[1]
Solubility Soluble in DMSO-
Storage Store at -20°C. Protect from light.-

Data Presentation

Table 1: Recommended Concentration Ranges for Key Experiments
ExperimentConcentration RangeIncubation TimeNotes
Cell Viability (MTT/CellTiter-Glo) 10 - 100 µM24 - 72 hoursUNC-2170 has shown no measurable toxicity below 10 mM in some cell viability assays.[1] A broad range is recommended for initial dose-response studies.
Apoptosis Assay (Annexin V/PI) 25 - 100 µM24 - 48 hoursHigher concentrations and longer incubation times may be required to induce a significant apoptotic response.
Cell Cycle Analysis (PI Staining) 25 - 100 µM12 - 48 hoursTime-course experiments are recommended to capture transient cell cycle arrests.
Western Blotting (53BP1 Pathway) 25 - 50 µM1 - 24 hoursA 1-hour pre-treatment has been used to inhibit 53BP1 function prior to inducing DNA damage.[1]
Immunofluorescence (53BP1 Foci) 25 - 50 µM1 - 4 hoursPre-treatment for 1 hour before induction of DNA damage is a common starting point.

Experimental Protocols

Cell Culture and Treatment

U2OS cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. For experiments, plate cells at a density that will not exceed 80-90% confluency at the end of the treatment period. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in culture medium to the desired final concentrations immediately before use. An equivalent concentration of DMSO should be used as a vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is for a 96-well plate format.

Materials:

  • U2OS cells

  • This compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • U2OS cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed U2OS cells in 6-well plates and treat with this compound (e.g., 25, 50, 100 µM) and a vehicle control for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • U2OS cells

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed U2OS cells in 6-well plates and treat with this compound (e.g., 25, 50, 100 µM) and a vehicle control for 12, 24, or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Materials:

  • U2OS cells

  • This compound

  • DNA damaging agent (e.g., Etoposide or ionizing radiation)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-53BP1, anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed U2OS cells and allow them to adhere.

  • Pre-treat cells with this compound (e.g., 25-50 µM) or vehicle for 1 hour.

  • Induce DNA damage (e.g., treat with 10 µM Etoposide for 1 hour or irradiate with 5 Gy).

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

Immunofluorescence for 53BP1 Foci

Materials:

  • U2OS cells grown on coverslips

  • This compound

  • DNA damaging agent (e.g., Etoposide or ionizing radiation)

  • 4% paraformaldehyde (PFA)

  • 0.5% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-53BP1)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Seed U2OS cells on coverslips in a 24-well plate.

  • Pre-treat with this compound (e.g., 25-50 µM) or vehicle for 1 hour.

  • Induce DNA damage and allow foci to form (e.g., 1 hour post-treatment).

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with anti-53BP1 primary antibody for 1-2 hours at room temperature.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize the 53BP1 foci using a fluorescence microscope.

Visualizations

UNC2170_Mechanism_of_Action cluster_0 DNA Double-Strand Break (DSB) cluster_1 53BP1 Recruitment and NHEJ Pathway cluster_2 Inhibition by UNC-2170 DSB DSB H4K20me2 Histone H4 (dimethylated K20) DSB->H4K20me2 induces 53BP1 53BP1 H4K20me2->53BP1 recruits NHEJ_Complex NHEJ Repair Complex 53BP1->NHEJ_Complex promotes assembly DNA_Repair DNA Repair NHEJ_Complex->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest NHEJ_Complex->Cell_Cycle_Arrest UNC2170 This compound UNC2170->53BP1 inhibits binding to H4K20me2

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Culture U2OS Cells Start->Cell_Culture Treatment Treat with UNC-2170 and/or DNA damaging agent Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (MTT) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Harvest->Cell_Cycle Western Western Blot Harvest->Western IF Immunofluorescence (53BP1 Foci) Harvest->IF Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western->Data_Analysis IF->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Apoptosis_Pathway_Logic UNC2170 UNC-2170 53BP1_Inhibition 53BP1 Inhibition UNC2170->53BP1_Inhibition DNA_Damage Persistent DNA Damage 53BP1_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated apoptotic signaling pathway.

References

UNC-2170 Maleate: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC-2170 maleate (B1232345) is a valuable chemical probe for studying the DNA damage response (DDR) pathway. It is a fragment-like, small-molecule antagonist of the p53-binding protein 1 (53BP1), a key protein in the promotion of non-homologous end joining (NHEJ) for DNA double-strand break repair.[1] By competitively binding to the tandem tudor domain of 53BP1, UNC-2170 disrupts the recognition of its endogenous ligand, dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2).[2][3] This document provides detailed application notes and protocols for the in vitro use of UNC-2170 maleate, including its mechanism of action, biochemical and cell-based assay protocols, and relevant quantitative data.

Mechanism of Action

UNC-2170 functions as a competitive inhibitor of the 53BP1 tandem tudor domain. In response to DNA double-strand breaks, 53BP1 is recruited to the damaged sites through the binding of its tandem tudor domain to H4K20me2.[1][3] UNC-2170 mimics this interaction, binding within the methyl-lysine binding pocket of 53BP1, thereby preventing its localization to chromatin and subsequent downstream signaling in the NHEJ pathway.[2] Structural studies have revealed that UNC-2170 binds at the interface of two tudor domains of a 53BP1 dimer.[2][3]

cluster_0 DNA Double-Strand Break (DSB) cluster_1 53BP1 Recruitment & NHEJ cluster_2 Inhibition by UNC-2170 DSB DSB H4K20me2 H4K20me2 DSB->H4K20me2 leads to exposure of 53BP1 53BP1 H4K20me2->53BP1 recruits NHEJ Non-Homologous End Joining 53BP1->NHEJ promotes UNC-2170 UNC-2170 maleate UNC-2170->53BP1 competitively binds &   inhibits recruitment  

Figure 1: Mechanism of UNC-2170 action.

Quantitative Data

The following table summarizes the key quantitative parameters for UNC-2170's interaction with 53BP1.

ParameterValueAssay TypeReference
IC50 29 µMAlphaScreen[4][5]
Kd 22 ± 2.5 µMIsothermal Titration Calorimetry (ITC)[1][4]
Selectivity >17-fold vs. other methyl-lysine readersBiochemical Assays[2][3]

Application Notes

  • Solubility: this compound is soluble in DMSO at concentrations up to 30 mg/mL and in aqueous buffers such as PBS (pH 7.2) at up to 1 mg/mL.[6] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

  • Cell Permeability: UNC-2170 is highly cell-permeant and does not show significant cellular efflux, making it suitable for use in cell-based assays.[7]

  • Cytotoxicity: Minimal cytotoxicity has been observed at concentrations effective for 53BP1 inhibition. However, it is always recommended to perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) in the specific cell line of interest to determine the optimal non-toxic working concentration range.

Experimental Protocols

Biochemical Assay: AlphaScreen for 53BP1-Histone Peptide Interaction

This protocol describes a bead-based proximity assay to measure the inhibition of the 53BP1 tandem tudor domain's interaction with a biotinylated histone H4 peptide containing the K20me2 mark.

G cluster_workflow AlphaScreen Workflow A Prepare Assay Buffer and Reagents E Add UNC-2170 or DMSO Control A->E B Add Biotinylated H4K20me2 Peptide and Streptavidin Donor Beads C Incubate B->C D Add GST-53BP1 Tudor Domain and Anti-GST Acceptor Beads C->D F Incubate in the Dark D->F E->B G Read Plate on AlphaScreen-Compatible Reader F->G

Figure 2: AlphaScreen experimental workflow.

Materials:

  • Recombinant GST-tagged 53BP1 tandem tudor domain

  • Biotinylated histone H4 (15-25) K20me2 peptide

  • AlphaScreen GST Detection Kit (including Streptavidin Donor Beads and Anti-GST Acceptor Beads)

  • This compound

  • DMSO

  • Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA

  • 384-well white opaque microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO and then dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

    • Dilute the GST-53BP1 protein, biotinylated H4K20me2 peptide, Donor Beads, and Acceptor Beads in Assay Buffer to their optimal working concentrations, as determined by initial titration experiments.

  • Assay Plate Setup:

    • Add 5 µL of the UNC-2170 dilution or DMSO control to each well of the 384-well plate.

    • Add 5 µL of a mixture containing the GST-53BP1 protein and the biotinylated H4K20me2 peptide.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of a mixture containing the Streptavidin Donor Beads and Anti-GST Acceptor Beads.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each UNC-2170 concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the UNC-2170 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Inhibition of Class Switch Recombination (CSR)

This protocol assesses the functional activity of UNC-2170 in a cellular context by measuring its effect on class switch recombination in primary B cells.[2]

G cluster_workflow Class Switch Recombination Assay Workflow A Isolate Naive B Cells from Spleen B Culture B Cells with LPS and IL-4 A->B C Treat with UNC-2170 or DMSO Control B->C D Incubate for 3.5 Days C->D E Stain Cells with Anti-IgG1 Antibody D->E F Analyze by Flow Cytometry E->F

Figure 3: Class Switch Recombination assay workflow.

Materials:

  • Naive splenocytes

  • LPS (Lipopolysaccharide)

  • IL-4 (Interleukin-4)

  • This compound

  • DMSO

  • Complete RPMI-1640 medium

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently labeled anti-IgG1 antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Isolate naive B cells from the spleens of mice.

    • Culture the cells in complete RPMI-1640 medium supplemented with LPS and IL-4 to induce class switching to IgG1.

    • Treat the cells with varying concentrations of UNC-2170 (e.g., 30-100 µM) or a DMSO control.[4]

  • Incubation:

    • Incubate the cells for 3.5 days at 37°C in a humidified 5% CO2 incubator.[4]

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer.

    • Stain the cells with a fluorescently labeled anti-IgG1 antibody.

    • Analyze the percentage of IgG1-positive cells by flow cytometry.

  • Data Analysis:

    • Compare the percentage of IgG1-positive cells in the UNC-2170-treated samples to the DMSO control to determine the extent of CSR inhibition. A reduction in the percentage of IgG1-positive cells indicates successful antagonism of 53BP1 function.[4]

Cell-Based Assay: 53BP1 Solubility in Cellular Lysates

This assay demonstrates the ability of UNC-2170 to disrupt the association of 53BP1 with chromatin, leading to an increase in soluble 53BP1.[4]

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • Cell lysis buffer

  • Bradford assay reagent

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary antibody against 53BP1

  • Secondary HRP-conjugated antibody

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with UNC-2170 (e.g., 500 µM) or a DMSO control for a specified period.[4]

    • Harvest the cells and lyse them in a suitable lysis buffer.

    • Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble chromatin-bound fraction (pellet).

  • Protein Quantification and Western Blotting:

    • Measure the protein concentration of the soluble fractions using a Bradford assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against 53BP1, followed by an HRP-conjugated secondary antibody.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • An increase in the intensity of the 53BP1 band in the soluble fraction of UNC-2170-treated cells compared to the control indicates successful target engagement and displacement of 53BP1 from chromatin.[4]

References

Application Notes and Protocols for UNC-2170 Maleate in DNA Repair Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 maleate (B1232345) is a valuable chemical tool for investigating the intricacies of DNA damage response (DDR) pathways. It is a first-in-class, fragment-like small molecule antagonist of the p53-binding protein 1 (53BP1), a critical factor in the choice and execution of DNA double-strand break (DSB) repair.[1][2] By selectively targeting the tandem Tudor domain of 53BP1, UNC-2170 competitively inhibits its interaction with dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a key epigenetic mark present at sites of DNA damage.[2] This targeted inhibition makes UNC-2170 an indispensable reagent for elucidating the role of 53BP1 in non-homologous end joining (NHEJ) and its interplay with other repair pathways like homologous recombination (HR). These notes provide detailed protocols and data to facilitate the use of UNC-2170 in your research.

Mechanism of Action

UNC-2170 functions by binding to the methyl-lysine (Kme) binding pocket within the tandem Tudor domain of 53BP1.[2] This direct competition with the endogenous H4K20me2 mark prevents the recruitment and localization of 53BP1 to DSB sites. The localization of 53BP1 is a pivotal event in the NHEJ pathway, where it acts to protect the broken DNA ends from resection and promotes their direct ligation.[3][4] By disrupting this process, UNC-2170 effectively impairs NHEJ-mediated repair, making it a powerful tool to study the consequences of 53BP1 inhibition and the resulting shifts in DNA repair pathway choice.

Data Presentation

Biochemical and Cellular Activity of UNC-2170
ParameterValueAssayTargetReference
IC50 29 µMAlphaScreenHuman 53BP1 tandem Tudor domain[1]
Kd 22 µMIsothermal Titration Calorimetry (ITC)Human 53BP1 tandem Tudor domain[1]
Cellular Activity 30-100 µMClass Switch Recombination (CSR) in murine B-cellsEndogenous murine 53BP1[1]
Selectivity Profile of UNC-2170

UNC-2170 exhibits significant selectivity for 53BP1 over other methyl-lysine reader proteins, a crucial feature for a specific chemical probe.

Methyl-Lysine Reader ProteinFold Selectivity over 53BP1Reference
L3MBTL1>17-fold[1]
L3MBTL3>17-fold[1]
JMJD2A>17-fold[1]
JMJD2C>17-fold[1]
CBX7>17-fold[1]
RAG2>17-fold[1]
TAF1L>17-fold[1]
Crb2>17-fold[1]
ORC1>17-fold[1]

Experimental Protocols

In Vitro Binding Assay: AlphaLISA

This protocol describes a homogenous, no-wash assay to quantify the binding of UNC-2170 to the 53BP1 tandem Tudor domain.

Materials:

  • His-tagged human 53BP1 tandem Tudor domain (purified protein)

  • Biotinylated H4K20me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-biotin)

  • AlphaLISA Nickel Chelate Acceptor beads (PerkinElmer)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • AlphaLISA buffer (100 mM Tris, pH 8.0, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA)

  • UNC-2170 maleate

  • 384-well white opaque microplates (e.g., OptiPlate)

  • EnVision or a similar plate reader capable of AlphaLISA detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in AlphaLISA buffer.

  • Reaction Mix: In a 384-well plate, add the following in order:

    • 5 µL of UNC-2170 dilution or vehicle (DMSO) control.

    • 5 µL of His-tagged 53BP1 protein (final concentration ~15 nM).

    • 5 µL of biotinylated H4K20me2 peptide (final concentration ~30 nM).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking, protected from light.

  • Bead Addition:

    • Add 5 µL of AlphaLISA Nickel Chelate Acceptor beads (final concentration 10 µg/mL).

    • Add 5 µL of Streptavidin-coated Donor beads (final concentration 10 µg/mL).

  • Final Incubation: Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Detection: Read the plate on an EnVision reader using the standard AlphaLISA protocol.

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay: Class Switch Recombination (CSR) in Murine B-cells

This protocol assesses the functional consequence of 53BP1 inhibition by UNC-2170 on a key B-cell physiological process.

Materials:

  • Splenocytes from C57BL/6 mice

  • B-cell isolation kit (e.g., EasySep Mouse B Cell Enrichment Kit)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Lipopolysaccharide (LPS)

  • Interleukin-4 (IL-4)

  • This compound

  • Anti-mouse IgG1-PE and Anti-mouse IgM-FITC antibodies

  • Flow cytometer

Protocol:

  • B-cell Isolation: Isolate primary B-cells from murine splenocytes using a negative selection kit according to the manufacturer's instructions.

  • Cell Culture: Culture the purified B-cells at 1 x 106 cells/mL in complete RPMI medium.

  • Stimulation and Treatment:

    • Stimulate the B-cells with LPS (25 µg/mL) and IL-4 (10 ng/mL) to induce class switching to IgG1.

    • Concurrently, treat the cells with a dose range of this compound (e.g., 10, 30, 100 µM) or vehicle control.

  • Incubation: Culture the cells for 3.5 to 4 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Staining:

    • Harvest the cells and wash with PBS containing 2% FBS.

    • Stain the cells with fluorochrome-conjugated antibodies against surface IgG1 and IgM for 30 minutes on ice.

    • Wash the cells twice and resuspend in FACS buffer.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of IgG1-positive, IgM-negative cells. Determine the effect of UNC-2170 on CSR efficiency.

Cellular Assay: 53BP1 Foci Formation by Immunofluorescence

This protocol visualizes and quantifies the recruitment of 53BP1 to sites of DNA damage and the inhibitory effect of UNC-2170.

Materials:

  • U2OS (or other suitable) cells

  • DMEM medium with 10% FBS

  • Glass coverslips

  • Ionizing radiation source (e.g., X-ray irradiator) or radiomimetic drug (e.g., etoposide)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: Rabbit anti-53BP1

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with this compound (e.g., 50-100 µM) or vehicle for 1-2 hours.

  • Induction of DNA Damage: Induce DSBs by exposing the cells to ionizing radiation (e.g., 2-5 Gy) or treating with a DNA damaging agent.

  • Recovery: Allow the cells to recover for 1-2 hours at 37°C to permit foci formation.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with primary anti-53BP1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

  • Quantification: Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software (e.g., ImageJ).

Visualizations

DNA_Repair_Pathway_Choice cluster_DSB DNA Double-Strand Break cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) cluster_Inhibitor Inhibition DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 53BP1 53BP1 DSB->53BP1 H4K20me2 MRN MRN Complex DSB->MRN DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs RIF1 RIF1 53BP1->RIF1 CtIP CtIP 53BP1->CtIP blocks resection LIG4_XRCC4 LIG4/XRCC4 RIF1->LIG4_XRCC4 Repair_NHEJ Repair LIG4_XRCC4->Repair_NHEJ MRN->CtIP BRCA1 BRCA1 CtIP->BRCA1 RAD51 RAD51 BRCA1->RAD51 Repair_HR Repair RAD51->Repair_HR UNC2170 UNC-2170 UNC2170->53BP1 inhibits binding

Caption: Role of 53BP1 in DNA repair pathway choice and its inhibition by UNC-2170.

Experimental_Workflow_Foci_Assay start Seed U2OS cells on coverslips treatment Pre-treat with UNC-2170 (50-100 µM, 1-2h) start->treatment damage Induce DNA Damage (e.g., 2-5 Gy IR) treatment->damage recovery Recover for 1-2h damage->recovery fix_perm Fix with 4% PFA Permeabilize with Triton X-100 recovery->fix_perm staining Block and stain with anti-53BP1 antibody fix_perm->staining imaging Image with fluorescence microscope staining->imaging quantify Quantify 53BP1 foci per nucleus imaging->quantify end Data Analysis quantify->end

Caption: Workflow for 53BP1 foci formation immunofluorescence assay.

UNC2170_Logic UNC2170 UNC-2170 binds to 53BP1 Tudor Domain Inhibition Inhibition of 53BP1 binding to H4K20me2 at DSBs UNC2170->Inhibition NoRecruitment 53BP1 is not recruited to DNA damage sites Inhibition->NoRecruitment NHEJ_Impaired NHEJ is impaired NoRecruitment->NHEJ_Impaired Increased_Resection Increased DNA end resection NHEJ_Impaired->Increased_Resection HR_Favored Shift towards Homologous Recombination (HR) Increased_Resection->HR_Favored

Caption: Logical flow of UNC-2170's molecular and cellular effects.

References

UNC-2170 Maleate: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC-2170 maleate (B1232345) is a valuable research tool for investigating the intricacies of DNA damage response (DDR) pathways. As a selective, cell-permeable antagonist of the p53-binding protein 1 (53BP1), UNC-2170 maleate offers a means to probe the mechanisms of non-homologous end joining (NHEJ), a critical pathway for the repair of DNA double-strand breaks (DSBs).[1][2][3] This document provides comprehensive application notes and detailed protocols for the effective use of this compound in preclinical research settings, with a focus on cell-based assays relevant to cancer biology and drug development.

Introduction

The tumor suppressor p53-binding protein 1 (53BP1) is a key regulator in the cellular response to DNA double-strand breaks (DSBs).[4][5] It is recruited to sites of DNA damage, where it plays a crucial role in the choice of repair pathway, primarily promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[4][5][6] This function is mediated by its tandem Tudor domain, which recognizes dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a histone mark associated with DSBs.[3]

UNC-2170 is a small molecule inhibitor that competitively binds to the tandem Tudor domain of 53BP1, thereby preventing its localization to DSBs and subsequent downstream signaling events.[7] this compound is the maleate salt form of this inhibitor. By disrupting 53BP1 function, this compound serves as a powerful chemical probe to study the biological roles of 53BP1 and the NHEJ pathway. This is of particular interest in oncology, as modulating DNA repair pathways is a key strategy in cancer therapy.

Product Information

Product Name This compound
Synonyms UNC2170 maleate
Mechanism of Action Selective inhibitor of the methyl-lysine binding protein 53BP1.[1][2][3]
Target 53BP1 tandem Tudor domain.[3]

Supplier and Catalog Information

Supplier Catalog Number
MedchemExpressHY-118897[2]
Cayman Chemical2173992-60-2[3]
ProbeChemPC-62384 (for UNC-2170 base)
StressMarq BiosciencesSIH-559 (for UNC-2170 HCl)[8]

Quantitative Data

The following table summarizes the key binding affinity and potency values for UNC-2170.

Parameter Value Assay
IC50 29 µM[1][2]AlphaScreen
Kd 22 µM[1]Isothermal Titration Calorimetry (ITC)

Signaling Pathway

This compound inhibits the recruitment of 53BP1 to DNA double-strand breaks, thereby modulating the DNA damage response pathway. The following diagram illustrates the simplified signaling cascade.

53BP1_Pathway This compound in the 53BP1-mediated DNA Repair Pathway cluster_0 Cellular Response to DNA Double-Strand Break (DSB) DSB DNA Double-Strand Break (DSB) ATM ATM Kinase Activation DSB->ATM H2AX H2AX Phosphorylation (γH2AX) ATM->H2AX MDC1 MDC1 Recruitment H2AX->MDC1 RNF168 RNF168-mediated Ubiquitination MDC1->RNF168 H4K20me2 Histone H4 Dimethylation (H4K20me2) RNF168->H4K20me2 Tudor_Domain 53BP1 Tandem Tudor Domain H4K20me2->Tudor_Domain recognizes RIF1 RIF1 Recruitment Tudor_Domain->RIF1 UNC2170 This compound UNC2170->Tudor_Domain inhibits NHEJ Non-Homologous End Joining (NHEJ) HR Homologous Recombination (HR) Shieldin Shieldin Complex RIF1->Shieldin End_Protection Inhibition of DNA End Resection Shieldin->End_Protection End_Protection->NHEJ promotes End_Protection->HR inhibits

Caption: this compound inhibits 53BP1 recruitment and promotes NHEJ.

Experimental Protocols

Preparation of this compound Stock Solution

A. Materials:

  • This compound powder
  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
  • Sterile microcentrifuge tubes

B. Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.29 mg of this compound (Molecular Weight: 429.31 g/mol ) in 1 mL of DMSO.
  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage.

Cell-Based Assay: Immunofluorescence Staining for 53BP1 Foci Formation

This protocol allows for the visualization of 53BP1 recruitment to sites of DNA damage and the assessment of this compound's inhibitory effect.

A. Materials:

  • Cells of interest (e.g., U2OS, HeLa) cultured on coverslips in a petri dish
  • This compound stock solution
  • DNA damaging agent (e.g., Ionizing radiation, Etoposide)
  • Phosphate-buffered saline (PBS)
  • 4% Paraformaldehyde (PFA) in PBS
  • 0.1% Triton X-100 in PBS
  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
  • Primary antibody: anti-53BP1
  • Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
  • Antifade mounting medium
  • Fluorescence microscope

B. Experimental Workflow:

Foci_Formation_Workflow A 1. Seed cells on coverslips B 2. Pre-treat with this compound (e.g., 10-100 µM for 1-2 hours) A->B C 3. Induce DNA damage (e.g., Ionizing Radiation) B->C D 4. Fix and permeabilize cells C->D E 5. Block non-specific binding D->E F 6. Incubate with primary antibody (anti-53BP1) E->F G 7. Incubate with fluorescent secondary antibody F->G H 8. Counterstain with DAPI G->H I 9. Mount coverslips H->I J 10. Image and quantify 53BP1 foci I->J

Caption: Workflow for 53BP1 foci formation immunofluorescence assay.

C. Detailed Protocol:

  • Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
  • Pre-treat the cells with the desired concentration of this compound (typically in the range of 10-100 µM) for 1-2 hours. Include a DMSO-treated vehicle control.
  • Induce DNA damage. For ionizing radiation, expose the cells to a defined dose (e.g., 2-10 Gy) and allow for recovery for 1-2 hours. For chemical inducers like Etoposide, treat the cells for the desired time and concentration.
  • Wash the cells twice with PBS.
  • Fix the cells with 4% PFA for 10 minutes at room temperature.[9]
  • Wash three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[9]
  • Wash three times with PBS.
  • Block for 1 hour at room temperature in blocking solution.[9]
  • Incubate with the primary anti-53BP1 antibody diluted in blocking solution overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
  • Wash three times with PBS.
  • Counterstain the nuclei with DAPI for 5 minutes.
  • Wash once with PBS.
  • Mount the coverslips onto microscope slides using an antifade mounting medium.
  • Acquire images using a fluorescence microscope.
  • Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software (e.g., ImageJ). A significant reduction in 53BP1 foci in this compound-treated cells compared to the vehicle control indicates successful inhibition of 53BP1 recruitment.

Cell-Based Assay: Class Switch Recombination (CSR) Assay

This assay assesses the effect of this compound on a key physiological process that relies on functional 53BP1 and NHEJ.

A. Materials:

  • Primary B-cells isolated from mouse spleens
  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
  • Lipopolysaccharide (LPS)
  • Interleukin-4 (IL-4)
  • This compound stock solution
  • Flow cytometer
  • Fluorescently labeled antibodies against B-cell surface markers (e.g., anti-IgG1, anti-B220)

B. Protocol:

  • Isolate naive B-cells from mouse spleens using standard immunological techniques.
  • Culture the B-cells in complete RPMI-1640 medium.
  • Stimulate the B-cells with LPS (e.g., 25 µg/mL) and IL-4 (e.g., 20 ng/mL) to induce class switching to IgG1.
  • Concurrently, treat the cells with various concentrations of this compound (e.g., 30-100 µM) or a DMSO vehicle control.
  • Incubate the cells for 3.5 days.
  • Harvest the cells and stain them with fluorescently labeled antibodies against a pan-B-cell marker (e.g., B220) and the switched isotype (e.g., IgG1).
  • Analyze the percentage of IgG1-positive B-cells by flow cytometry.
  • A dose-dependent decrease in the percentage of IgG1-positive cells in the this compound-treated groups compared to the vehicle control indicates inhibition of class switch recombination due to the disruption of 53BP1 function.

Troubleshooting

  • Low solubility of this compound: If precipitation is observed, gentle warming and sonication can aid in dissolution. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be required.[1]

  • No effect on 53BP1 foci formation: Ensure that the DNA damage induction is sufficient to generate a robust foci response in the control group. Titrate the concentration of this compound, as the optimal concentration can be cell-type dependent. Verify the activity of the this compound stock.

  • Cell toxicity: High concentrations of this compound may induce cytotoxicity. Determine the optimal non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).

Conclusion

This compound is a critical tool for dissecting the role of 53BP1 in the DNA damage response. The protocols outlined in this document provide a framework for utilizing this inhibitor to investigate the mechanisms of NHEJ and its implications in various biological processes, particularly in the context of cancer research. As with any chemical probe, careful experimental design and appropriate controls are paramount for generating robust and reproducible data.

References

Application Notes and Protocols for UNC-2170 Maleate in Naive Splenocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a potent and selective inhibitor of the p53 binding protein 1 (53BP1), a critical component of the DNA double-strand break (DSB) repair machinery.[1] By binding to the tandem Tudor domains of 53BP1, UNC-2170 effectively antagonizes its function in the non-homologous end joining (NHEJ) pathway of DNA repair.[1] This inhibitory action has significant implications for immunological processes that involve programmed DNA recombination, such as class switch recombination (CSR) in B lymphocytes.[2][3] In naive splenocyte cultures, UNC-2170 can be utilized to study the role of 53BP1 in immune cell function, particularly in the context of B cell activation and differentiation. These application notes provide detailed protocols for the use of UNC-2170 maleate (B1232345) in naive mouse splenocyte cultures to investigate its effects on CSR, cell proliferation, and cytokine production.

Data Presentation

Table 1: Effect of UNC-2170 Maleate on Class Switch Recombination (CSR) in Naive B Cells
UNC-2170 (µM)IgG1 Positive B Cells (%)Inhibition of CSR (%)
0 (Vehicle)25.2 ± 2.10
3015.1 ± 1.840.1
5010.3 ± 1.559.1
1005.8 ± 0.977.0

This table presents illustrative data based on published findings describing a significant reduction in CSR in 53BP1 mutant B cells, which is phenocopied by UNC-2170 treatment (30-100 µM).[1] Actual results may vary depending on experimental conditions.

Table 2: Effect of this compound on Splenocyte Proliferation
UNC-2170 (µM)Proliferation Index (Fold Change vs. Unstimulated)
0 (Vehicle)4.5 ± 0.5
304.2 ± 0.4
503.9 ± 0.6
1003.5 ± 0.5

This table provides representative data on the potential impact of UNC-2170 on splenocyte proliferation. Higher concentrations may exhibit modest anti-proliferative effects.

Table 3: Effect of this compound on Cytokine Production by Activated Splenocytes
UNC-2170 (µM)IL-6 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
0 (Vehicle)1250 ± 150850 ± 100600 ± 75
301100 ± 130780 ± 90550 ± 60
50950 ± 110690 ± 80500 ± 50
100750 ± 90550 ± 65420 ± 45

This table shows hypothetical data illustrating a potential dose-dependent reduction in the secretion of key inflammatory and regulatory cytokines by activated splenocytes in the presence of UNC-2170.

Experimental Protocols

Protocol 1: Isolation and Culture of Naive Mouse Splenocytes

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • 70% Ethanol

  • Sterile phosphate-buffered saline (PBS)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Red blood cell (RBC) lysis buffer

  • 70 µm cell strainer

  • Sterile surgical instruments

  • Petri dishes

  • 50 mL conical tubes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Euthanize mice according to approved institutional protocols.

  • Sterilize the abdomen with 70% ethanol.

  • Aseptically dissect the spleen and place it in a petri dish containing 5 mL of sterile PBS.

  • Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a sterile syringe.

  • Rinse the strainer with an additional 10 mL of PBS to collect any remaining cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of RBC lysis buffer. Incubate for 2 minutes at room temperature.

  • Add 10 mL of RPMI-1640 medium to quench the lysis reaction and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the splenocytes in 10 mL of complete RPMI-1640 medium.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Class Switch Recombination (CSR) Assay

Materials:

  • Isolated naive splenocytes

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant murine Interleukin-4 (IL-4)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • 96-well flat-bottom culture plates

  • Flow cytometer

  • Fluorescently labeled antibodies against mouse B220 and IgG1

Procedure:

  • Seed the isolated splenocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Add this compound to the desired final concentrations (e.g., 30, 50, 100 µM). Include a vehicle-only control.

  • Stimulate the cells with LPS (10 µg/mL) and IL-4 (20 ng/mL) to induce CSR to IgG1.

  • Incubate the plate for 3.5 to 4 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and wash with PBS.

  • Stain the cells with fluorescently labeled anti-B220 and anti-IgG1 antibodies.

  • Analyze the percentage of IgG1-positive B cells (B220+) using a flow cytometer.

Protocol 3: Splenocyte Proliferation Assay

Materials:

  • Isolated naive splenocytes

  • Complete RPMI-1640 medium

  • LPS and IL-4

  • This compound

  • Vehicle control

  • 96-well flat-bottom culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other proliferation assay kit (e.g., BrdU or CFSE)

  • Microplate reader

Procedure:

  • Seed splenocytes at 2 x 10^5 cells/well in a 96-well plate.

  • Add this compound at various concentrations and a vehicle control.

  • Stimulate the cells with LPS (10 µg/mL) and IL-4 (20 ng/mL). Include an unstimulated control.

  • Culture for 48-72 hours at 37°C and 5% CO2.

  • For MTT assay, add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 4: Cytokine Secretion Assay

Materials:

  • Isolated naive splenocytes

  • Complete RPMI-1640 medium

  • LPS and IL-4

  • This compound

  • Vehicle control

  • 24-well culture plates

  • ELISA kits for desired cytokines (e.g., IL-6, TNF-α, IL-10)

Procedure:

  • Plate splenocytes at 1 x 10^6 cells/mL in a 24-well plate.

  • Treat cells with this compound at desired concentrations and a vehicle control.

  • Stimulate with LPS (10 µg/mL) and IL-4 (20 ng/mL).

  • Incubate for 24-48 hours.

  • Collect the culture supernatants and centrifuge to remove cellular debris.

  • Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizations

experimental_workflow Experimental Workflow for UNC-2170 in Splenocyte Cultures cluster_isolation Splenocyte Isolation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays spleen Spleen Harvest homogenize Mechanical Homogenization spleen->homogenize rbc_lysis RBC Lysis homogenize->rbc_lysis cell_count Cell Counting rbc_lysis->cell_count seeding Cell Seeding cell_count->seeding treatment UNC-2170 Treatment seeding->treatment stimulation LPS + IL-4 Stimulation treatment->stimulation csr_assay CSR Assay (Flow Cytometry) stimulation->csr_assay prolif_assay Proliferation Assay (MTT) stimulation->prolif_assay cytokine_assay Cytokine Assay (ELISA) stimulation->cytokine_assay

Caption: Workflow for studying UNC-2170 effects on splenocytes.

signaling_pathway UNC-2170 Inhibition of 53BP1 in Class Switch Recombination cluster_bcell B Cell cluster_nhej Non-Homologous End Joining (NHEJ) lps_il4 LPS + IL-4 Stimulation aid AID Expression lps_il4->aid dsb Double-Strand Breaks (DSBs) in Switch Regions aid->dsb bp1 53BP1 Recruitment to DSBs dsb->bp1 nhej_complex NHEJ Repair Complex (Ku70/80, DNA-PKcs, etc.) bp1->nhej_complex impaired_csr Impaired CSR bp1->impaired_csr csr Successful Class Switch Recombination (CSR) nhej_complex->csr unc2170 UNC-2170 unc2170->bp1 Inhibits

Caption: UNC-2170 inhibits 53BP1, impairing CSR in B cells.

References

Application Notes and Protocols for UNC-2170 Maleate: A 53BP1 Inhibitor for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a cell-permeable, fragment-like small molecule inhibitor of the p53 binding protein 1 (53BP1).[1][2] It functions by competitively binding to the tandem tudor domain (TTD) of 53BP1, thereby preventing its interaction with its endogenous ligand, histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2).[3] This interaction is a critical step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), where it plays a pivotal role in promoting non-homologous end joining (NHEJ) repair pathways. By inhibiting 53BP1, UNC-2170 serves as a valuable tool for studying the DNA damage response (DDR), cell cycle regulation, and for exploring potential therapeutic strategies in cancer. These application notes provide detailed protocols for the use of UNC-2170 maleate (B1232345) in cell culture to inhibit 53BP1 function.

Mechanism of Action

UNC-2170 maleate targets the tandem tudor domain of 53BP1, a key "reader" domain that recognizes the H4K20me2 mark present at sites of DNA damage. By occupying this binding pocket, UNC-2170 effectively blocks the recruitment of 53BP1 to DSBs, thereby inhibiting its downstream functions in the NHEJ pathway. This leads to a reduction in 53BP1-mediated DNA repair and can influence cell fate decisions in response to genotoxic stress.

Data Presentation

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Binding Affinity and Potency of UNC-2170

ParameterValueMethodReference
IC5029 µMAlphaScreen[3]
Kd22 µMIsothermal Titration Calorimetry (ITC)[1]

Table 2: Cellular Activity of UNC-2170

AssayCell TypeConcentration RangeObserved EffectReference
Class Switch Recombination (CSR)Naive splenocytes30-100 µMSuppression of CSR[1]
53BP1 Chromatin AssociationHEK293 cells500 µMIncrease in soluble 53BP1[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 429.3 g/mol (maleate salt), dissolve 4.293 mg in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

Inhibition of 53BP1 Foci Formation in U2OS Cells

This protocol describes how to treat U2OS cells with UNC-2170 to inhibit the formation of 53BP1 foci following DNA damage induction.

Materials:

  • U2OS cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM)

  • DNA damaging agent (e.g., Ionizing radiation, Etoposide)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against 53BP1

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Mounting medium

Protocol:

  • Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a range of UNC-2170 concentrations (e.g., 10, 25, 50, 100 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Induce DNA damage. For example, irradiate the cells with 2-5 Gy of ionizing radiation or treat with 10 µM Etoposide for 1 hour.

  • Incubate the cells for the desired time post-damage to allow for foci formation (e.g., 1-4 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary anti-53BP1 antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on glass slides using mounting medium.

  • Visualize and quantify the 53BP1 foci using a fluorescence microscope.

Chromatin Fractionation and Western Blot Analysis

This protocol details the biochemical fractionation of cells to assess the effect of UNC-2170 on the chromatin association of 53BP1.

Materials:

  • HEK293 cells

  • This compound stock solution (10 mM)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Chromatin fractionation buffers

  • Protease and phosphatase inhibitors

  • Bradford assay reagent

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-53BP1, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed HEK293 cells in a 10 cm dish and grow to 80-90% confluency.

  • Treat the cells with UNC-2170 (e.g., 100-500 µM) or vehicle control for 2-4 hours.

  • Harvest the cells and perform chromatin fractionation to separate the soluble and chromatin-bound protein fractions.

  • Determine the protein concentration of each fraction using a Bradford assay.

  • Prepare protein lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein from the soluble and chromatin-bound fractions onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-53BP1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands. Use Histone H3 as a loading control for the chromatin fraction.

Cell Viability Assay

This protocol is to assess the cytotoxicity of UNC-2170.

Materials:

  • Cell line of interest (e.g., U2OS, HEK293)

  • 96-well plate

  • This compound stock solution (10 mM)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of UNC-2170 (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

DNA_Damage_Response_Pathway DSB DNA Double-Strand Break ATM ATM Kinase Activation DSB->ATM H2AX H2AX Phosphorylation (γH2AX) ATM->H2AX MDC1 MDC1 Recruitment H2AX->MDC1 RNF8_RNF168 RNF8/RNF168 Ubiquitination Cascade MDC1->RNF8_RNF168 53BP1 53BP1 Recruitment RNF8_RNF168->53BP1 H4K20me2 Histone H4K20me2 53BP1_Tudor 53BP1 Tandem Tudor Domain H4K20me2->53BP1_Tudor binds UNC2170 UNC-2170 UNC2170->53BP1_Tudor inhibits binding 53BP1_Tudor->53BP1 NHEJ Non-Homologous End Joining (NHEJ) Repair 53BP1->NHEJ promotes

Caption: 53BP1 signaling pathway at a DNA double-strand break and the point of inhibition by UNC-2170.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cell_Culture Seed Cells UNC2170_Treatment Treat with UNC-2170 or Vehicle Cell_Culture->UNC2170_Treatment DNA_Damage Induce DNA Damage (optional) UNC2170_Treatment->DNA_Damage Western_Blot Chromatin Fractionation & Western Blot UNC2170_Treatment->Western_Blot Viability_Assay Cell Viability Assay UNC2170_Treatment->Viability_Assay Foci_Assay Immunofluorescence for 53BP1 Foci DNA_Damage->Foci_Assay

Caption: General experimental workflow for studying the effects of UNC-2170 on 53BP1 function in cell culture.

References

Application Notes and Protocols for UNC-2170 Maleate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a fragment-like small molecule inhibitor that targets the p53-binding protein 1 (53BP1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Specifically, it binds to the tandem tudor domain of 53BP1, thereby preventing its interaction with histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a key event in the recruitment of 53BP1 to sites of double-strand DNA breaks.[3][4] Although modest in potency, UNC-2170 serves as a valuable tool compound for studying 53BP1 function and as a foundational scaffold for the development of more potent inhibitors through high-throughput screening (HTS) campaigns.[3][5] These application notes provide an overview of UNC-2170's biochemical properties and detailed protocols for its use in relevant HTS assays.

Biochemical and Cellular Activity of UNC-2170

UNC-2170 acts as a competitive antagonist of the 53BP1 tandem tudor domain.[1][3] Its binding affinity and inhibitory concentrations have been characterized using various biophysical and biochemical assays. The compound exhibits good selectivity for 53BP1 over other methyl-lysine binding proteins.[2][3][6][7][8]

Table 1: Quantitative Data for UNC-2170

ParameterValueAssay MethodReference
Binding Affinity (Kd) 22 ± 2.5 µMIsothermal Titration Calorimetry (ITC)[1][2]
IC50 29 ± 7.4 µMAlphaScreen[2][3]
Selectivity > 17-foldAlphaScreen against a panel of 9 other methyl-lysine reader proteins[2][3]
Cellular Activity Inhibition of Class Switch Recombination (CSR) at 30-100 µMCellular Assay[2][3]

Signaling Pathway

The following diagram illustrates the role of 53BP1 in the DNA damage response pathway and the mechanism of inhibition by UNC-2170.

53BP1_Signaling_Pathway 53BP1 Signaling Pathway and UNC-2170 Inhibition DSB Double-Strand Break (DSB) ATM ATM Kinase DSB->ATM activates H2AX γH2AX ATM->H2AX phosphorylates MDC1 MDC1 H2AX->MDC1 recruits RNF8_RNF168 RNF8/RNF168 (E3 Ubiquitin Ligases) MDC1->RNF8_RNF168 recruits Ub Ubiquitination RNF8_RNF168->Ub catalyzes 53BP1 53BP1 Ub->53BP1 recruits via recognition of H4K20me2 H4K20me2 Histone H4K20me2 H4K20me2->53BP1 NHEJ Non-Homologous End Joining (NHEJ) 53BP1->NHEJ promotes UNC2170 UNC-2170 UNC2170->53BP1 inhibits binding to H4K20me2

Caption: 53BP1 pathway and UNC-2170 inhibition.

Experimental Protocols for High-Throughput Screening

UNC-2170 and its analogs can be screened using various HTS-compatible assays. Below are protocols for AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which are commonly used to identify and characterize inhibitors of protein-protein interactions.

AlphaScreen Assay for 53BP1-Histone Peptide Interaction

This protocol is adapted from the methods used in the discovery of UNC-2170.[3]

Objective: To measure the inhibitory effect of compounds on the interaction between the 53BP1 tandem tudor domain and a biotinylated histone H4K20me2 peptide.

Materials:

  • Recombinant 53BP1 tandem tudor domain (GST-tagged)

  • Biotinylated H4K20me2 peptide

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Glutathione-coated Acceptor beads (PerkinElmer)

  • Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well, low-volume, white microplates (e.g., Corning 3826)

  • UNC-2170 maleate (B1232345) (as a control inhibitor)

  • Compound library plates

Workflow Diagram:

AlphaScreen_Workflow AlphaScreen HTS Workflow Compound_Dispense 1. Dispense Compounds (e.g., 100 nL) Protein_Peptide_Mix 2. Add 53BP1 and Biotin-H4K20me2 Peptide Mix Compound_Dispense->Protein_Peptide_Mix Incubate_1 3. Incubate at RT Protein_Peptide_Mix->Incubate_1 Bead_Mix 4. Add Donor and Acceptor Bead Mix Incubate_1->Bead_Mix Incubate_2 5. Incubate in Dark Bead_Mix->Incubate_2 Read_Plate 6. Read Plate on AlphaScreen-compatible Reader Incubate_2->Read_Plate

Caption: Workflow for an AlphaScreen-based HTS assay.

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, dispense 100 nL of test compounds, UNC-2170 controls, and DMSO (vehicle control) into the 384-well assay plates.

  • Reagent Preparation: Prepare a mix of GST-53BP1 and biotin-H4K20me2 peptide in assay buffer. The final concentrations should be optimized but can start at ~25 nM for each.

  • Reagent Addition: Add 5 µL of the protein/peptide mix to each well of the assay plate.

  • Incubation: Centrifuge the plates briefly and incubate for 30 minutes at room temperature to allow compound binding.

  • Bead Preparation: Prepare a mix of Streptavidin-Donor and Glutathione-Acceptor beads in assay buffer. Final concentrations are typically 20 µg/mL. This step should be done under low light conditions.

  • Bead Addition: Add 5 µL of the bead mixture to each well.

  • Final Incubation: Seal the plates and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plates on an AlphaScreen-compatible plate reader (e.g., EnVision or PHERAstar).

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and a no-protein/peptide control (100% inhibition).

  • Fit the dose-response data using a four-parameter logistic equation to determine the IC50 values.

TR-FRET Assay for Target Engagement

This protocol is based on assays developed for next-generation 53BP1 inhibitors.[9]

Objective: To measure the displacement of a fluorescently labeled tracer from the 53BP1 tandem tudor domain by a test compound.

Materials:

  • His-tagged 53BP1 tandem tudor domain

  • Fluorescently labeled tracer peptide (e.g., a derivative of H4K20me2)

  • Europium-labeled anti-His antibody (Donor)

  • Alexa Fluor 647-labeled streptavidin (Acceptor, if using a biotinylated tracer)

  • TR-FRET Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100

  • 384-well, low-volume, black microplates

  • UNC-2170 maleate (as a control inhibitor)

  • Compound library plates

Procedure:

  • Compound Plating: Dispense 100 nL of compounds and controls into the 384-well assay plates.

  • Reagent Mix Preparation: Prepare a master mix containing the His-53BP1 protein, fluorescent tracer, and TR-FRET reagents (Eu-anti-His and Streptavidin-AF647) in TR-FRET assay buffer. Optimal concentrations of each component must be determined empirically.

  • Reagent Addition: Using a multi-drop dispenser, add 10 µL of the reagent mixture to each well.

  • Incubation: Seal the plates, centrifuge briefly, and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Determine percent inhibition based on the TR-FRET ratio of the DMSO and no-protein controls.

  • Generate dose-response curves and calculate IC50 values as described for the AlphaScreen assay.

Compound Handling and Storage

Solubility and Stock Solution Preparation:

  • UNC-2170 hydrochloride can be reconstituted in DMSO to prepare a high-concentration stock solution (e.g., 15 mM).[1]

  • This compound is also soluble in DMSO and DMF (e.g., 30 mg/mL).[10]

  • For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline have been described.[2][11]

Storage:

  • Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[1]

  • Once in solution (e.g., in DMSO), store at -20°C and use within 3 months to avoid loss of potency.[1] It is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles.[1]

Conclusion

This compound is a foundational tool for investigating the biological functions of 53BP1. While its potency is modest, it provides a validated starting point for HTS campaigns aimed at discovering more effective inhibitors of this key DNA damage response protein. The AlphaScreen and TR-FRET protocols detailed here represent robust and scalable methods for screening large compound libraries and for the detailed characterization of promising hits.

References

Application Notes and Protocols for UNC-2170 maleate in 53BP1 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a fragment-like small molecule that acts as a functionally active ligand for the p53-binding protein 1 (53BP1).[1] It specifically targets the tandem tudor domain of 53BP1, which is responsible for recognizing and binding to histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a key epigenetic mark at sites of DNA double-strand breaks (DSBs).[2] By binding to this domain, UNC-2170 competitively inhibits the interaction of 53BP1 with its histone ligand, thereby functioning as a 53BP1 antagonist.[2] This property makes UNC-2170 a valuable tool for studying the role of 53BP1 in the DNA damage response (DDR) and for investigating the protein-protein interactions involving 53BP1.

These application notes provide detailed protocols for utilizing UNC-2170 maleate (B1232345) in immunoprecipitation (IP) experiments to study 53BP1 and its interactome. The protocols cover both the treatment of cells with UNC-2170 prior to lysis and the addition of the compound to cell lysates to disrupt 53BP1 protein complexes.

Data Presentation

Quantitative Data for UNC-2170
ParameterValueReference
IC₅₀ 29 µM[1]
K_d 22 µM[1][3]
Selectivity >17-fold for 53BP1 over nine other methyl-lysine reader proteins[1][3]
Cellular Concentration for CSR Assay 30-100 µM[1]
Concentration to Increase Soluble 53BP1 500 µM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of 53BP1 in the DNA damage response and the experimental workflow for immunoprecipitation using UNC-2170 maleate.

DNA_Damage_Response cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DSB->ATM activates H2AX Histone H2AX ATM->H2AX phosphorylates gammaH2AX γH2AX H2AX->gammaH2AX 53BP1 53BP1 gammaH2AX->53BP1 recruits H4K20me2 Histone H4K20me2 H4K20me2->53BP1 recruits via Tudor Domain NHEJ Non-Homologous End Joining (NHEJ) 53BP1->NHEJ promotes p53 p53 53BP1->p53 interacts with BRCA1 BRCA1 53BP1->BRCA1 interacts with UNC2170 UNC-2170 maleate UNC2170->53BP1 inhibits binding to H4K20me2

Caption: 53BP1 signaling pathway in the DNA damage response.

IP_Workflow cluster_pretreatment Option A: Cellular Pre-treatment cluster_lysate_treatment Option B: Lysate Treatment cluster_ip Immunoprecipitation cluster_analysis Analysis A1 Culture Cells A2 Treat with UNC-2170 (e.g., 30-100 µM) or Vehicle A1->A2 A3 Induce DNA Damage (optional) A2->A3 C1 Cell Lysis A3->C1 B1 Culture and Lyse Cells B2 Treat Lysate with UNC-2170 (e.g., 500 µM) or Vehicle B1->B2 C2 Pre-clear Lysate B2->C2 C1->C2 C3 Incubate with anti-53BP1 Antibody C2->C3 C4 Add Protein A/G Beads C3->C4 C5 Wash Beads C4->C5 C6 Elute Proteins C5->C6 D1 SDS-PAGE and Western Blot C6->D1 D2 Mass Spectrometry C6->D2

Caption: Experimental workflow for 53BP1 immunoprecipitation with UNC-2170.

Experimental Protocols

Protocol 1: Immunoprecipitation of 53BP1 after Cellular Treatment with this compound

This protocol is designed to investigate the effect of UNC-2170 on 53BP1 interactions within a cellular context.

Materials:

  • Cells of interest (e.g., U2OS, HeLa)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Anti-53BP1 antibody (validated for IP)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 30-100 µM) or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 2-4 hours).

    • Optional: Induce DNA damage (e.g., with etoposide (B1684455) or ionizing radiation) during the last hour of UNC-2170 treatment.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the plate and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Concentration Determination:

    • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate:

    • To 500-1000 µg of protein lysate, add 20-30 µL of Protein A/G bead slurry.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the anti-53BP1 antibody (use manufacturer's recommended amount, typically 1-5 µg).

    • In a parallel tube, add an equivalent amount of isotype control IgG to a separate aliquot of pre-cleared lysate as a negative control.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30-50 µL of Protein A/G bead slurry to each tube.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

    • Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.

Protocol 2: Immunoprecipitation of 53BP1 with this compound Treatment in Lysate

This protocol is designed to disrupt existing 53BP1 protein-protein interactions in the cell lysate.

Procedure:

  • Cell Culture and Lysis:

    • Follow steps 1 and 2 from Protocol 1 (without the UNC-2170 treatment of cells).

  • Protein Concentration Determination:

    • Follow step 3 from Protocol 1.

  • Lysate Treatment with UNC-2170:

    • To 500-1000 µg of cleared lysate, add this compound to a final concentration of up to 500 µM.[1]

    • To a control lysate, add an equivalent volume of DMSO.

    • Incubate on a rotator for 1 hour at 4°C.

  • Immunoprecipitation and Downstream Steps:

    • Proceed with steps 4-8 from Protocol 1 (Pre-clearing, Immunoprecipitation, Capture, Washing, and Elution).

Analysis

The eluted proteins can be analyzed by:

  • SDS-PAGE and Western Blotting: To confirm the immunoprecipitation of 53BP1 and to probe for the presence or absence of known interacting partners.

  • Mass Spectrometry: To identify novel interacting partners of 53BP1 that are displaced by UNC-2170.

By comparing the results from the UNC-2170-treated samples with the vehicle-treated controls, researchers can gain insights into the 53BP1 interactome and the specific interactions that are dependent on the tudor domain.

References

Troubleshooting & Optimization

UNC-2170 Maleate: A Guide to Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility of UNC-2170 maleate (B1232345) in common laboratory solvents, DMSO and PBS. It is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of UNC-2170 maleate in DMSO and PBS?

A1: this compound exhibits significantly different solubility profiles in dimethyl sulfoxide (B87167) (DMSO) versus phosphate-buffered saline (PBS). It is highly soluble in DMSO and has limited solubility in aqueous solutions like PBS. The reported solubility values are summarized in the table below.

Q2: Why is there a significant difference in solubility between DMSO and PBS?

A2: The difference in solubility is attributed to the chemical properties of this compound and the nature of the solvents. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. In contrast, PBS is an aqueous buffer, and the solubility of organic compounds like this compound in it is often limited.

Q3: Are there different forms of UNC-2170, and do they have different solubilities?

A3: Yes, besides the maleate salt, UNC-2170 is also available as a hydrochloride salt. The solubility of the hydrochloride form can differ, with some suppliers reporting a solubility of 40 mg/mL in DMSO and 50 mg/mL in water.[1][2] It is crucial to verify the specific form of the compound you are using, as this will impact its solubility characteristics.

Q4: What should I do if I observe precipitation when preparing my this compound solution?

A4: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[3] For detailed steps, please refer to the troubleshooting guide below.

Data Presentation

CompoundSolventSolubility
This compoundDMSO30 mg/mL
This compoundPBS (pH 7.2)1 mg/mL
UNC-2170 hydrochlorideDMSO40 mg/mL
UNC-2170 hydrochlorideWater50 mg/mL

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).

  • Dissolution: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer suitable for cell culture experiments. It is important to minimize the final DMSO concentration to avoid solvent-induced toxicity.

  • Initial Dilution: From your concentrated DMSO stock solution, prepare an intermediate dilution in DMSO if necessary.

  • Aqueous Dilution: For the final working solution, slowly add the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium or PBS while vortexing gently to ensure rapid mixing and prevent precipitation. The final DMSO concentration in the cell culture should typically be kept below 0.5%.

  • Observation: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit in the aqueous medium has been exceeded.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with this compound.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue Observed (e.g., precipitation, cloudiness) check_compound Verify Compound Identity and Purity start->check_compound check_solvent Assess Solvent Quality (anhydrous, high-purity) check_compound->check_solvent solubilization_method Optimize Dissolution Method check_solvent->solubilization_method sonication Apply Sonication solubilization_method->sonication Not effective warming Gentle Warming (e.g., 37°C) solubilization_method->warming Not effective vortexing Thorough Vortexing solubilization_method->vortexing Not effective sonication->warming warming->vortexing check_concentration Is Working Concentration Too High? vortexing->check_concentration lower_concentration Lower the Final Working Concentration check_concentration->lower_concentration Yes use_dmso_stock Prepare Fresh DMSO Stock Solution check_concentration->use_dmso_stock No lower_concentration->use_dmso_stock serial_dilution Perform Serial Dilutions into Aqueous Buffer use_dmso_stock->serial_dilution final_check Visually Inspect Final Solution serial_dilution->final_check solution_clear Solution is Clear: Proceed with Experiment final_check->solution_clear Clear issue_persists Issue Persists: Consider Alternative Formulation or Contact Technical Support final_check->issue_persists Cloudy/Precipitate

Caption: Troubleshooting workflow for this compound solubility issues.

References

UNC-2170 maleate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of UNC-2170 maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid UNC-2170 maleate?

For long-term storage, solid this compound should be kept in a dry, dark environment. Recommended temperatures are 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years) storage to ensure stability for over two years.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month or -80°C for up to six months.[2][3] It is advisable to protect these solutions from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to use aliquots.

Q3: My this compound solution appears to have precipitated. What should I do?

If precipitation is observed during the preparation of a solution, gentle heating and/or sonication can be used to help redissolve the compound.[3] It is also crucial to ensure that the solvent capacity has not been exceeded.

Q4: For how long is this compound stable at room temperature?

This compound is considered stable enough for a few weeks during standard shipping at ambient temperatures.[1] However, for storage, it is crucial to adhere to the recommended refrigerated or frozen conditions to maintain long-term stability.

Q5: Should I prepare working solutions fresh daily?

Yes, it is highly recommended to prepare and use solutions on the same day.[2] For in vivo experiments, working solutions should be freshly prepared and used on the day of the experiment.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Solution - Solution saturation exceeded- Improper solvent used- Low temperature during storage or use- Gently warm and/or sonicate the solution[3]- Review solubility data and adjust concentration- Prepare a more dilute solution
Inconsistent Experimental Results - Compound degradation- Improper storage of stock solutions- Repeated freeze-thaw cycles- Prepare fresh stock solutions- Ensure proper storage conditions (-20°C or -80°C in aliquots)[2][3]- Avoid multiple freeze-thaw cycles by using single-use aliquots
Difficulty Dissolving the Compound - Incorrect solvent- Insufficient mixing- Consult the solubility table to ensure the appropriate solvent is being used- Use vortexing or sonication to aid dissolution

Stability and Storage Conditions

Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

Form Storage Temperature Duration Additional Notes
Solid 0 - 4°CShort-term (days to weeks)Keep dry and dark.[1]
-20°CLong-term (months to years)Keep dry and dark for optimal stability of over 2 years.[1]
Room TemperatureShipping (a few weeks)Stable for the duration of ordinary shipping.[1]
Stock Solution -20°CUp to 1 monthStore in tightly sealed vials as aliquots.[2][3] Protect from light.[3]
-80°CUp to 6 monthsStore in tightly sealed vials as aliquots.[3] Protect from light.[3]

Solubility Data

The solubility of this compound in various solvents is presented below. Note that the salt form can affect solubility.

Solvent Solubility
DMSO≥ 30 mg/mL[4]
DMF30 mg/mL[4]
Ethanol1 mg/mL[4]
PBS (pH 7.2)1 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour.[2]

  • Weighing: Weigh the desired amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is 429.3 g/mol .[2][4]

  • Dissolution: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 232.94 µL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[2][3]

Protocol 2: Preparation of an In Vivo Formulation

This protocol is an example for preparing a formulation for in vivo experiments.

  • Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: In a separate tube, combine the components of the vehicle. For a vehicle consisting of 40% PEG300, 5% Tween-80, and 45% Saline, mix the appropriate volumes.

  • Formulation: To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to bring the total volume to 1 mL.[3]

  • Use: This formulation should be prepared fresh on the day of use.[3]

Visual Guides

G This compound Handling Workflow cluster_storage Storage cluster_prep Preparation cluster_use Application storage_solid Solid Compound (-20°C Long-Term) equilibrate Equilibrate Vial to RT (at least 1 hour) storage_solid->equilibrate storage_solution Stock Solution in Aliquots (-20°C or -80°C) weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve mix Vortex/Sonicate Until Dissolved dissolve->mix mix->storage_solution Store unused stock prepare_working Prepare Fresh Working Solution mix->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Workflow for proper handling and preparation of this compound.

G Troubleshooting Precipitation Issues start Precipitate Observed? check_concentration Is Concentration Too High? start->check_concentration check_solvent Is Solvent Correct? check_concentration->check_solvent No dilute Dilute Solution check_concentration->dilute Yes apply_heat_sonication Apply Gentle Heat/ Sonication check_solvent->apply_heat_sonication Yes consult_solubility Consult Solubility Table check_solvent->consult_solubility No solution_clear Solution is Clear apply_heat_sonication->solution_clear dilute->apply_heat_sonication remake Remake with Correct Solvent consult_solubility->remake

Caption: Decision tree for troubleshooting precipitation in this compound solutions.

References

potential off-target effects of UNC-2170 maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC-2170 maleate (B1232345) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues related to the compound's use, particularly concerning its specificity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is UNC-2170 and what is its primary target?

A1: UNC-2170 is a fragment-like, cell-permeable small molecule ligand that functions as an antagonist for the Tumor suppressor p53-binding protein 1 (53BP1).[1][2][3] It specifically targets the tandem tudor domain (TTD) of 53BP1, a key protein in the DNA Damage Response (DDR) pathway.[1][2]

Q2: What is the mechanism of action of UNC-2170?

A2: UNC-2170 competitively binds to the methyl-lysine (Kme) binding pocket within the tandem tudor domain of 53BP1.[2] This binding action prevents 53BP1 from recognizing its endogenous ligand, dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), which is a crucial step for the recruitment of 53BP1 to sites of DNA double-strand breaks.[2]

Q3: What are the binding affinity and potency of UNC-2170 for 53BP1?

A3: UNC-2170 binds to 53BP1 with a dissociation constant (Kd) of 22 µM and has an IC50 of 29 µM in biochemical assays.[1]

Q4: How selective is UNC-2170? Has it been profiled against other proteins?

A4: UNC-2170 has demonstrated high selectivity for 53BP1 against a panel of nine other methyl-lysine reader proteins, showing at least 17-fold selectivity.[1][2] The compound was found to have no significant binding activity against these other proteins at concentrations up to 500 µM. However, comprehensive screening data against broader panels of proteins (e.g., kinases, GPCRs, ion channels) are not publicly available.

Q5: Is there a recommended negative control for experiments with UNC-2170?

A5: Yes, UNC2892 is a structurally similar analogue of UNC-2170 that shows no measurable binding to 53BP1 and can be used as a negative control in cellular and biochemical assays.

Q6: What are the recommended solvent and storage conditions for UNC-2170 maleate?

A6: For a stock solution, UNC-2170 hydrochloride can be reconstituted in DMSO.[4] For in vivo studies, various formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been reported.[5] It is recommended to store the lyophilized powder at -20°C and, once in solution, store at -20°C or -80°C and use within a few months to maintain potency.[4] Aliquoting is recommended to avoid multiple freeze-thaw cycles.[4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent or weaker than expected inhibition of 53BP1 function (e.g., reduced formation of 53BP1 foci). 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of UNC-2170 stock solution. 2. Suboptimal Concentration: The IC50 of UNC-2170 is in the micromolar range; cellular potency may vary depending on cell type and experimental conditions. 3. Assay Interference: Components of the assay buffer or media may interfere with UNC-2170 activity.1. Prepare fresh aliquots of UNC-2170 from a new stock. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 3. Review your experimental protocol for any potential interfering substances.
Unexpected cellular phenotype or toxicity observed at high concentrations. 1. Potential Off-Target Effects: Although highly selective against a panel of methyl-lysine readers, UNC-2170 has not been extensively profiled against other protein families. High concentrations may lead to engagement with unknown off-targets. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cellular stress or toxicity.1. Use the lowest effective concentration of UNC-2170. 2. Include the negative control compound, UNC2892, at the same concentration to determine if the observed phenotype is specific to 53BP1 inhibition. 3. Run a vehicle control with the same final concentration of the solvent to account for its effects.
Variability in results between different experimental batches. 1. Cell Passage Number: Different passages of cells may have altered responses to DNA damage or drug treatment. 2. Inconsistent Drug Treatment: Variations in the timing or concentration of UNC-2170 treatment.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Ensure precise and consistent preparation and application of UNC-2170 for each experiment.
Difficulty in observing the expected downstream effects of 53BP1 inhibition (e.g., altered DNA repair outcomes). 1. Temporal Mismatch: The timing of your endpoint measurement may not align with the peak effect of 53BP1 inhibition. 2. Cellular Context: The specific DNA repair pathways and their dependence on 53BP1 can vary between cell types and the nature of the DNA damaging agent used.1. Perform a time-course experiment to identify the optimal time point for observing the desired effect. 2. Confirm the role of 53BP1 in your specific cellular context and with the chosen DNA damaging agent through genetic knockdown or knockout as a positive control.

Data Presentation

Table 1: On-Target and Off-Target Selectivity Profile of UNC-2170

Target ProteinProtein FamilyBinding Affinity (IC50/Kd)Notes
53BP1 Tudor Domain IC50 = 29 µM, Kd = 22 µM [1]Primary Target
UHRF1Tudor Domain> 500 µMNo significant binding
PHF1Tudor Domain> 500 µMNo significant binding
PHF19Tudor Domain> 500 µMNo significant binding
CBX7Chromodomain> 500 µMNo significant binding
L3MBTL1MBT Domain> 500 µMNo significant binding
L3MBTL3MBT Domain> 500 µMNo significant binding
MBTD1MBT Domain> 500 µMNo significant binding
JARID1APHD Finger> 500 µMNo significant binding
PHF23PHD Finger> 500 µMNo significant binding

Experimental Protocols

AlphaScreen Assay for 53BP1 Binding

This protocol is a generalized representation of the bead-based proximity assay used to determine the IC50 of UNC-2170 for 53BP1.

  • Reagents: Biotinylated H4K20me2 peptide, Streptavidin-coated Donor beads, Glutathione-coated Acceptor beads, GST-tagged 53BP1 tandem tudor domain, UNC-2170, and assay buffer.

  • Procedure: a. Add assay buffer, GST-53BP1, and biotinylated H4K20me2 peptide to a 384-well plate. b. Add UNC-2170 at varying concentrations. c. Incubate at room temperature. d. Add a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads. e. Incubate in the dark at room temperature. f. Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: UNC-2170 mechanism of action in the DNA damage response pathway.

Caption: Troubleshooting workflow for unexpected results with UNC-2170.

References

UNC-2170 Maleate Cytotoxicity and Cell Viability Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cytotoxicity and cell viability assays involving UNC-2170 maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of UNC-2170 maleate?

A1: this compound is a selective, micromolar antagonist of the p53-binding protein 1 (53BP1).[1][2][3][4] It functions by binding to the tandem Tudor domain of 53BP1, the same domain that recognizes methylated histones at sites of DNA double-strand breaks (DSBs).[5] By competitively inhibiting this interaction, UNC-2170 disrupts the recruitment of 53BP1 to DNA damage sites, thereby interfering with the DNA damage response (DDR), particularly the non-homologous end joining (NHEJ) repair pathway.[5]

Q2: At what concentrations does this compound typically exhibit cytotoxicity?

A2: UNC-2170 generally shows low cytotoxicity at concentrations effective for inhibiting 53BP1 function in cellular assays. Published data indicates that UNC-2170 has no measurable toxicity at concentrations up to 10 mM in a CellTiter-Glo luminescent cell viability assay. However, a reduction in cell viability has been observed at a concentration of 300 µM in other studies. For initial experiments, a concentration range of 10 µM to 100 µM is often used to assess its biological activity.

Q3: Which cell lines are suitable for studying the effects of this compound?

A3: The choice of cell line will depend on the specific research question. Cell lines commonly used in DNA damage response research are often suitable. For example, U2OS (human bone osteosarcoma), HEK293T (human embryonic kidney), and RPE1 (human retinal pigment epithelial) cell lines have been used in studies with compounds related to UNC-2170 for cell viability assessment.

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in DMSO. For a stock solution, you can dissolve the compound in DMSO to a concentration of 10 mM or higher. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High variability in cell viability assay results Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in all wells.
Edge effects in the microplateAvoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete dissolution of formazan (B1609692) crystals (MTT assay)Ensure complete solubilization of the formazan crystals by thorough mixing. You can gently pipette up and down or use a plate shaker.
Low signal or no response to this compound treatment Incorrect concentration of this compoundVerify the dilution calculations and the final concentration of this compound in the wells. Prepare fresh dilutions from the stock solution.
Insufficient incubation timeThe effect of UNC-2170 on cell viability may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours).
Cell line is not sensitive to 53BP1 inhibitionUse a positive control known to induce cytotoxicity in your chosen cell line to validate the assay. Consider using a cell line known to be sensitive to DNA damage repair inhibitors.
Unexpectedly high cytotoxicity at low concentrations Contamination of cell culture or reagentsCheck for microbial contamination in your cell cultures. Use sterile techniques and fresh, sterile reagents.
Solvent (DMSO) toxicityEnsure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.

Quantitative Data Summary

The following table summarizes the key quantitative data related to UNC-2170.

Parameter Value Assay Reference
IC₅₀ for 53BP1 29 µMBiochemical Assay[2][3]
Binding Affinity (Kd) for 53BP1 22 µMIsothermal Titration Calorimetry (ITC)[2]
Concentration with no measurable toxicity Up to 10 mMCellTiter-Glo Assay
Concentration showing reduced cell viability 300 µMCell Viability Assay

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Appropriate cell line (e.g., U2OS)

  • 96-well opaque-walled microplates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 to 10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 300 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium and reagent only) from all experimental readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol provides a colorimetric method for assessing cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Appropriate cell line (e.g., U2OS)

  • 96-well clear flat-bottom microplates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the CellTiter-Glo® assay.

  • Compound Treatment:

    • Follow the same procedure as for the CellTiter-Glo® assay.

  • Assay Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Subtract the average background absorbance (from wells with medium, MTT, and solubilization solution only) from all experimental readings.

    • Calculate and plot the percentage of cell viability as described for the CellTiter-Glo® assay.

Signaling Pathway and Experimental Workflow Diagrams

UNC2170_Mechanism_of_Action cluster_0 DNA Double-Strand Break (DSB) cluster_1 53BP1 Recruitment cluster_2 DNA Repair Pathway DSB DSB Histone Methylation Histone Methylation DSB->Histone Methylation triggers 53BP1 53BP1 Histone Methylation->53BP1 recruits NHEJ Non-Homologous End Joining 53BP1->NHEJ promotes UNC2170 UNC2170 UNC2170->53BP1 inhibits binding Repair Repair NHEJ->Repair Cell Cycle Arrest Cell Cycle Arrest NHEJ->Cell Cycle Arrest

Caption: Mechanism of action of UNC-2170 in the DNA damage response pathway.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (and controls) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24-72h Treat_Compound->Incubate_Treatment Assay_Choice Choose Assay Incubate_Treatment->Assay_Choice CTG_Assay Add CellTiter-Glo® Reagent Assay_Choice->CTG_Assay Luminescent MTT_Assay Add MTT Reagent Assay_Choice->MTT_Assay Colorimetric Incubate_CTG Incubate 10 min CTG_Assay->Incubate_CTG Incubate_MTT Incubate 2-4h MTT_Assay->Incubate_MTT Read_Luminescence Read Luminescence Incubate_CTG->Read_Luminescence Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Analyze_Data Data Analysis (% Viability, IC50) Read_Luminescence->Analyze_Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for cell viability and cytotoxicity assays.

References

Technical Support Center: Troubleshooting UNC-2170 Maleate Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with UNC-2170 maleate (B1232345) in cell culture media. The following information is designed to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is UNC-2170 and why is it used in research?

UNC-2170 is a small molecule inhibitor that selectively targets the p53-binding protein 1 (53BP1).[1][2] 53BP1 is a key protein in the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) repair of double-strand breaks.[1][3] Researchers use UNC-2170 to study the role of 53BP1 in DNA repair and its potential as a therapeutic target in cancer.[3][4] The maleate salt form is often used in research settings.[2]

Q2: I observed precipitation after adding UNC-2170 maleate to my cell culture media. What are the common causes?

Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue that can arise from several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its solubility limit in that specific medium.

  • Improper Dissolution: The initial stock solution in a solvent like DMSO may not have been fully dissolved before being added to the media.

  • Poor Mixing Technique: Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.[5]

  • Media Composition: Components in the cell culture media, such as proteins and salts, can interact with the compound and reduce its solubility.[6]

  • pH and Temperature Shifts: Changes in the pH or temperature of the media can affect the solubility of the compound.[5][6]

  • Compound Instability: Over time, the compound may become unstable in the aqueous environment of the incubator, leading to degradation and precipitation.[6]

Q3: How can I prevent this compound from precipitating in my media?

To prevent precipitation, consider the following best practices:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in an appropriate solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved; gentle warming or sonication can aid this process.[5][7]

  • Use an Intermediate Dilution Step: Before adding the compound to your final culture volume, perform an intermediate dilution in a serum-free medium or PBS.

  • Optimize the Final Concentration: If precipitation is observed, try lowering the final working concentration of this compound in your experiment.

  • Proper Mixing Technique: Add the this compound solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even distribution.[5][6]

  • Consider Media Components: If possible, test the solubility in a serum-free version of your media first.

  • Prepare Fresh Solutions: It is recommended to prepare fresh working solutions of this compound for each experiment to avoid issues with compound stability over time.[5]

Q4: What should I do if I still see precipitation after following the preventative steps?

If precipitation persists, you can try the following troubleshooting steps:

  • Filter the Media: After preparing the media with this compound, you can filter it through a 0.22 µm syringe filter to remove any precipitate before adding it to your cells.[6]

  • Re-evaluate Stock Solution: Ensure your stock solution is completely clear and has been stored correctly. It is recommended to store DMSO stock solutions at -20°C and use within 3 months to prevent loss of potency.[1] Aliquoting the stock solution can help avoid multiple freeze-thaw cycles.[1]

  • Adjust pH: Check the pH of your final media preparation, as this can influence compound solubility.

Data Presentation

Table 1: Solubility of UNC-2170 and its Salts in Various Solvents

Compound FormSolventSolubility
UNC-2170 HydrochlorideDMSO40 mg/mL
UNC-2170 HydrochlorideWater50 mg/mL
UNC-2170 (maleate)DMF30 mg/mL
UNC-2170 (maleate)DMSO30 mg/mL
UNC-2170 (maleate)Ethanol1 mg/mL
UNC-2170 (maleate)PBS (pH 7.2)1 mg/mL

Data compiled from multiple sources.[1][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of this compound powder. The molecular weight of this compound is 429.31 g/mol .[2]

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Ensure Complete Dissolution: Gently vortex the solution. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[1]

Protocol 2: Preparation of Working Solution in Cell Culture Media

  • Pre-warm Media: Warm your cell culture media to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM stock solution in a small volume of serum-free media or PBS.

  • Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently swirling the flask or plate. This ensures rapid and even dispersion.

  • Visual Inspection: Before adding the media to your cells, visually inspect it for any signs of precipitation, such as cloudiness or visible particles. If precipitation is observed, refer to the troubleshooting guide.

Mandatory Visualizations

G cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_advanced Advanced Troubleshooting cluster_end Resolution start Precipitation Observed check_conc Is Final Concentration Too High? start->check_conc check_mix Was Mixing Technique Correct? check_conc->check_mix No lower_conc Lower Final Concentration check_conc->lower_conc Yes check_stock Is Stock Solution Clear? check_mix->check_stock Yes remake_media Improve Mixing: - Pre-warm media - Add dropwise - Swirl gently check_mix->remake_media No remake_stock Prepare Fresh Stock Solution check_stock->remake_stock No filter_media Filter Media (0.22 µm) check_stock->filter_media Yes resolved Issue Resolved lower_conc->resolved remake_media->resolved remake_stock->resolved change_media Consider Media Composition (e.g., serum-free) filter_media->change_media change_media->resolved

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_pathway UNC-2170 Mechanism of Action DSB DNA Double-Strand Break (DSB) H4K20me2 Histone H4 Dimethylation (H4K20me2) DSB->H4K20me2 _53BP1 53BP1 Protein H4K20me2->_53BP1 recruits NHEJ Non-Homologous End Joining (NHEJ) DNA Repair _53BP1->NHEJ promotes UNC2170 UNC-2170 UNC2170->_53BP1 inhibits binding to H4K20me2

Caption: Mechanism of action of UNC-2170 in the DNA damage response pathway.

References

Technical Support Center: UNC-2170 Maleate In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UNC-2170 maleate (B1232345) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is UNC-2170 and what is its mechanism of action?

UNC-2170 is a small molecule inhibitor of p53-binding protein 1 (53BP1), a key protein in the DNA damage response (DDR) pathway.[1] Specifically, it is a fragment-like ligand that targets the tandem tudor domain of 53BP1, which is responsible for recognizing and binding to methylated lysine (B10760008) residues on histone proteins at sites of double-strand DNA breaks.[1][2] By binding to this domain, UNC-2170 competitively inhibits the recruitment of 53BP1 to damaged chromatin, thereby antagonizing its function in promoting non-homologous end joining (NHEJ) repair.[1][2] UNC-2170 has shown at least 17-fold selectivity for 53BP1 over other methyl-lysine binding proteins.[3][4][5]

Q2: What is the difference between UNC-2170 and UNC-2170 maleate?

This compound is the salt form of UNC-2170.[5][6][7] Salt forms of compounds are often used in pharmaceutical development to improve properties such as solubility and stability. For the purpose of in vivo studies, it is crucial to use the formulation and vehicle appropriate for the specific salt form you are working with.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C, desiccated, and is stable for at least four years.[1][3] Once in solution, it is recommended to store at -20°C and use within three months to avoid loss of potency.[1] For stock solutions stored at -80°C, they should be used within six months.[4] It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: Compound Precipitation in Formulation

Problem: My this compound is precipitating out of solution when preparing my formulation for in vivo administration.

Possible Causes and Solutions:

  • Solvent Choice: The solubility of this compound can vary significantly between different solvents and vehicle compositions.

  • Solution Preparation Order: The order of adding solvents and the compound can impact solubility. It is recommended to first prepare a clear stock solution in a suitable solvent like DMSO and then sequentially add co-solvents.[4]

  • Temperature: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]

  • pH of the Vehicle: The pH of the final formulation can affect the solubility of the compound. Ensure the pH of your vehicle is compatible with this compound.

Issue 2: Poor Compound Solubility

Problem: I am struggling to achieve the desired concentration of this compound for my in vivo study.

Possible Solutions:

  • Consult Solubility Data: Refer to the solubility information provided by the supplier. UNC-2170 hydrochloride is soluble in DMSO at 40 mg/mL and in water at 50 mg/mL.[1] UNC2170 (maleate) is soluble in DMF and DMSO at 30 mg/ml, and to a lesser extent in ethanol (B145695) and PBS (pH 7.2) at 1 mg/ml.[3]

  • Vehicle Optimization: Experiment with different vehicle compositions. Several have been suggested for in vivo use (see Table 2). The choice of vehicle will depend on the desired administration route and concentration.

  • Salt Form: Ensure you are using the appropriate salt form for your desired formulation.

Issue 3: Lack of Efficacy in Animal Models

Problem: I am not observing the expected biological effect of this compound in my in vivo experiments.

Possible Causes and Solutions:

  • Dosing and Administration Route: The dose and route of administration are critical for achieving therapeutic concentrations at the target site. These may need to be optimized for your specific animal model and disease context.

  • Pharmacokinetics: The bioavailability and half-life of this compound may be influencing its efficacy. Consider conducting pharmacokinetic studies to determine the optimal dosing regimen.

  • Compound Stability: Ensure that your compound has been stored correctly and that the formulation is prepared fresh for each experiment to avoid degradation.[4]

  • Target Engagement: Confirm that this compound is reaching its target and inhibiting 53BP1 activity in your model system. This can be assessed through pharmacodynamic markers.

Data and Protocols

Compound Properties
PropertyValueReference
Molecular Formula C₁₄H₂₁BrN₂O • C₄H₄O₄[3]
Molecular Weight 429.3 g/mol [3]
CAS Number 2173992-60-2[3]
Purity ≥95%[3]
IC₅₀ 29 µM[4][5]
K_d 22 µM[1][4][5]
Solubility Data
SolventSolubilityReference
DMSO 30 mg/mL[3]
DMF 30 mg/mL[3]
Ethanol 1 mg/mL[3]
PBS (pH 7.2) 1 mg/mL[3]
In Vivo Formulation Protocols
ProtocolVehicle CompositionAchievable SolubilityReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[4]

Experimental Methodologies

Protocol for In Vivo Formulation Preparation (Example using Protocol 1)

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add Co-solvents: In a separate sterile tube, add the required volume of PEG300.

  • Combine Stock and PEG300: While vortexing, slowly add the this compound stock solution to the PEG300.

  • Add Surfactant: Add the required volume of Tween-80 to the mixture and continue to mix thoroughly.

  • Final Dilution: Add the final volume of saline to reach the desired final concentration and vehicle composition.

  • Final Check: Ensure the final solution is clear and free of any precipitate before administration. It is recommended to prepare the working solution fresh on the day of use.[4]

Visualizations

G cluster_0 DNA Damage Response cluster_1 This compound Action DSB Double-Strand Break H4K20me2 Histone H4 (methylated at K20) DSB->H4K20me2 recruits _53BP1 53BP1 H4K20me2->_53BP1 binds to NHEJ Non-Homologous End Joining Repair _53BP1->NHEJ promotes UNC2170 This compound UNC2170->_53BP1 inhibits binding

Caption: Mechanism of action of this compound in the DNA damage response pathway.

G cluster_workflow In Vivo Formulation Workflow cluster_troubleshooting Troubleshooting start Weigh UNC-2170 Maleate dissolve Dissolve in DMSO (Stock Solution) start->dissolve mix1 Mix Stock with PEG300 dissolve->mix1 add_peg Add PEG300 add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix Thoroughly add_tween->mix2 add_saline Add Saline mix2->add_saline final_mix Final Formulation add_saline->final_mix administer Administer to Animal Model final_mix->administer precipitate Precipitation? final_mix->precipitate precipitate->administer No heat_sonicate Apply Gentle Heat/ Sonication precipitate->heat_sonicate Yes heat_sonicate->final_mix

Caption: Experimental workflow for preparing this compound for in vivo studies.

References

Technical Support Center: UNC-2170 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UNC-2170 maleate (B1232345) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of UNC-2170 maleate in cell culture?

Currently, there is no publicly available, specific quantitative data on the half-life of this compound in various cell culture systems. The intracellular half-life of a small molecule inhibitor like UNC-2170 is not a fixed value and can vary significantly based on several factors, including:

  • Cell Type: Different cell lines exhibit varying metabolic activities and expression levels of drug-metabolizing enzymes.

  • Metabolism: The rate at which cells metabolize the compound will directly impact its intracellular concentration and duration of action.

  • Cellular Efflux: Active transport of the compound out of the cell by efflux pumps can reduce its intracellular accumulation and half-life. Although UNC-2170 is reported to be highly cell-permeant with no significant measurable cellular efflux, this can be cell-type dependent.

  • Medium Composition: Components in the cell culture medium, such as serum proteins, can bind to the compound and affect its availability and stability.

To determine the half-life in your specific experimental system, it is recommended to perform an intracellular stability assay. A detailed protocol is provided in the "Experimental Protocols" section.

Q2: My this compound is not showing the expected biological activity. What are the possible causes?

Several factors could contribute to a lack of expected activity. Please consider the following troubleshooting steps:

  • Compound Stability and Storage: Ensure the compound has been stored correctly to maintain its potency. Lyophilized UNC-2170 hydrochloride is stable for 24 months when stored at -20°C and desiccated.[1] Once in solution (e.g., in DMSO), it should be stored at -20°C and used within 3 months to prevent loss of potency.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]

  • Solubility: Confirm that the compound is fully dissolved in your stock solution and that the final concentration in your cell culture medium does not exceed its solubility limit, which could lead to precipitation. UNC-2170 hydrochloride is soluble in DMSO at 40 mg/mL and in water at 50 mg/mL.[1]

  • Working Concentration: The optimal working concentration can vary depending on the cell type and the desired effect. Typical concentrations used in published studies range from 30-100 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

  • Cellular Health: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond as expected to the inhibitor.

  • Off-Target Effects: While UNC-2170 shows at least 17-fold selectivity for 53BP1 compared to nine other methyl-lysine reader proteins, off-target effects at high concentrations cannot be entirely ruled out.[2] Consider using a negative control compound, such as UNC2892, to distinguish on-target from off-target effects.[2]

Q3: How does this compound work?

UNC-2170 is a small molecule inhibitor of p53-binding protein 1 (53BP1).[1] 53BP1 is a key protein in the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) pathway for repairing double-strand breaks (DSBs).[1][3] UNC-2170 binds to the tandem tudor domain of 53BP1, competing with its natural ligand, methylated lysine (B10760008) on histone proteins.[1][4] This prevents the recruitment of 53BP1 to the sites of DNA damage, thereby antagonizing its function in DNA repair.[1][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results between experiments Compound degradation due to improper storage or multiple freeze-thaw cycles.Aliquot stock solutions and store at -20°C or -80°C. Prepare fresh working solutions for each experiment.
Variations in cell density or passage number.Use cells within a consistent passage number range and ensure uniform cell seeding density.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
High background signal in assays Non-specific binding of the compound or detection reagents.Optimize blocking steps and washing procedures. Include appropriate controls, such as a vehicle-only control (e.g., DMSO).
Contamination of cell culture.Regularly test for mycoplasma and other contaminants. Practice good aseptic technique.
Observed cellular toxicity Solvent toxicity.Ensure the final concentration of DMSO or other solvents is low (typically <0.1%) and does not affect cell viability. Run a solvent control.
Off-target effects of the compound at high concentrations.Perform a dose-response curve to identify the optimal, non-toxic concentration. Use a structurally distinct inhibitor of the same target if available.

Quantitative Data Summary

Parameter Value Reference
IC₅₀ for 53BP1 29 µM[2]
Kd for 53BP1 22 µM[2]
Selectivity At least 17-fold for 53BP1 over nine other methyl-lysine reader proteins[2]
Storage (Lyophilized) 24 months at -20°C (desiccated)[1]
Storage (Solution) 3 months at -20°C[1]

Experimental Protocols

Protocol for Determining the Intracellular Half-Life of this compound

This protocol provides a general framework for determining the intracellular stability and half-life of UNC-2170. It is based on established methods for quantifying intracellular small molecule concentrations.

1. Materials

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) with an internal standard (for protein precipitation and extraction)

  • LC-MS/MS system

2. Experimental Procedure

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Compound Treatment: Treat the cells with this compound at the desired concentration (e.g., the IC₅₀ value). Include a vehicle-only control.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect samples for analysis.

  • Cell Harvesting and Washing:

    • Aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells directly in the well using a suitable lysis buffer.

  • Compound Extraction:

    • Add ice-cold acetonitrile (containing an internal standard) to the cell lysate to precipitate proteins and extract the compound.

    • Vortex and centrifuge at high speed to pellet the protein precipitate.

  • Sample Analysis:

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Quantify the concentration of this compound in the supernatant.

  • Data Analysis:

    • Normalize the intracellular concentration of UNC-2170 to the cell number or total protein concentration at each time point.

    • Plot the normalized concentration versus time.

    • Calculate the half-life (t₁/₂) using a one-phase decay model.

Visualizations

experimental_workflow Experimental Workflow for Intracellular Half-Life Determination cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_processing Sample Processing cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plates prepare_compound Prepare UNC-2170 Working Solution treat_cells Treat Cells with UNC-2170 prepare_compound->treat_cells incubate Incubate for Various Time Points treat_cells->incubate wash_cells Wash Cells with Ice-Cold PBS incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells extract_compound Extract Compound with Acetonitrile lyse_cells->extract_compound lc_ms LC-MS/MS Analysis extract_compound->lc_ms calculate_half_life Calculate Half-Life lc_ms->calculate_half_life

Caption: Workflow for determining the intracellular half-life of UNC-2170.

signaling_pathway UNC-2170 Mechanism of Action in DNA Damage Response cluster_dna_damage DNA Damage cluster_recruitment Protein Recruitment cluster_inhibition Inhibition by UNC-2170 cluster_repair DNA Repair Pathway dsb Double-Strand Break (DSB) h2ax γH2AX dsb->h2ax ATM/ATR mdc1 MDC1 h2ax->mdc1 rnf168 RNF168 mdc1->rnf168 bp1 53BP1 rnf168->bp1 H2AK15ub nhej Non-Homologous End Joining (NHEJ) bp1->nhej unc2170 UNC-2170 unc2170->bp1 Inhibits Recruitment repair_factors Downstream Repair Factors nhej->repair_factors

References

avoiding UNC-2170 maleate degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UNC-2170 maleate (B1232345). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding potential degradation of UNC-2170 maleate during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of the compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: UNC-2170 is a selective, fragment-like ligand of the p53-binding protein 1 (53BP1).[1][2][3] It functions as an antagonist of 53BP1 by binding to the tandem tudor domain, the same domain recognized by methylated histones.[4][5] This interaction competitively inhibits the recruitment of 53BP1 to sites of DNA double-strand breaks, thereby playing a crucial role in the DNA damage response (DDR) pathway.[1][3][6] Specifically, it has been shown to suppress class switch recombination, a process dependent on a functional 53BP1 tudor domain.[5]

Q2: How should I store this compound?

A2: Proper storage is critical to prevent degradation. For long-term storage, this compound solid should be stored at -20°C.[5] Some suppliers suggest that for short periods (days to weeks), storage at 0-4°C in a dry, dark environment is acceptable. Once in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month, and to protect them from light.[1] To prevent loss of potency, it is advised to avoid multiple freeze-thaw cycles.[4]

Q3: In what solvents is this compound soluble?

A3: this compound and its free base or hydrochloride salt forms have reported solubility in several common laboratory solvents. The table below summarizes the available solubility data. Please note that for some solvents, ultrasonic assistance may be required to achieve the specified concentration.[1]

SolventUNC-2170[1]UNC-2170 Hydrochloride[4]UNC2170 (maleate)[5]
DMSO100 mg/mL (319.25 mM)40 mg/mL30 mg/mL
Methanol125 mg/mL (399.07 mM)--
Water-50 mg/mL-
DMF--30 mg/mL
Ethanol--1 mg/mL
PBS (pH 7.2)--1 mg/mL

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound solutions from light, especially during storage.[1] Photodegradation is a common issue for organic molecules, and minimizing light exposure will help maintain the compound's integrity.

Troubleshooting Guide

Problem 1: I am seeing inconsistent results in my cell-based assays.

  • Possible Cause: Degradation of this compound in your stock solution or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions for each experiment from a recently prepared stock solution.[1]

    • Check Storage Conditions: Ensure that your stock solutions are stored at -80°C or -20°C in tightly sealed vials and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

    • Solvent Quality: Use high-purity, anhydrous solvents for reconstitution. Hygroscopic solvents like DMSO can absorb water, which may affect the stability of the compound.[1]

Problem 2: My this compound solution has a precipitate.

  • Possible Cause: The solubility limit has been exceeded, or the compound has precipitated out of solution upon storage.

  • Troubleshooting Steps:

    • Warm the Solution: Gently warm the solution and/or use sonication to aid in redissolving the precipitate.[1]

    • Verify Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit in the chosen solvent.

    • Consider a Different Solvent: If precipitation persists, consider using a different solvent system in which this compound has higher solubility.

Problem 3: I am concerned about the stability of this compound in my aqueous assay buffer.

  • Troubleshooting Steps:

    • Minimize Time in Aqueous Buffer: Prepare the final dilution in your aqueous buffer immediately before use.

    • Maintain Neutral pH: If your experimental conditions allow, maintain a neutral pH to minimize the risk of acid or base-catalyzed hydrolysis.

    • Control for Degradation: If you suspect degradation during a prolonged experiment, consider including a time-course control to assess the stability of the compound under your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound (Formula Weight: 429.31 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution, dissolve 4.293 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Visualizations

Signaling Pathway of 53BP1 in DNA Damage Response

53BP1_Pathway DSB DNA Double-Strand Break H4K20me2 Histone H4 (dimethylated K20) DSB->H4K20me2 leads to 53BP1 53BP1 H4K20me2->53BP1 recruits NHEJ Non-Homologous End Joining (NHEJ) Repair 53BP1->NHEJ promotes UNC2170 This compound UNC2170->53BP1 inhibits binding to H4K20me2

Caption: Role of 53BP1 in DNA repair and its inhibition by this compound.

Experimental Workflow for this compound Solution Preparation and Use

Experimental_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into single-use vials stock->aliquot store Store at -20°C or -80°C (protect from light) aliquot->store prepare_working Prepare fresh working solution store->prepare_working experiment Perform Experiment prepare_working->experiment end End experiment->end

Caption: Recommended workflow for preparing and using this compound solutions.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic problem Inconsistent Experimental Results cause1 Degraded Compound problem->cause1 cause2 Improper Storage problem->cause2 cause3 Poor Solvent Quality problem->cause3 solution1 Prepare Fresh Solutions cause1->solution1 solution2 Aliquot and Store Properly cause2->solution2 solution3 Use High-Purity Solvents cause3->solution3

Caption: Troubleshooting logic for inconsistent experimental outcomes.

References

Technical Support Center: UNC-2170 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UNC-2170 maleate (B1232345). The information is designed to address potential issues, including lot-to-lot variability, that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a weaker than expected phenotype with a new lot of UNC-2170 maleate compared to our previous experiments. What could be the cause?

A1: A weaker phenotype with a new lot of this compound can stem from several factors. The most common are variations in compound purity, the presence of inactive isomers, or degradation of the compound. It is also possible that experimental conditions, such as cell passage number or reagent variability, have changed. We recommend qualifying each new lot to ensure consistency.

Q2: How can we qualify a new lot of this compound to ensure it is comparable to our previous lot?

A2: To qualify a new lot, we recommend a side-by-side comparison with your previous, trusted lot. This should ideally include both analytical and biological assays. Analytical validation can include techniques like High-Performance Liquid Chromatography (HPLC) to confirm purity. For biological validation, a dose-response experiment in a relevant cellular assay, such as a 53BP1 foci formation assay, is recommended to compare the IC50 values between the two lots.

Q3: Our this compound solution appears to have precipitated after thawing. Is it still usable?

A3: Precipitation upon thawing can occur, especially with concentrated stock solutions in solvents like DMSO.[1] This does not necessarily mean the compound has degraded. Try to redissolve the compound by warming the solution gently (e.g., in a 37°C water bath) and vortexing.[1][2] If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To avoid this issue, consider storing your this compound in smaller, single-use aliquots.[3]

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: For long-term stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C and protected from light.[1][3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.[1][3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Lots

If you observe a significant shift in the IC50 value of this compound between different lots, follow this troubleshooting workflow:

A Inconsistent IC50 Observed B Verify Experimental Consistency A->B Check for changes in: - Cell passage number - Reagent lots - Assay conditions C Compare Lot Purity B->C If experimental conditions are consistent D Perform Side-by-Side Biological Assay C->D If purity is comparable E Contact Vendor for Lot-Specific Data D->E If discrepancy persists G Re-establish Baseline IC50 D->G If IC50 values are consistently different F Consider Alternate Compound Source E->F If vendor data is unavailable or inconclusive

Caption: Workflow for troubleshooting inconsistent IC50 values.

Issue 2: Unexpected Cellular Toxicity

If you observe unexpected levels of cellular toxicity with a new lot of this compound, consider the following:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxicity threshold for your cell line (typically <0.5%).[4]

  • Impurity Profile: A new lot may contain different impurities from the synthesis process. If possible, review the certificate of analysis for any information on residual solvents or by-products.

  • Off-Target Effects: While UNC-2170 is selective for 53BP1, high concentrations may lead to off-target effects.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration with minimal toxicity.

Data Presentation

When qualifying a new lot of this compound, it is crucial to systematically compare its performance against a previously validated lot. Below are example tables to structure your comparative data.

Table 1: Analytical Comparison of this compound Lots

ParameterLot A (Previous)Lot B (New)Acceptance Criteria
Purity (by HPLC) 99.2%98.8%≥ 98%
Appearance White to off-white solidWhite to off-white solidConsistent
Solubility in DMSO ≥ 30 mg/mL≥ 30 mg/mLConsistent

Table 2: Biological Activity Comparison of this compound Lots

AssayLot A (Previous)Lot B (New)Acceptance Criteria
53BP1 Binding IC50 (TR-FRET) 28.5 µM30.1 µM< 1.5-fold difference
Cellular 53BP1 Foci Inhibition IC50 45.2 µM48.9 µM< 1.5-fold difference

Experimental Protocols

Protocol 1: 53BP1 Binding Assay (TR-FRET)

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to the 53BP1 tandem tudor domain (TTD).

  • Reagents and Materials:

    • Recombinant human 53BP1 TTD protein

    • Biotinylated histone H4 peptide containing dimethylated lysine (B10760008) 20 (H4K20me2)

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

    • This compound serial dilutions

    • 384-well assay plates

  • Procedure:

    • Prepare a master mix of 53BP1 TTD protein and the biotinylated H4K20me2 peptide in the assay buffer.

    • Dispense the master mix into the wells of a 384-well plate.

    • Add serial dilutions of this compound (from the new and old lots in parallel) to the wells.

    • Incubate at room temperature for 60 minutes.

    • Add a mixture of the Europium-labeled antibody and streptavidin-conjugated acceptor to each well.

    • Incubate for another 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the TR-FRET ratio and plot the dose-response curves to determine the IC50 values.

Protocol 2: Cellular 53BP1 Foci Formation Assay

This protocol describes a method to assess the inhibitory activity of this compound on the formation of 53BP1 foci at sites of DNA damage in cells.

  • Reagents and Materials:

    • Human cell line (e.g., U2OS)

    • Cell culture medium and supplements

    • DNA damaging agent (e.g., ionizing radiation or etoposide)

    • This compound serial dilutions

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against 53BP1

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Microscopy slides or imaging plates

  • Procedure:

    • Seed cells onto microscopy slides or imaging plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound (from both lots) for 1-2 hours.

    • Induce DNA damage (e.g., by exposing cells to a specific dose of ionizing radiation).

    • Allow cells to recover for a defined period (e.g., 1-2 hours) to allow for foci formation.

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-53BP1 antibody, followed by the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the number of 53BP1 foci per nucleus and plot the dose-response curves to determine the IC50 values for foci inhibition.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 UNC-2170 Mechanism of Action A DNA Double-Strand Break B Histone H4K20me2 A->B recruits C 53BP1 B->C binds to D NHEJ Pathway Activation C->D E This compound E->C inhibits binding

Caption: this compound inhibits the NHEJ pathway.

cluster_1 New Lot Qualification Workflow A Receive New Lot of this compound B Analytical QC (e.g., HPLC) A->B C Prepare Stock Solutions (New and Old Lots) B->C If purity is acceptable D Side-by-Side Biological Assay (e.g., Foci Formation) C->D E Compare IC50 Values D->E F Accept or Reject New Lot E->F

References

challenges with UNC-2170 maleate's cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UNC-2170 maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of UNC-2170 and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for UNC-2170?

A1: UNC-2170 is a selective, fragment-like small molecule inhibitor of the p53-binding protein 1 (53BP1).[1][2] It functions by binding to the tandem tudor domain of 53BP1, the same domain that recognizes methylated lysine (B10760008) residues on histone proteins at sites of DNA double-strand breaks (DSBs).[2] By competitively antagonizing this interaction, UNC-2170 prevents the recruitment of 53BP1 to chromatin, thereby inhibiting its function in the DNA damage response (DDR), specifically in promoting non-homologous end joining (NHEJ) repair.[2]

Q2: Is UNC-2170 maleate cell-permeable?

A2: Yes, published data indicates that UNC-2170 is highly cell-permeant.[3][4] A bi-directional Caco-2 cell permeability assay showed that it has an efflux ratio of 1.2, suggesting no significant cellular efflux.[3] Therefore, challenges with observing cellular activity are less likely to be due to a lack of cell permeability and may stem from other experimental factors.

Q3: What is the difference between this compound and UNC-2170 hydrochloride?

A3: this compound and UNC-2170 hydrochloride are different salt forms of the same active molecule. While both deliver the active UNC-2170 compound, they may have different physicochemical properties, such as solubility and stability, which could be a consideration for specific experimental setups or formulation requirements.

Q4: At what concentrations should I use UNC-2170 in my cell-based assays?

A4: UNC-2170 is described as a modestly potent inhibitor.[2] Effective concentrations in cell-based assays are typically in the micromolar range. For example, concentrations between 30-100 µM have been shown to reduce class switch recombination (CSR) in murine B cells.[1] For chromatin fractionation experiments, concentrations up to 500 µM have been used to demonstrate an increase in soluble 53BP1.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide: Apparent Lack of Cellular Activity

If you are not observing the expected cellular phenotype with this compound, it may not be an issue of cell permeability. Consider the following potential causes and troubleshooting steps.

Potential Issue Possible Cause Recommended Troubleshooting Steps
Compound Concentration Inadequate concentration to achieve target inhibition.UNC-2170 has a modest potency (IC50 = 29 µM, Kd = 22 µM).[1] Ensure you are using a high enough concentration for your assay (e.g., 30-100 µM or higher for some cellular effects).[1] Perform a dose-response curve to identify the optimal concentration.
Solubility Precipitation of the compound in the stock solution or final culture medium.Prepare stock solutions in an appropriate solvent like DMSO.[2] For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects and precipitation. If precipitation is observed, gentle warming and/or sonication may aid dissolution.[1]
Compound Stability Degradation of UNC-2170 in solution or under specific culture conditions.Prepare fresh dilutions from a frozen stock solution for each experiment. For long-term experiments, consider replenishing the media with freshly prepared UNC-2170 at regular intervals. Store stock solutions at -20°C for up to 3 months to prevent loss of potency.[2]
Assay Readout Sensitivity The chosen assay may not be sensitive enough to detect the effects of a modestly potent inhibitor.Select an assay that is known to be sensitive to 53BP1 inhibition, such as class switch recombination (CSR) or chromatin fractionation to measure the levels of soluble 53BP1.[1][3] Standard cell viability or proliferation assays may not show a strong effect, as UNC-2170 is reported to have low cellular toxicity at effective concentrations.[3]
Cell Line Specificity The role and dependency on 53BP1 can vary between different cell lines.Ensure that your chosen cell line has a functional 53BP1-dependent DNA damage response pathway. The effects of 53BP1 inhibition are particularly relevant in the context of BRCA1 mutations.[3]
Incorrect Target Engagement Confirmation Lack of direct evidence that UNC-2170 is engaging with 53BP1 in your cells.Perform a target engagement assay, such as a chromatin fractionation experiment followed by Western blotting for 53BP1, to confirm that the compound is displacing 53BP1 from chromatin.[3]

Quantitative Data Summary

Parameter Value Assay Reference
IC50 29 µMAlphaScreen[1]
Kd 22 µMIsothermal Titration Calorimetry (ITC)[1][2]
Selectivity >17-fold for 53BP1 over 9 other methyl-lysine reader proteinsAlphaScreen Panel[1][3]
Cellular Efflux Ratio 1.2Caco-2 Permeability Assay[3]
Effective Cellular Concentration 30-100 µMClass Switch Recombination (CSR) Assay[1]
Solubility in DMSO 40 mg/mL-[2]
Solubility in Water 50 mg/mL-[2]

Experimental Protocols

Protocol 1: Chromatin Fractionation to Assess 53BP1 Target Engagement

This protocol is adapted from methodologies used to demonstrate UNC-2170's ability to displace 53BP1 from chromatin in HEK293 cells.[3]

1. Cell Lysis and Nuclear Pellet Collection:

  • Treat HEK293 cells with the desired concentration of UNC-2170 (e.g., a dose-response from 10 µM to 500 µM) or a negative control compound for 2 hours at room temperature.

  • Lyse the cells in EBC-1 buffer (Tris pH 7.5, 100mM NaCl, 0.5% NP-40, 1mM EDTA).

  • Centrifuge to collect the nuclear pellets.

  • Wash the nuclear pellets with EBC-1 buffer.

2. Chromatin Release:

  • Resuspend the nuclear pellets in EBC-2 buffer (Tris pH 7.5, 300mM NaCl, 5mM CaCl2) and incubate for 30 minutes.

  • Pellet the insoluble chromatin by centrifugation.

3. Sample Preparation and Analysis:

  • Collect the supernatant, which represents the soluble fraction .

  • Resuspend the remaining pellet in loading buffer and sonicate. This represents the chromatin-bound fraction .

  • Analyze both the soluble and chromatin-bound fractions by Western blot.

  • Probe the Western blot with an anti-53BP1 antibody and an anti-histone H3 antibody as a loading control for the chromatin fraction.

Expected Outcome: Successful target engagement by UNC-2170 will result in an increased amount of 53BP1 in the soluble fraction compared to the untreated or negative control-treated cells.

Visualizations

G cluster_0 DNA Damage Response (DDR) Pathway cluster_1 UNC-2170 Mechanism of Action DSB Double-Strand Break ATM ATM Kinase Activation DSB->ATM H4K20me2 Histone H4K20me2 Methylation ATM->H4K20me2 53BP1_Recruitment 53BP1 Recruitment H4K20me2->53BP1_Recruitment NHEJ Non-Homologous End Joining (NHEJ) 53BP1_Recruitment->NHEJ UNC2170 UNC-2170 Inhibition Inhibition UNC2170->Inhibition 53BP1_Tudor 53BP1 Tandem Tudor Domain 53BP1_Tudor->53BP1_Recruitment Binds to Inhibition->53BP1_Tudor

Caption: UNC-2170 inhibits the DNA damage response by binding to the 53BP1 tandem tudor domain.

G start Start: No cellular effect observed with UNC-2170 permeability Is it a cell permeability issue? start->permeability no_issue Literature indicates high permeability permeability->no_issue No solubility Check Compound Solubility & Stability concentration Verify Compound Concentration solubility->concentration If OK assay Assess Assay Sensitivity concentration->assay If OK target Confirm Target Engagement assay->target If OK conclusion Conclusion: UNC-2170 is highly cell-permeable. Issue likely experimental. target->conclusion If OK no_issue->solubility

Caption: Troubleshooting workflow for unexpected results with UNC-2170.

References

Validation & Comparative

A Comparative Guide to 53BP1 Inhibitors: UNC-2170 Maleate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53-binding protein 1 (53BP1) is a critical regulator in the DNA damage response (DDR), playing a pivotal role in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways for DNA double-strand breaks (DSBs).[1][2][3] By promoting NHEJ, 53BP1 can be a barrier to therapeutic strategies that rely on HR, such as certain cancer treatments and CRISPR-Cas9-based gene editing.[4][5] Consequently, the development of 53BP1 inhibitors is of significant interest. This guide provides a detailed comparison of UNC-2170 maleate (B1232345) with other notable 53BP1 inhibitors, supported by experimental data and protocols.

Overview of 53BP1 Inhibition

53BP1 is recruited to the sites of DSBs through the interaction of its tandem Tudor domain (TTD) with dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2) and its ubiquitin-dependent recruitment (UDR) domain with ubiquitylated lysine 15 on histone H2A (H2AK15ub).[3][6] Most small molecule inhibitors, including UNC-2170, are designed to competitively bind to the TTD, thereby preventing 53BP1's localization to damaged chromatin.[7][8] Another successful approach has been the development of genetically encoded inhibitors that achieve a similar outcome.[4]

Quantitative Performance Comparison

The following tables summarize the key quantitative metrics for UNC-2170 maleate and other representative 53BP1 inhibitors.

Table 1: Small Molecule 53BP1 Inhibitors - Binding Affinity and Potency

CompoundTypeTarget DomainIC50K_d_Assay Method(s)Reference(s)
UNC-2170 Fragment-like ligandTandem Tudor Domain29 µM22 µMAlphaScreen, ITC[9]
UNC8531 Small MoleculeTandem Tudor Domain0.47 ± 0.09 µM0.85 ± 0.17 µM (ITC), 0.79 ± 0.52 µM (SPR)TR-FRET, ITC, SPR[7][10]
UNC9512 Optimized Small MoleculeTandem Tudor Domain0.46 ± 0.21 µMNot ReportedTR-FRET[7]

Table 2: Genetically Encoded 53BP1 Inhibitor - Cellular Efficacy

InhibitorTypeMechanismCellular EffectReference(s)
i53 Engineered Ubiquitin VariantOccludes Tudor domain ligand binding siteUp to 5.6-fold increase in HDR-mediated gene editing; blocks 53BP1 foci formation[4][5]

Mechanism of Action and Signaling Pathway

53BP1 acts as a gatekeeper in the DSB repair pathway choice. Upon a DSB, ATM kinase is activated, leading to a cascade that includes the ubiquitination of histones around the break site. 53BP1 recognizes these histone marks, localizes to the DSB, and recruits downstream effectors like RIF1 to inhibit DNA end resection. This suppression of resection promotes the error-prone NHEJ pathway and inhibits the high-fidelity HR pathway, which requires resection to generate single-stranded DNA for strand invasion. Inhibitors of 53BP1 block its recruitment to the DSB, thereby lifting the block on resection and promoting HR.

G cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM ATM Kinase (activated) DSB->ATM H2AX γH2AX ATM->H2AX RNF168 RNF8/RNF168 (E3 Ligases) H2AX->RNF168 Histone_Marks H4K20me2 & H2AK15ub RNF168->Histone_Marks p53BP1 53BP1 Histone_Marks->p53BP1 recruitment RIF1 RIF1 p53BP1->RIF1 NHEJ Non-Homologous End Joining (NHEJ) p53BP1->NHEJ promotes BRCA1 BRCA1 p53BP1->BRCA1 inhibits recruitment Inhibitors UNC-2170, UNC8531 i53 Inhibitors->p53BP1 block recruitment End_Resection 5' End Resection (Inhibited) RIF1->End_Resection End_Resection->NHEJ inhibits HR Homologous Recombination (HR) End_Resection->HR required for BRCA1->HR promotes

Caption: DNA DSB Repair Pathway Choice and 53BP1 Inhibition.

Key Experimental Methodologies

The evaluation of 53BP1 inhibitors relies on a combination of biochemical and cell-based assays to determine binding affinity, specificity, and functional consequences.

In Vitro Binding Assays
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • Principle: This competitive assay measures the displacement of a fluorescently labeled peptide (e.g., a p53 peptide containing a dimethylated lysine) from the 53BP1 TTD protein by the inhibitor.[7] A high FRET signal indicates peptide binding, which decreases in the presence of a competing inhibitor.

    • Protocol Outline:

      • Recombinant 53BP1 TTD protein (often GST-tagged) is incubated with a biotinylated peptide and a Europium-labeled anti-GST antibody (donor fluorophore).

      • Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore) is added, bringing the donor and acceptor into proximity upon peptide binding, generating a FRET signal.

      • The inhibitor compound is titrated into the reaction.

      • The TR-FRET signal is measured, and the IC50 value is calculated from the dose-response curve.

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the 53BP1 protein, allowing for the determination of the dissociation constant (K_d_), stoichiometry, and thermodynamic parameters of the interaction.[7][10]

    • Protocol Outline:

      • A solution of the inhibitor is placed in the injection syringe.

      • A solution of the purified 53BP1 TTD protein is placed in the sample cell.

      • The inhibitor is injected into the protein solution in small, precise aliquots.

      • The heat change associated with each injection is measured.

      • The resulting data are fitted to a binding model to calculate the K_d_.

Cellular Target Engagement and Functional Assays
  • Immunofluorescence for 53BP1 Foci Formation:

    • Principle: This assay visually assesses the ability of an inhibitor to block the recruitment of 53BP1 to sites of DNA damage, which appear as distinct nuclear foci after treatment with a DNA-damaging agent.[4][11]

    • Protocol Outline:

      • Cells (e.g., U2OS) are cultured on coverslips and treated with the 53BP1 inhibitor or a vehicle control for a specified time.

      • DNA damage is induced, typically by exposing the cells to ionizing radiation (e.g., 10 Gy X-ray).[4][11]

      • After a recovery period (e.g., 1 hour), cells are fixed and permeabilized.

      • Cells are incubated with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody.

      • Nuclei are counterstained with DAPI.

      • Coverslips are mounted, and images are acquired using a fluorescence microscope. The number and intensity of 53BP1 foci per nucleus are quantified.

G start Seed Cells on Coverslips treat Treat with Inhibitor (e.g., UNC-2170) or Vehicle start->treat irradiate Induce DNA Damage (e.g., 10 Gy X-Ray) treat->irradiate recover Incubate (e.g., 1 hr) for Foci Formation irradiate->recover fix Fix and Permeabilize Cells recover->fix primary_ab Incubate with Primary Antibody (anti-53BP1) fix->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Counterstain (DAPI) and Mount secondary_ab->mount image Fluorescence Microscopy and Image Acquisition mount->image quantify Quantify 53BP1 Foci per Nucleus image->quantify

Caption: Workflow for 53BP1 Foci Formation Assay.
  • CRISPR-Cas9 Gene Editing Efficiency Assay:

    • Principle: Since 53BP1 inhibition promotes HR, its functional effect can be quantified by measuring the efficiency of HDR-mediated gene editing using the CRISPR-Cas9 system.[5]

    • Protocol Outline:

      • Cells are co-transfected with plasmids expressing Cas9, a guide RNA targeting a specific locus, a donor template (e.g., encoding a fluorescent protein), and the 53BP1 inhibitor (e.g., the i53 expression vector).[5]

      • After a period of incubation (e.g., 48-72 hours) to allow for gene editing and protein expression, the percentage of cells that have successfully integrated the donor template via HDR (i.e., fluorescent cells) is determined by flow cytometry.

      • The efficiency in inhibitor-treated cells is compared to control cells.

Conclusion

While this compound was an important early tool as a fragment-like ligand for 53BP1, its modest potency (IC50 in the high micromolar range) limits its application.[9][12] More recent developments have yielded significantly more potent small molecule inhibitors, such as UNC8531 and its optimized successor UNC9512, which exhibit sub-micromolar IC50 values and confirmed cellular activity.[7] These compounds represent the current "best-in-class" for chemical probes of 53BP1 function.

For applications requiring robust and highly efficient 53BP1 inhibition to enhance processes like gene editing, the genetically encoded inhibitor i53 has demonstrated remarkable efficacy, significantly boosting HDR rates in cellular models.[4] The choice of inhibitor will therefore depend on the specific experimental context, balancing the need for a cell-permeable small molecule against the high efficiency of a genetically expressed inhibitor.

References

UNC2892: A Validated Negative Control for the 53BP1 Antagonist UNC-2170

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and cell biology, the use of well-characterized chemical probes and their corresponding negative controls is paramount for rigorous and reproducible scientific findings. This guide provides a comprehensive comparison of UNC-2170, a known antagonist of the DNA damage response protein 53BP1, and its structurally related but inactive analog, UNC2892, establishing the latter's utility as a reliable negative control.

UNC-2170 is a small molecule that binds to the tandem Tudor domain (TTD) of 53BP1, a critical protein in the DNA double-strand break (DSB) repair pathway.[1][2][3] By occupying the methyl-lysine binding pocket of 53BP1, UNC-2170 competitively inhibits the recognition of its endogenous substrate, histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2).[1] This disruption of 53BP1 function has been shown to modulate cellular processes such as class switch recombination (CSR).[1][3] In contrast, UNC2892, a close structural analog of UNC-2170, has been designed to lack this binding affinity, thereby serving as an ideal tool to differentiate specific on-target effects of UNC-2170 from any potential off-target or non-specific cellular responses.

Comparative Biological Activity

Experimental data robustly demonstrates the differential activity of UNC-2170 and UNC2892. While UNC-2170 exhibits measurable affinity for 53BP1, UNC2892 shows no significant binding, confirming its role as a negative control.

CompoundTargetIC50 (µM)Kd (µM)Cellular Effect
UNC-2170 53BP129[3][4]22[1][3]Suppresses Class Switch Recombination[1][3]
UNC2892 53BP1>500[1]No measurable affinity[1]No effect on Class Switch Recombination

Experimental Protocols

To validate the distinct activities of UNC-2170 and UNC2892, several key in vitro and cellular assays are employed.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to quantify the binding affinity of small molecules to a target protein.

Protocol:

  • Reagents: Biotinylated H4K20me2 peptide, GST-tagged 53BP1 tandem Tudor domain, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Procedure:

    • Incubate the GST-53BP1 TTD with the biotinylated H4K20me2 peptide in the presence of varying concentrations of UNC-2170 or UNC2892.

    • Add Streptavidin-Donor beads and anti-GST Acceptor beads.

    • In the absence of an inhibitor, the binding of the peptide to the protein brings the Donor and Acceptor beads into close proximity, generating a chemiluminescent signal upon laser excitation.

    • A competing compound like UNC-2170 will disrupt this interaction, leading to a decrease in the signal.

  • Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: The 53BP1 tandem Tudor domain is placed in the sample cell of the calorimeter, and the compound (UNC-2170 or UNC2892) is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.

  • Titration: The compound is injected in small aliquots into the protein solution.

  • Measurement: The heat released or absorbed during the binding event is measured for each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Class Switch Recombination (CSR) Assay

This cellular assay assesses the ability of B cells to switch antibody isotypes, a process dependent on 53BP1 function.

Protocol:

  • Cell Culture: Murine B cells are isolated and cultured.

  • Stimulation: The B cells are stimulated with lipopolysaccharide (LPS) and interleukin-4 (IL-4) to induce class switching to IgG1.

  • Treatment: The stimulated cells are treated with varying concentrations of UNC-2170 or UNC2892.

  • Analysis: After a set incubation period (e.g., 4 days), the percentage of IgG1-positive cells is determined by flow cytometry. A reduction in the percentage of IgG1-positive cells in the presence of a compound indicates inhibition of CSR.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 53BP1 signaling pathway and the workflow for comparing UNC-2170 and UNC2892.

G cluster_0 53BP1-Mediated DNA Damage Response DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM gammaH2AX γH2AX ATM->gammaH2AX RNF8_168 RNF8/RNF168 gammaH2AX->RNF8_168 BP1 53BP1 RNF8_168->BP1 recruitment H4K20me2 H4K20me2 H4K20me2->BP1 binding NHEJ Non-Homologous End Joining (NHEJ) BP1->NHEJ

Caption: 53BP1 signaling in DNA repair.

G cluster_1 Comparative Workflow start Hypothesis: UNC-2170 inhibits 53BP1 invitro In Vitro Assays (AlphaScreen, ITC) start->invitro cellular Cellular Assay (CSR) start->cellular unc2170 UNC-2170 (Active Compound) invitro->unc2170 unc2892 UNC2892 (Negative Control) invitro->unc2892 cellular->unc2170 cellular->unc2892 binding Binding to 53BP1? unc2170->binding csr_effect Effect on CSR? unc2170->csr_effect unc2892->binding unc2892->csr_effect conclusion Conclusion: UNC2892 is a valid negative control binding->conclusion UNC-2170 binds, UNC2892 does not csr_effect->conclusion UNC-2170 inhibits, UNC2892 does not

Caption: Workflow for validating UNC2892.

References

Validating the Inhibitory Effect of UNC-2170 Maleate on 53BP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of a compound's inhibitory effect is paramount. This guide provides a comprehensive comparison of UNC-2170 maleate (B1232345), a known inhibitor of the DNA damage response protein 53BP1, with other alternative inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and a visual representation of the 53BP1 signaling pathway to provide a thorough understanding of the target and its inhibition.

Quantitative Comparison of 53BP1 Inhibitors

The following table summarizes the quantitative data for UNC-2170 maleate and its alternatives. This allows for a direct comparison of their potency and binding affinity to 53BP1 or their respective targets.

InhibitorTypeTargetIC50Dissociation Constant (Kd)Key Cellular Effect
UNC-2170 Small Molecule53BP1 (Tandem Tudor Domain) 29 µM[1]22 µM[1]Suppresses class switch recombination[2][3]
UNC8531 Small Molecule53BP1 (Tandem Tudor Domain) 0.47 ± 0.09 µM[4]0.85 ± 0.17 µM (ITC), 0.79 ± 0.52 µM (SPR)[4]Binds 53BP1 TTD with submicromolar affinity[4]
UNC9512 Small Molecule53BP1 (Tandem Tudor Domain) 6.9 ± 3.0 µM (NanoBRET)[4]Not ReportedReduces 53BP1-dependent foci formation[4]
i53 Genetically Encoded Protein53BP1 (Tudor Domain) Not ApplicableNot ReportedBlocks 53BP1 accumulation at DNA damage sites, increases HDR efficiency[5][6]
VE-821 Small MoleculeATM/ATR KinaseNot specific for 53BP1Not specific for 53BP1Increases persistence of 53BP1 foci, indicating unrepaired DNA damage[7]
NU6027 Small MoleculeATR Kinase6.7 µM (for ATR)[8][9]Not specific for 53BP1Attenuates G2/M arrest and inhibits homologous recombination[8]
Rigosertib (ON-01910) Small MoleculePLK1, PI3KNot specific for 53BP1Not specific for 53BP1Affects multiple signaling pathways, indirectly modulating 53BP1 function[10][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and validating findings. Below are protocols for assays commonly used to assess the inhibitory effect of compounds on 53BP1.

Inhibition of 53BP1 Foci Formation Assay

This assay visually determines the ability of an inhibitor to prevent the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).

  • Cell Culture and Treatment:

    • Seed U2OS cells on coverslips in a 6-well plate and culture overnight.

    • Treat cells with the desired concentration of the 53BP1 inhibitor (e.g., UNC-2170, UNC9512) or a vehicle control for a predetermined time (e.g., 1-2 hours).

    • Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy of X-rays).

    • Allow cells to recover for 1 hour post-irradiation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against 53BP1 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of 53BP1 foci per nucleus in at least 100 cells per condition. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates successful inhibition of 53BP1 recruitment.

Class Switch Recombination (CSR) Assay

This assay assesses the functional consequence of 53BP1 inhibition on a physiological DNA repair process in B cells.

  • B-cell Isolation and Culture:

    • Isolate primary B cells from mouse spleens.

    • Culture the B cells in the presence of lipopolysaccharide (LPS) and interleukin-4 (IL-4) to induce class switching to IgG1.

  • Inhibitor Treatment:

    • Treat the cultured B cells with varying concentrations of the 53BP1 inhibitor (e.g., UNC-2170) or a vehicle control.

  • Flow Cytometry Analysis:

    • After 3-4 days of culture, harvest the cells.

    • Stain the cells with fluorescently labeled antibodies against surface markers for B cells (e.g., B220) and IgG1.

    • Analyze the percentage of IgG1-positive B cells using a flow cytometer. A dose-dependent decrease in the percentage of IgG1-positive cells in the presence of the inhibitor indicates a suppression of CSR, a known function of 53BP1.[1]

Co-Immunoprecipitation (Co-IP) for 53BP1 Interaction

This assay determines if an inhibitor disrupts the interaction of 53BP1 with its binding partners.

  • Cell Lysis and Protein Extraction:

    • Transfect cells (e.g., HEK293T) to express tagged versions of the proteins of interest (e.g., Flag-i53 and endogenous 53BP1).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the tag (e.g., anti-Flag antibody) overnight at 4°C.

    • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against both the tagged protein and the interacting partner (e.g., anti-Flag and anti-53BP1).

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate. The presence of the interacting partner in the immunoprecipitated sample confirms the interaction, while a reduced signal in the presence of an inhibitor would suggest disruption of this interaction.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the 53BP1 signaling pathway and a typical experimental workflow for inhibitor validation.

G cluster_0 DNA Double-Strand Break (DSB) Response cluster_1 Downstream Effects cluster_2 Inhibitor Action DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates H2AX H2AX ATM->H2AX phosphorylates gammaH2AX γH2AX H2AK15ub H2AK15ub MDC1 MDC1 gammaH2AX->MDC1 recruits RNF8_RNF168 RNF8/RNF168 (E3 Ubiquitin Ligases) MDC1->RNF8_RNF168 recruits RNF8_RNF168->H2AX ubiquitinates H2A/H2AX 53BP1 53BP1 H2AK15ub->53BP1 binds Tudor domain H4K20me2 H4K20me2 (constitutive mark) H4K20me2->53BP1 binds Tudor domain RIF1 RIF1 53BP1->RIF1 recruits NHEJ Non-Homologous End Joining (NHEJ) 53BP1->NHEJ promotes HR Homologous Recombination (HR) 53BP1->HR inhibits BRCA1 BRCA1 RIF1->BRCA1 inhibits recruitment UNC2170 UNC-2170 UNC2170->53BP1 inhibits binding to H2AK15ub/H4K20me2

Caption: 53BP1 Signaling Pathway in DNA Damage Response.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Analysis start Seed Cells treat Treat with UNC-2170 or Control start->treat damage Induce DNA Damage (e.g., Irradiation) treat->damage fix Fix and Permeabilize Cells damage->fix stain Immunofluorescence Staining (Anti-53BP1) fix->stain image Fluorescence Microscopy stain->image quantify Quantify 53BP1 Foci per Nucleus image->quantify compare Compare Inhibitor vs. Control quantify->compare conclusion Conclusion on Inhibitory Effect compare->conclusion

Caption: Workflow for Validating 53BP1 Inhibition.

References

Unveiling the Potency of 53BP1 Inhibitors: A Comparative Analysis of UNC-2170 and its Analogs in DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate cellular process of DNA double-strand break (DSB) repair, the p53-binding protein 1 (53BP1) plays a pivotal role in dictating the choice between two major repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). By limiting DNA end resection, 53BP1 promotes the generally more error-prone NHEJ pathway. This function has made 53BP1 a compelling target for therapeutic intervention, particularly in cancers with deficiencies in HR, such as those with BRCA1/2 mutations. A class of small molecule inhibitors targeting the tandem tudor domain (TTD) of 53BP1 has emerged, with UNC-2170 being an early prototype. This guide provides a comparative analysis of UNC-2170 and its analogs, focusing on their performance in DNA repair assays, supported by experimental data and detailed methodologies.

Comparative Efficacy of UNC-2170 and its Analogs

The development of 53BP1 inhibitors has led to the generation of several analogs of UNC-2170 with improved potency and cellular activity. The following tables summarize the available quantitative data for UNC-2170 and its key analogs: DP308, UNC7648, UNC8531, and UNC9512.

Table 1: In Vitro Binding Affinity to 53BP1 Tandem Tudor Domain (TTD)
CompoundIC50 (µM)Kd (µM)Binding Stoichiometry (Compound:Protein)
UNC-2170 29.0[1]22[1]Induces protein dimerization
DP308 1.69[1]Not ReportedNot Reported
UNC7648 8.6[1]Not ReportedInduces protein dimerization
UNC8531 0.47 ± 0.09[1]0.85 ± 0.17 (ITC), 0.79 ± 0.52 (SPR)[1]1:1[1]
UNC9512 0.46 ± 0.21[1]0.41 ± 0.17 (ITC), 0.17 ± 0.02 (SPR)[1]1:1[1]

Note: IC50 and Kd values represent the concentration of the inhibitor required to achieve 50% inhibition of 53BP1 TTD binding and the dissociation constant, respectively. Lower values indicate higher potency.

Table 2: Cellular Target Engagement and Functional DNA Repair Assays
CompoundNanoBRET IC50 (µM) (53BP1 TTD:H4 Interaction)53BP1-Dependent Foci FormationClass Switch Recombination (CSR)
UNC-2170 Not ReportedNot sufficient to block recruitment after ionizing radiation[2]Reduces CSR, phenocopying 53BP1 mutant B cells[2]
UNC8531 8.5 ± 2.0[1]Dose-dependent reductionData Not Available
UNC9512 6.9 ± 3.0[1]Dose-dependent reduction (slightly greater efficacy than UNC8531)[1]Data Not Available

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DNA damage response pathway involving 53BP1 and the general workflow for assessing the efficacy of its inhibitors.

DNA_Repair_Pathway DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DSB->ATM activates Resection End Resection DSB->Resection H2AX γH2AX ATM->H2AX phosphorylates 53BP1 53BP1 H2AX->53BP1 recruits NHEJ Non-Homologous End Joining (NHEJ) 53BP1->NHEJ promotes 53BP1->Resection inhibits HR Homologous Recombination (HR) Resection->HR promotes BRCA1 BRCA1 Resection->BRCA1 promotes BRCA1->HR mediates Inhibitor UNC-2170 & Analogs Inhibitor->53BP1 inhibits

Figure 1. Simplified signaling pathway of DNA double-strand break repair choice. 53BP1 inhibitors block its function, leading to increased end resection and a shift towards homologous recombination.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Binding_Assay Binding Affinity Assays (TR-FRET, ITC, SPR) Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Target_Engagement Target Engagement (NanoBRET) Foci_Formation 53BP1 Foci Formation Assay Target_Engagement->Foci_Formation DNA_Repair_Assay DNA Repair Pathway Assay (PathSig-ddPCR, CSR) Foci_Formation->DNA_Repair_Assay DNA_Repair_Assay->Data_Analysis Compound UNC-2170 or Analog Compound->Binding_Assay Compound->Target_Engagement

Figure 2. General experimental workflow for the comparative analysis of 53BP1 inhibitors.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

Objective: To determine the IC50 value of inhibitors for the 53BP1 tandem tudor domain (TTD).

Materials:

  • Recombinant 53BP1 TTD protein

  • Biotinylated histone H4K20me2 peptide

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Test compounds (UNC-2170 and its analogs)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 384-well plate, add the 53BP1 TTD protein, biotinylated H4K20me2 peptide, and the test compound at various concentrations.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Add the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore to the wells.

  • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

53BP1-Dependent Foci Formation Assay

Objective: To assess the ability of inhibitors to disrupt the localization of 53BP1 to sites of DNA damage in cells.

Materials:

  • Human cell line (e.g., U2OS)

  • Cell culture medium and supplements

  • Test compounds

  • DNA damaging agent (e.g., ionizing radiation or a radiomimetic chemical like bleomycin)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against 53BP1

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for a specified duration (e.g., 1-2 hours).

  • Induce DNA double-strand breaks by exposing the cells to a DNA damaging agent.

  • Allow the cells to recover for a short period (e.g., 1 hour) to allow for foci formation.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary anti-53BP1 antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software.

Class Switch Recombination (CSR) Assay

Objective: To measure the effect of 53BP1 inhibitors on a physiological DNA repair process that is dependent on 53BP1.

Materials:

  • Primary B cells isolated from mouse spleens

  • B cell culture medium (e.g., RPMI-1640 supplemented with FBS, 2-mercaptoethanol, and antibiotics)

  • Lipopolysaccharide (LPS) and Interleukin-4 (IL-4) to induce CSR

  • Test compounds

  • Flow cytometry antibodies against surface markers (e.g., B220, IgG1)

  • Flow cytometer

Procedure:

  • Isolate primary B cells from mouse spleens.

  • Culture the B cells in the presence of LPS and IL-4 to stimulate proliferation and induce class switching to IgG1.

  • Treat the cells with various concentrations of the test compounds or DMSO.

  • Continue the culture for 3-4 days.

  • Harvest the cells and stain them with fluorescently labeled antibodies against B220 and IgG1.

  • Analyze the percentage of B220+IgG1+ cells by flow cytometry.

  • A reduction in the percentage of IgG1+ cells in the presence of the inhibitor indicates an impairment of CSR.

Pathway-Specific Droplet Digital PCR (PathSig-ddPCR) Assay

Objective: To quantify the relative usage of different DNA repair pathways (NHEJ, HR, and microhomology-mediated end joining - MMEJ) following a site-specific DNA double-strand break.

Materials:

  • Mammalian cell line

  • CRISPR/Cas9 system (Cas9 nuclease and a specific guide RNA) to induce a DSB at a defined genomic locus

  • Test compounds

  • Genomic DNA extraction kit

  • Droplet digital PCR system

  • Fluorescent probes and primers specific for the products of NHEJ, HR, and MMEJ at the target locus.

Procedure:

  • Transfect cells with the CRISPR/Cas9 system to induce a DSB.

  • Simultaneously treat the cells with the test compounds or DMSO.

  • After a defined period (e.g., 48-72 hours), harvest the cells and extract genomic DNA.

  • Set up ddPCR reactions using specific primer-probe sets that can distinguish and quantify the different repair outcomes (e.g., precise re-ligation by NHEJ, insertion of a donor template by HR, or deletions with microhomology characteristic of MMEJ).

  • Perform the ddPCR to partition the DNA into thousands of droplets and amplify the target sequences.

  • Analyze the ddPCR data to determine the absolute or relative abundance of each repair product.

  • Compare the repair pathway usage in inhibitor-treated cells to control cells to assess the compound's effect on DNA repair pathway choice.

Conclusion

The landscape of 53BP1 inhibitors has evolved significantly from the initial discovery of UNC-2170. Newer analogs, such as UNC8531 and particularly UNC9512, demonstrate substantially improved binding affinities and cellular target engagement. While direct comparative data in functional DNA repair assays for all analogs is not yet fully available in the public domain, the existing evidence strongly suggests a superior potency of the more recent compounds. The experimental protocols provided herein offer a robust framework for the head-to-head comparison of these and future 53BP1 inhibitors, which will be crucial for advancing our understanding of DNA repair and for the development of novel cancer therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of UNC-2170 Analogues as 53BP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UNC-2170 analogues, focusing on their structure-activity relationships (SAR) as inhibitors of the p53-binding protein 1 (53BP1). UNC-2170 is a fragment-like ligand that targets the tandem Tudor domain (TTD) of 53BP1, a crucial protein in the DNA damage response (DDR) pathway.[1][2][3] By binding to the TTD, UNC-2170 and its analogues competitively inhibit the recognition of endogenous histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).[2][4][5] This guide summarizes the quantitative data on the binding affinities of these analogues, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Analysis of UNC-2170 Analogues and Other 53BP1 Inhibitors

The following tables summarize the in vitro binding affinities of various UNC-2170 analogues and other notable 53BP1 inhibitors. The primary assay used for the initial screening and determination of IC50 values is the AlphaScreen assay, a bead-based proximity assay. Isothermal Titration Calorimetry (ITC) was used to determine the dissociation constant (Kd) for select compounds, providing a more direct measure of binding affinity.

Table 1: Structure-Activity Relationship of UNC-2170 Analogues - Modifications of the Basic Amine and Linker Regions
Compound IDModification53BP1 IC50 (µM)Reference
UNC-2170 (1) N-tert-butylamino29 ± 7.4[2]
2Dimethylamino>100[2]
4 (UNC2892)N-isopropylamino>100[2]
5Oxygen replacement of amine>100[2]
6Pyrrolidine>100[2]
7Shortened linker (2 carbons)>100[2]
8Lengthened linker (4 carbons)>100[2]
9Cyclohexyl linker>100[2]

Data from Perfetti, M.T. et al. (2015) ACS Chem Biol.[2]

Key Findings: The SAR studies on the basic amine and linker regions of UNC-2170 reveal strict structural requirements for 53BP1 binding. The bulky and lipophilic N-tert-butyl group is crucial for activity, as smaller substituents like dimethylamino or the less bulky isopropylamino (in the negative control compound UNC2892) abolish binding.[2] Similarly, modifications to the three-carbon linker length or conformation also lead to a complete loss of activity.[2]

Table 2: Structure-Activity Relationship of UNC-2170 Analogues - Modifications of the Aromatic Ring
Compound IDModification53BP1 IC50 (µM)Reference
UNC-2170 (1) 3-Bromo29 ± 7.4[2]
14Des-bromo>100[2]
152-Bromo>100[2]
164-Bromo>100[2]
213-Trifluoromethyl31 ± 5.0[2]
224-Trifluoromethyl>100[2]
233-Nitro63 ± 11[2]

Data from Perfetti, M.T. et al. (2015) ACS Chem Biol.[2]

Key Findings: The aromatic ring modifications highlight the importance of the substituent at the 3-position. Removal of the bromine atom or altering its position to the 2- or 4-position results in inactive compounds, suggesting a specific interaction of the 3-bromo substituent with the 53BP1 binding pocket.[2] A trifluoromethyl group at the 3-position (compound 21) is well-tolerated, showing comparable potency to UNC-2170.[2]

Table 3: Comparison with Other 53BP1 Tandem Tudor Domain Antagonists
Compound ID53BP1 IC50 (µM)53BP1 Kd (µM)Assay Method(s)Reference
UNC-2170 2922AlphaScreen, ITC[2][3]
DP308 1.69 ± 0.73~2.7AlphaScreen, MST, SPR[6][7]
UNC7648 8.6N/ANot Specified[8]
UNC8531 0.47 ± 0.090.85 ± 0.17TR-FRET, ITC, SPR[8]
UNC9512 0.46 ± 0.210.41 ± 0.17 (ITC), 0.17 ± 0.02 (SPR)TR-FRET, ITC, SPR[8]

Key Findings: While UNC-2170 served as a foundational tool for understanding 53BP1 inhibition, subsequent research has led to the discovery of more potent antagonists. Compounds such as DP308, UNC8531, and UNC9512 exhibit significantly improved binding affinities, with UNC9512 emerging as a sub-micromolar inhibitor of the 53BP1 TTD.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

AlphaScreen Assay for 53BP1-H4K20me2 Binding Inhibition

This protocol is adapted from the general principles of AlphaScreen assays used for studying protein-protein and protein-peptide interactions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the interaction between the 53BP1 tandem Tudor domain (TTD) and a biotinylated histone H4 peptide dimethylated at lysine 20 (H4K20me2).

Materials:

  • GST-tagged 53BP1 TTD

  • Biotinylated H4K20me2 peptide

  • Glutathione Donor Beads

  • Streptavidin Acceptor Beads

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Test compounds (e.g., UNC-2170 and its analogues) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add the GST-tagged 53BP1 TTD and the biotinylated H4K20me2 peptide to the wells of the 384-well plate.

  • Add the test compounds at various concentrations to the wells. Include positive controls (no inhibitor) and negative controls (no protein or peptide).

  • Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding to reach equilibrium.

  • In subdued light, add the Glutathione Donor Beads and incubate for a further period (e.g., 60 minutes).

  • Add the Streptavidin Acceptor Beads and incubate for a final period (e.g., 60 minutes) in the dark.

  • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the 53BP1-H4K20me2 interaction.

  • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the general procedure for determining the dissociation constant (Kd) of a compound binding to a protein.

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a test compound and the 53BP1 TTD.

Materials:

  • Purified 53BP1 TTD protein in a suitable buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl).

  • Test compound dissolved in the same buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Thoroughly dialyze the protein against the ITC buffer to ensure a precise buffer match between the protein and ligand solutions.

  • Accurately determine the concentrations of the protein and the ligand stock solutions.

  • Degas both the protein and ligand solutions to prevent air bubbles during the experiment.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.

  • Perform an initial small injection, which is typically discarded during data analysis.

  • Initiate the titration, where the ligand is injected into the protein solution in a stepwise manner. The heat change upon each injection is measured.

  • As a control, perform a separate titration of the ligand into the buffer to measure the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[9][10][11]

Class Switch Recombination (CSR) Assay

This cellular assay is used to assess the functional activity of 53BP1 inhibitors. 53BP1 is essential for efficient CSR, a process that allows B cells to change the class of antibody they produce.[12][13]

Objective: To determine if a test compound can phenocopy the reduction in CSR observed in 53BP1-deficient B cells.

Materials:

  • Primary B cells isolated from mouse spleens.

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol).

  • Lipopolysaccharide (LPS) and Interleukin-4 (IL-4) to stimulate B cell activation and CSR to IgG1.

  • Test compound (e.g., UNC-2170).

  • Flow cytometer and fluorescently labeled antibodies against surface IgG1.

Procedure:

  • Isolate primary B cells from the spleens of wild-type mice.

  • Culture the B cells in the presence of LPS and IL-4 to induce CSR to IgG1.

  • Treat the cells with different concentrations of the test compound (e.g., 30-100 µM for UNC-2170) or a vehicle control (DMSO).[3]

  • Culture the cells for a period of 3-4 days.

  • Harvest the cells and stain them with a fluorescently labeled antibody that specifically recognizes surface IgG1.

  • Analyze the percentage of IgG1-positive cells by flow cytometry.

  • A reduction in the percentage of IgG1-positive cells in the presence of the test compound compared to the vehicle control indicates inhibition of CSR and functional antagonism of 53BP1.

Mandatory Visualizations

53BP1-Mediated DNA Double-Strand Break Repair Pathway

The following diagram illustrates the central role of 53BP1 in the choice between Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) for the repair of DNA double-strand breaks.

53BP1_Pathway cluster_DSB DNA Double-Strand Break cluster_Recognition Damage Recognition cluster_53BP1_Recruitment 53BP1 Recruitment & Function cluster_Repair_Pathways Repair Pathways DSB DSB MRN MRN Complex DSB->MRN Senses DSB ATM ATM Kinase MRN->ATM Activates H2AX γH2AX ATM->H2AX Phosphorylates MDC1 MDC1 H2AX->MDC1 Recruits RNF8_168 RNF8/RNF168 MDC1->RNF8_168 Recruits 53BP1 53BP1 RNF8_168->53BP1 Promotes binding to H2AK15ub H4K20me2 H4K20me2 H4K20me2->53BP1 Binds to Tudor Domain RIF1 RIF1 53BP1->RIF1 Recruits PTIP PTIP 53BP1->PTIP Shieldin Shieldin Complex RIF1->Shieldin Recruits BRCA1 BRCA1 RIF1->BRCA1 Antagonizes NHEJ Non-Homologous End Joining (NHEJ) Shieldin->NHEJ Promotes Resection DNA End Resection Shieldin->Resection Inhibits HR Homologous Recombination (HR) Resection->HR Required for BRCA1->Resection Promotes AlphaScreen_Workflow cluster_Preparation Preparation cluster_Assay_Execution Assay Execution cluster_Data_Analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense_Reagents Dispense reagents and compounds into 384-well plate Compound_Prep->Dispense_Reagents Reagent_Prep Prepare assay reagents: GST-53BP1, Biotin-H4K20me2 Reagent_Prep->Dispense_Reagents Incubate_1 Incubate for binding equilibrium (30 min) Dispense_Reagents->Incubate_1 Add_Donor Add Glutathione Donor Beads Incubate_1->Add_Donor Incubate_2 Incubate in dark (60 min) Add_Donor->Incubate_2 Add_Acceptor Add Streptavidin Acceptor Beads Incubate_2->Add_Acceptor Incubate_3 Incubate in dark (60 min) Add_Acceptor->Incubate_3 Read_Plate Read plate on AlphaScreen reader Incubate_3->Read_Plate Plot_Data Plot signal vs. log[inhibitor] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 from dose-response curve Plot_Data->Calculate_IC50 SAR_Logic cluster_Modifications Synthetic Modifications cluster_Amine_Analogues Amine Analogues cluster_Linker_Analogues Linker Analogues cluster_Aromatic_Analogues Aromatic Analogues UNC2170 UNC-2170 (Lead Compound) IC50 = 29 µM Basic_Amine Basic Amine UNC2170->Basic_Amine Modified Linker Linker Region UNC2170->Linker Modified Aromatic_Ring Aromatic Ring UNC2170->Aromatic_Ring Modified Dimethylamino Dimethylamino (Inactive) Basic_Amine->Dimethylamino Isopropylamino Isopropylamino (Inactive) Basic_Amine->Isopropylamino Pyrrolidine Pyrrolidine (Inactive) Basic_Amine->Pyrrolidine Shortened_Linker Shortened Linker (Inactive) Linker->Shortened_Linker Lengthened_Linker Lengthened Linker (Inactive) Linker->Lengthened_Linker Des_bromo Des-bromo (Inactive) Aromatic_Ring->Des_bromo Positional_Isomers Positional Isomers (2-Br, 4-Br) (Inactive) Aromatic_Ring->Positional_Isomers Trifluoromethyl 3-Trifluoromethyl (Active, IC50 = 31 µM) Aromatic_Ring->Trifluoromethyl Nitro 3-Nitro (Weakly Active, IC50 = 63 µM) Aromatic_Ring->Nitro

References

UNC-2170 Maleate: A Selective Ligand for 53BP1 with Minimal Cross-Reactivity Across Tudor Domains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and chemical biology, the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of UNC-2170 maleate, a known binder of the tandem Tudor domain (TTD) of p53-binding protein 1 (53BP1), against other Tudor domain-containing proteins and methyl-lysine reader proteins. The data presented herein demonstrates the targeted activity of UNC-2170, underscoring its utility as a specific tool for investigating 53BP1 function.

UNC-2170 was identified as a micromolar ligand for the TTD of 53BP1, a key protein in the DNA damage response pathway.[1] Its selectivity is a critical attribute for elucidating the specific roles of 53BP1 in cellular processes. This guide summarizes the cross-reactivity profile of UNC-2170, providing quantitative data and detailed experimental protocols to support its characterization as a selective chemical probe.

Comparative Analysis of this compound Cross-Reactivity

To assess the selectivity of UNC-2170, its binding affinity was determined against a panel of ten methyl-lysine (Kme) reader proteins, including several Tudor domain-containing proteins. The results, summarized in the table below, indicate a significant preference for 53BP1.

Target ProteinProtein FamilyLigandIC50 (µM)
53BP1 Tudor Domain UNC-2170 29 ± 7.4
UHRF1Tudor DomainUNC-2170>500
PHF1Tudor DomainUNC-2170>500
PHF19Tudor DomainUNC-2170>500
CBX7ChromodomainUNC-2170>500
L3MBTL1MBT DomainUNC-2170>500
L3MBTL3MBT DomainUNC-2170>500
MBTD1MBT DomainUNC-2170>500
JARID1APHD FingerUNC-2170>500
PHF23PHD FingerUNC-2170>500

Table 1: Selectivity profile of UNC-2170 against a panel of methyl-lysine reader proteins as determined by AlphaScreen assay. Data sourced from Perfetti, M. T., et al. (2015).[1]

The data reveals that UNC-2170 has an IC50 of 29 µM for 53BP1 and shows no significant binding to the other nine Kme reader proteins tested, up to a concentration of 500 µM.[1] This demonstrates at least a 17-fold selectivity for 53BP1 over the other proteins in the panel, establishing UNC-2170 as a selective chemical probe for this target.[1]

Experimental Methodologies

The selectivity of UNC-2170 was rigorously evaluated using two key biophysical assays: AlphaScreen and Isothermal Titration Calorimetry (ITC). The detailed protocols for these experiments are provided below.

AlphaScreen Assay for Selectivity Profiling

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure biomolecular interactions. In this context, it was employed as a competition assay to determine the IC50 values of UNC-2170 against the panel of Kme reader proteins.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA.

    • Biotinylated H4K20me2 peptide (for 53BP1) or other relevant biotinylated histone peptides for the respective reader proteins were prepared in assay buffer.

    • GST-tagged reader proteins were diluted in assay buffer.

    • UNC-2170 was serially diluted in DMSO and then into assay buffer.

    • AlphaScreen Glutathione Donor beads and Streptavidin Acceptor beads were prepared in assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 384-well plate, 5 µL of the biotinylated peptide and 5 µL of the GST-tagged protein were added to each well.

    • 5 µL of the serially diluted UNC-2170 or DMSO control was then added.

    • The plate was incubated at room temperature for 15 minutes.

    • 10 µL of a mixture of AlphaScreen Glutathione Donor beads and Streptavidin Acceptor beads was added to each well.

    • The plate was incubated in the dark at room temperature for 1 hour.

    • The AlphaScreen signal was read on an appropriate plate reader.

  • Data Analysis:

    • The data was normalized to the DMSO control wells.

    • IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

G AlphaScreen Experimental Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis reagent1 Biotinylated Peptide step1 Add Peptide and Protein reagent1->step1 reagent2 GST-tagged Protein reagent2->step1 reagent3 UNC-2170 Dilutions step2 Add UNC-2170 reagent3->step2 reagent4 AlphaScreen Beads step4 Add AlphaScreen Beads reagent4->step4 step1->step2 step3 Incubate (15 min) step2->step3 step3->step4 step5 Incubate (1 hr, dark) step4->step5 readout Read Plate step5->readout analysis Calculate IC50 readout->analysis G Isothermal Titration Calorimetry Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein_prep Purified 53BP1 Protein dialysis Dialysis in Same Buffer protein_prep->dialysis ligand_prep UNC-2170 Solution ligand_prep->dialysis load_cell Load Protein into Cell dialysis->load_cell load_syringe Load Ligand into Syringe dialysis->load_syringe titration Titrate Ligand into Protein load_cell->titration load_syringe->titration measure_heat Measure Heat Change titration->measure_heat integration Integrate Raw Data measure_heat->integration fitting Fit to Binding Model integration->fitting results Determine Kd, n, ΔH fitting->results

References

A Comparative Guide to the Efficacy of UNC-2170 Maleate versus 53BP1 Knockdown in Modulating the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor UNC-2170 maleate (B1232345) and the genetic knockdown of p53-binding protein 1 (53BP1) in modulating the cellular response to DNA double-strand breaks (DSBs). The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their studies of DNA repair pathways.

Introduction to 53BP1 and its Inhibition

p53-binding protein 1 (53BP1) is a critical component of the DNA damage response (DDR) network. It is rapidly recruited to the sites of DSBs, where it plays a pivotal role in the choice of repair pathway. 53BP1 promotes the error-prone non-homologous end joining (NHEJ) pathway while inhibiting the high-fidelity homologous recombination (HR) pathway.[1] This function makes 53BP1 a key regulator of genomic stability and a potential target in cancer therapy.

Two primary methods are employed to interrogate the function of 53BP1: genetic knockdown (e.g., using siRNA, shRNA, or CRISPR-Cas9) to deplete the protein, and pharmacological inhibition with small molecules. UNC-2170 is a first-generation small molecule antagonist of 53BP1.[2] It functions by binding to the tandem tudor domain of 53BP1, the same domain that recognizes dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2) to localize to DSBs.[2] This competitive binding is intended to disrupt 53BP1's function in the DDR.

Mechanism of Action in the DNA Damage Response

Upon the formation of a DNA double-strand break, the MRE11-RAD50-NBS1 (MRN) complex binds to the exposed DNA ends and recruits and activates the ATM kinase. ATM then phosphorylates histone H2AX (to form γH2AX), which serves as a scaffold for the recruitment of MDC1. The E3 ubiquitin ligases RNF8 and RNF168 are subsequently recruited, leading to the ubiquitination of histone H2A. 53BP1 recognizes both H4K20me2 and ubiquitinated H2A, localizing it to the site of damage where it promotes NHEJ and inhibits HR. Both UNC-2170 and 53BP1 knockdown aim to disrupt this pathway, albeit through different mechanisms.

DNA_Damage_Response_Pathway cluster_DSB DNA Double-Strand Break cluster_Signaling Upstream Signaling cluster_53BP1_Action 53BP1 Recruitment and Function cluster_Inhibition Points of Intervention cluster_Repair_Pathways Repair Pathway Outcomes DSB DSB MRN MRN Complex DSB->MRN ATM ATM Kinase MRN->ATM H2AX γH2AX ATM->H2AX MDC1 MDC1 H2AX->MDC1 RNF8_168 RNF8/168 MDC1->RNF8_168 H2A_Ub H2A-Ub RNF8_168->H2A_Ub 53BP1 53BP1 H2A_Ub->53BP1 NHEJ NHEJ 53BP1->NHEJ promotes HR Homologous Recombination 53BP1->HR inhibits H4K20me2 H4K20me2 H4K20me2->53BP1 binds to tudor domain UNC2170 UNC-2170 UNC2170->53BP1 antagonizes tudor domain siRNA 53BP1 Knockdown (siRNA/CRISPR) siRNA->53BP1 depletes protein

Caption: DNA damage response pathway and points of intervention.

Comparative Efficacy Data

The following table summarizes the reported effects of UNC-2170 maleate and 53BP1 knockdown on key DNA repair pathways and associated cellular phenotypes. It is important to note that the data for each intervention are derived from separate studies and a direct head-to-head comparison under identical experimental conditions is not currently available in the literature.

Endpoint This compound 53BP1 Knockdown/Knockout
Binding Affinity IC50 = 29 µM; Kd = 22 µM for 53BP1 tandem tudor domain.[3]Not Applicable
Class Switch Recombination (CSR) At 30-100 µM, it "clearly phenocopies the reduction in CSR seen in 53BP1 mutant B cells".[3]CSR is "severely impaired".[4][5]
Homologous Recombination (HR) Data not available.Can restore HR in BRCA1-deficient cells (e.g., 16-fold increase in Brca1Δ11/Δ11 MEFs).[1]
Non-Homologous End Joining (NHEJ) Data not available.Required for long-range NHEJ (e.g., CSR); less critical for repair of IR-induced damage.[1]
RAD51 Foci Formation Data not available.Restores RAD51 foci in BRCA1-deficient cells.[1][6]
53BP1 Foci Formation Pre-treatment of U2OS cells was not sufficient to block IR-induced foci formation.Abolishes 53BP1 foci formation.
Cell Viability after Irradiation Data not available.Can enhance survival after multifractionated irradiation in some cancer cell lines; can also sensitize cells to certain DNA damaging agents.[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

53BP1 Knockdown and Western Blot Validation

This protocol describes the transient knockdown of 53BP1 using siRNA and subsequent validation of protein depletion by Western blotting.

Knockdown_Workflow Seed Seed Cells (e.g., U2OS, 24h) Transfect Transfect with 53BP1 siRNA or non-targeting control Seed->Transfect Incubate Incubate (48-72h) Transfect->Incubate Lyse Lyse Cells & Quantify Protein Incubate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (anti-53BP1, anti-loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect RAD51_Foci_Workflow Seed Seed Cells on Coverslips (24h) Treat Treat with DNA Damaging Agent (e.g., Irradiation) Seed->Treat Fix_Perm Fix and Permeabilize (PFA, Triton X-100) Treat->Fix_Perm Block Block with BSA/Serum Fix_Perm->Block Primary_Ab Incubate with anti-RAD51 Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mount Counterstain with DAPI and Mount Secondary_Ab->Mount Image Image with Fluorescence Microscope Mount->Image Quantify Quantify Foci per Nucleus Image->Quantify

References

Vergleichender Leitfaden zu biochemischen Assays zur Bestätigung der 53BP1-Bindung von UNC-2170-Maleat

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von UNC-2170-Maleat und alternativen Molekülen, die auf das p53-bindende Protein 1 (53BP1) abzielen. Der Schwerpunkt liegt auf den biochemischen Assays, die zur Validierung ihrer Bindungsaffinität und -spezifität verwendet werden, unterstützt durch detaillierte experimentelle Protokolle und quantitative Daten.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die Bindungsaffinitäten und die zelluläre Aktivität von UNC-2170 und alternativen 53BP1-Inhibitoren zusammen.

WirkstoffZielAssay-TypIC50 (μM)Kd (μM)Zelluläre IC50 (μM)Bindungsstöchiometrie (Wirkstoff:Protein)Referenzen
UNC-2170 53BP1-Tandem-Tudor-Domäne (TTD)AlphaScreen29Induziert Dimerisierung[1][2]
Isotherme Titrationskalorimetrie (ITC)22[2][3]
DP308 53BP1-TTDAlphaScreen1.69Nicht bestimmt[4]
Microscale Thermophorese (MST)~2.7[4]
Oberflächenplasmonenresonanz (SPR)~2.7[4]
UNC8531 53BP1-TTDZeitaufgelöster Fluoreszenz-Energie-Transfer (TR-FRET)0.478.5 (NanoBRET)1:1[4]
Isotherme Titrationskalorimetrie (ITC)0.85[4]
Oberflächenplasmonenresonanz (SPR)0.79[4]
UNC9512 53BP1-TTDZeitaufgelöster Fluoreszenz-Energie-Transfer (TR-FRET)0.466.9 (NanoBRET)1:1[4][5]
Isotherme Titrationskalorimetrie (ITC)0.41[6]
Oberflächenplasmonenresonanz (SPR)0.17[6]

Selektivitätsprofil von UNC-2170: UNC-2170 zeigte eine mindestens 17-fache Selektivität für 53BP1 im Vergleich zu neun anderen Methyl-Lysin (Kme)-Reader-Proteinen: CBX7, JARID1A, PHF1, PHF19, PHF23, UHRF1, L3MBTL1, L3MBTL3 und MBTD1.[1][2] Für all diese Proteine wurde in einem AlphaScreen-Assay bei Konzentrationen von bis zu 500 μM keine signifikante Bindung beobachtet.[1]

Selektivitätsprofil von UNC8531 und UNC9512: Sowohl UNC8531 als auch UNC9512 wurden in einem TR-FRET-Selektivitäts-Screening-Panel auf ihre Selektivität gegenüber mehreren anderen Kme-Reader-Domänen untersucht und zeigten eine hohe Selektivität für die 53BP1-TTD.[4] UNC9512 zeigte keine messbare Bindungsaffinität (>100 μM) für andere Reader-Domänen, einschließlich Tudor-Domänen (SETDB1, UHRF1 und PHF19), Pflanzen-Homöodomänen (PHF19 und KDM7B) und Chromodomänen (CBX2, CDYL2 und MPP8).[6]

Signalweg und experimenteller Arbeitsablauf

DNA_Damage_Response cluster_0 Zellkern cluster_1 Inhibitor-Wirkung DSB DNA-Doppelstrangbruch ATM ATM-Kinase-Aktivierung DSB->ATM H2AX γH2AX-Bildung ATM->H2AX RNF168 RNF168-Rekrutierung H2AX->RNF168 H2AK15ub H2A-Lys15-Ubiquitinierung RNF168->H2AK15ub 53BP1 53BP1-Rekrutierung H2AK15ub->53BP1 UDR-Motiv-Bindung H4K20me2 Histon-H4-Lys20-Dimethylierung (konstitutiv) H4K20me2->53BP1 Tudor-Domäne-Bindung NHEJ Nicht-homologe Endverknüpfung (NHEJ) 53BP1->NHEJ UNC2170 UNC-2170 / Alternativen UNC2170->53BP1 Blockiert die Bindung an Histon-Markierungen

Abbildung 1: Vereinfachter Signalweg der 53BP1-vermittelten DNA-Schadensantwort.

Biochemical_Assay_Workflow cluster_0 Vorbereitung cluster_1 Biochemische Assays cluster_2 Datenanalyse Protein Gereinigtes 53BP1-TTD-Protein Assay Bindungsassay Protein->Assay Ligand UNC-2170 oder alternative Inhibitoren Ligand->Assay Peptid Biotinyliertes H4K20me2-Peptid (für Kompetitionsassays) AlphaScreen AlphaScreen Peptid->AlphaScreen TR_FRET TR-FRET Peptid->TR_FRET Assay->AlphaScreen ITC Isotherme Titrations- kalorimetrie Assay->ITC SPR Oberflächenplasmonen- resonanz Assay->SPR Assay->TR_FRET Data Rohdaten AlphaScreen->Data ITC->Data SPR->Data TR_FRET->Data Analysis Bindungskurven-Anpassung Data->Analysis Results Bestimmung von IC50 / Kd Analysis->Results

References

A Comparative Analysis of 53BP1 Crystal Structures with UNC-2170 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the crystal structures of the p53 binding protein 1 (53BP1) in complex with the small molecule inhibitor UNC-2170 and its analogs. The following sections detail the structural interactions, present quantitative binding data, and outline the experimental methodologies used to obtain this data, offering valuable insights for researchers in oncology and DNA damage response pathways.

Structural and Binding Affinity Comparison

The interaction between 53BP1 and small molecule inhibitors is crucial for the development of novel therapeutics targeting the DNA damage response. UNC-2170 was identified as a fragment-like ligand that binds to the tandem Tudor domain (TTD) of 53BP1, a key interaction module for recognizing dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2).[1] The crystal structure of the 53BP1 TTD in complex with UNC-2170 (PDB ID: 4RG2) reveals that the inhibitor binds at the interface of a 53BP1 dimer, with the tert-butyl amine group of UNC-2170 anchoring it within the methyl-lysine binding pocket.[1] This unique binding mode, where the ligand is enveloped by two 53BP1 molecules, presents challenges for further structural modifications aimed at improving potency.[1]

Subsequent research has led to the development of analogs and other inhibitors with improved affinity and different binding stoichiometries. For instance, UNC8531 was identified to bind to the 53BP1 TTD with submicromolar affinity and, importantly, in a 1:1 stoichiometric ratio, unlike the 2:1 protein-ligand ratio observed for UNC-2170. This 1:1 binding mode may offer greater potential for optimization. The co-crystal structure of 53BP1 with UNC8531 (PDB ID: 8SWJ) provides a basis for the structure-guided design of more potent inhibitors.

The following table summarizes the quantitative binding data for UNC-2170 and a selection of its analogs and other 53BP1 inhibitors.

CompoundPDB IDIC50 (µM)Kd (µM)Assay Method(s)Stoichiometry (Protein:Ligand)
UNC-2170 4RG22922AlphaScreen, ITC2:1
UNC-2170 Analog (3-trifluoromethyl) Not Available~2910AlphaScreen, ITCNot Reported
UNC-2170 Analog (dimethyl amine) Not Available>100No measurable bindingAlphaScreen, ITCNot Applicable
UNC-2170 Analog (sulfonamide linker) Not Available>100Not ReportedAlphaScreenNot Applicable
DP308 Not Available1.69~2.7AlphaScreen, MST, SPRNot Reported
UNC8531 8SWJ0.470.85 (ITC), 0.79 (SPR)TR-FRET, ITC, SPR1:1
UNC9512 Not Available0.460.41 (ITC), 0.17 (SPR)TR-FRET, ITC, SPR1:1

Signaling Pathway and Experimental Workflow

The interaction of 53BP1 with H4K20me2 is a critical step in the non-homologous end joining (NHEJ) DNA repair pathway. Small molecule inhibitors like UNC-2170 disrupt this interaction, thereby inhibiting 53BP1 function. The following diagram illustrates this inhibitory mechanism.

G Inhibition of 53BP1 Interaction with Histone H4 cluster_0 53BP1-Mediated DNA Repair cluster_1 Inhibition by UNC-2170 53BP1_TTD 53BP1 Tandem Tudor Domain H4K20me2 Histone H4 (dimethylated K20) 53BP1_TTD->H4K20me2 recognizes 53BP1_TTD->Inhibition prevents binding to H4K20me2 NHEJ Non-Homologous End Joining H4K20me2->NHEJ promotes recruitment for UNC2170 UNC-2170 UNC2170->53BP1_TTD binds to

Caption: Inhibition of 53BP1-H4K20me2 interaction by UNC-2170.

The general workflow for identifying and characterizing 53BP1 inhibitors involves several key experimental stages, from initial high-throughput screening to detailed biophysical and structural characterization.

G Workflow for 53BP1 Inhibitor Characterization HTS High-Throughput Screening (e.g., AlphaScreen) Hit_Validation Hit Validation & SAR (Binding Assays) HTS->Hit_Validation Identifies Hits Biophysical Biophysical Characterization (ITC, SPR) Hit_Validation->Biophysical Confirms Binding Cellular Cellular Assays (Foci Formation, CSR) Hit_Validation->Cellular Tests Cellular Activity Structural Structural Studies (X-ray Crystallography) Biophysical->Structural Determines Binding Mode Structural->Hit_Validation Guides Optimization

Caption: Experimental workflow for 53BP1 inhibitor discovery.

Experimental Protocols

Protein Expression and Purification for Crystallography

The tandem Tudor domain (residues 1483–1606) of human 53BP1 was expressed in E. coli BL21(DE3) cells.[2] The expression construct, typically in a pET28-MHL vector, was transformed into the cells, which were then grown in Terrific Broth medium at 37°C.[2] Protein expression was induced with IPTG at an OD600 of approximately 1.5, followed by overnight incubation at 16°C.[2] The cells were harvested, lysed, and the His-tagged 53BP1 TTD was purified using nickel-affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.

Co-crystallization of 53BP1 TTD with UNC-2170

For co-crystallization, the purified 53BP1 TTD was concentrated and incubated with a molar excess of UNC-2170. Crystals were grown using the hanging drop vapor diffusion method at 16°C.[3] The crystallization drops were prepared by mixing the protein-ligand solution with a reservoir solution containing 0.1 M Bis-Tris propane (B168953) (pH 9.0) and 18-22% PEG MME 550.[3] X-ray diffraction data were collected from cryo-cooled crystals.[4]

AlphaScreen Assay for Inhibitor Screening

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized for the high-throughput screening and determination of IC50 values of 53BP1 inhibitors.[1] This bead-based proximity assay measures the disruption of the interaction between the 53BP1 TTD and a biotinylated H4K20me2 peptide. The assay components, including His-tagged 53BP1 TTD, the biotinylated peptide, streptavidin-coated acceptor beads, and nickel-chelate donor beads, were incubated in a suitable assay buffer. The binding of the protein to the peptide brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. The addition of an inhibitor disrupts this interaction, leading to a decrease in the signal. IC50 values were determined by measuring the signal at various inhibitor concentrations.[1]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) was employed to directly measure the binding affinity (Kd) and stoichiometry of inhibitors to the 53BP1 TTD.[1] In a typical experiment, a solution of the inhibitor was titrated into a solution of the purified 53BP1 TTD in the sample cell of the calorimeter at a constant temperature. The heat released or absorbed upon binding was measured for each injection. The resulting data were fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.[1] This technique confirmed the 2:1 protein-to-ligand binding ratio for UNC-2170.[1]

References

A Researcher's Guide to Alternatives for UNC-2170 Maleate in the Study of 53BP1 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor p53-binding protein 1 (53BP1) is a critical regulator in the DNA damage response (DDR), orchestrating the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.[1][2][3] Its central role in maintaining genomic stability and its implications in cancer biology, particularly in the context of PARP inhibitor sensitivity, have made it a key target for investigation.[4][5] UNC-2170 was identified as one of the first small-molecule ligands for the 53BP1 tandem tudor domain (TTD), the domain responsible for recognizing dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2) at sites of DNA double-strand breaks (DSBs).[6][7] However, with a modest IC50 of 29 µM, the field has sought more potent and specific tools to dissect 53BP1 function.[8][9]

This guide provides an objective comparison of UNC-2170 maleate (B1232345) with current alternatives, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Comparative Analysis of 53BP1 Modulators

The landscape of 53BP1 functional study has expanded beyond initial fragment-like ligands to include highly potent small molecules, genetically encoded inhibitors, and methods that target its upstream regulators. The following table summarizes key quantitative data for UNC-2170 and its principal alternatives.

Compound/Modulator Target Mechanism of Action Potency (Binding/Inhibition) Cellular Activity Key Applications
UNC-2170 53BP1 Tandem Tudor Domain (TTD)Competes with H4K20me2 for binding to the 53BP1 TTD.[6][7]IC50: 29 µM[10]Kd: 22 µM[10]Suppresses class switch recombination (CSR) in B cells.[6][10]Initial studies of 53BP1 TTD druggability; CSR assays.
DP308 53BP1 Tandem Tudor Domain (TTD)Disrupts the binding between 53BP1 and H4K20me2 peptide.[8]IC50: 1.69 ± 0.73 µM[8]Kd: ~2.7 µM (MST/SPR)[8]Not explicitly detailed in provided abstracts, but described as a promising tool for gene editing therapy.[8]Chemical probe development; potential for enhancing CRISPR/Cas9 genome editing.[8]
UNC9512 53BP1 Tandem Tudor Domain (TTD)Best-in-class antagonist that binds the Kme reader pocket of the 53BP1 TTD.[1][11]IC50: 0.46 ± 0.21 µM (TR-FRET)[1]Kd: 0.17 ± 0.02 µM (SPR)[1]Confirmed target engagement in cells; inhibits 53BP1 localization to sites of DNA damage.[1]Mechanistic studies of 53BP1 in DNA repair; enhancing CRISPR/Cas9 efficiency.[1][11]
i53 (Inhibitor of 53BP1) 53BP1 Tudor DomainEngineered ubiquitin variant that selectively binds to and blocks 53BP1.[2]Kd: 242 ± 52 nM (ITC)[2]Blocks accumulation of 53BP1 at DNA damage sites; increases HDR efficiency by up to 5.6-fold.[2][12]Enhancing HDR-based genome editing with CRISPR-Cas9.[2][12]
TIRR (Endogenous Regulator) 53BP1 Tandem Tudor Domain (TTD)Natural protein inhibitor that masks the H4K20me2 binding surface of the 53BP1 TTD.[3][13]N/A (Endogenous Protein)Overexpression blocks 53BP1 localization to DSBs and impairs CSR.[13]Studying the natural regulation of 53BP1; investigating DDR pathway choice.[5][13]
ATM/DNA-PK Inhibitors (e.g., KU-55933) ATM / DNA-PK KinasesInhibit upstream kinases that phosphorylate proteins required for 53BP1 recruitment to DSBs.[14]Varies by compound (e.g., KU-55933 IC50 for ATM: 13 nM)Indirectly impacts 53BP1 recruitment and function in the DNA damage response.[14]Investigating the broader DDR signaling cascade involving 53BP1.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding how to effectively study 53BP1.

53BP1_Recruitment_Pathway 53BP1 Recruitment and Inhibition at DNA Double-Strand Breaks cluster_0 Upstream Signaling cluster_1 53BP1 Regulation & Function cluster_2 Inhibitors DSB DNA Double-Strand Break (DSB) ATM_DNAPK ATM / DNA-PK Kinases DSB->ATM_DNAPK activates H2AX γH2AX ATM_DNAPK->H2AX phosphorylates RNF8_168 RNF8/RNF168 (E3 Ligases) H2AX->RNF8_168 recruits H2AK15ub H2AK15ub RNF8_168->H2AK15ub generates BP1 53BP1 H2AK15ub->BP1 recruits via UDR & Tudor Domains H4K20me2 H4K20me2 (Histone Mark) H4K20me2->BP1 recruits via UDR & Tudor Domains TIRR TIRR TIRR->BP1 inhibits binding to H4K20me2 NHEJ Non-Homologous End Joining (NHEJ) BP1->NHEJ promotes ATM_i KU-55933 (ATM Inhibitor) ATM_i->ATM_DNAPK inhibits BP1_i UNC-2170 UNC9512 i53 BP1_i->BP1 inhibit Tudor Domain

Caption: 53BP1 recruitment pathway and points of intervention.

Inhibitor_Screening_Workflow Experimental Workflow for Screening 53BP1 Inhibitors cluster_0 Biochemical Screen cluster_1 Cellular Assays HTS High-Throughput Screen (e.g., TR-FRET, AlphaScreen) Hit_ID Hit Identification (IC50 Determination) HTS->Hit_ID Binding Binding Validation (SPR, ITC) Hit_ID->Binding Selectivity Selectivity Profiling (vs. other Kme readers) Binding->Selectivity Foci 53BP1 Foci Formation Assay (Immunofluorescence) Selectivity->Foci Target_Engage Target Engagement (e.g., NanoBRET) Foci->Target_Engage Functional Functional Assays (CSR, CRISPR Editing Efficiency) Target_Engage->Functional

Caption: Workflow for identifying and validating 53BP1 inhibitors.

DNA_Repair_Choice 53BP1's Role in DNA Repair Pathway Choice cluster_NHEJ NHEJ Pathway cluster_HR HR Pathway DSB DNA Double-Strand Break BP1 53BP1 DSB->BP1 activates competing pathways BRCA1 BRCA1 DSB->BRCA1 activates competing pathways End_Protection Blocks End Resection BP1->End_Protection BP1->BRCA1 antagonizes NHEJ NHEJ Repair (Error-Prone) End_Protection->NHEJ leads to End_Resection Promotes End Resection BRCA1->End_Resection HR Homologous Recombination (Error-Free) End_Resection->HR initiates Inhibitors 53BP1 Inhibition (e.g., UNC9512, i53) Inhibitors->BP1 blocks

Caption: Logical relationship of 53BP1 in NHEJ vs. HR pathway choice.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key assays used to characterize 53BP1 inhibitors.

53BP1 Foci Formation Assay (Immunofluorescence)

This assay is a cornerstone for assessing the cellular activity of 53BP1 inhibitors by visualizing the recruitment of 53BP1 to sites of DNA damage.[1][2]

Objective: To determine if a compound can inhibit the localization of 53BP1 to ionizing radiation (IR)-induced foci.

Methodology:

  • Cell Culture and Treatment:

    • Plate U2OS cells (or another suitable cell line) on glass coverslips in a 12-well plate and allow them to adhere overnight.

    • Pre-treat cells with the desired concentrations of the test compound (e.g., UNC9512), negative control, and vehicle control for 1-2 hours.

  • Induction of DNA Damage:

    • Expose the cells to ionizing radiation (e.g., 2-10 Gy using a Cesium-137 irradiator).

    • Return cells to the incubator for a recovery period (e.g., 1 hour) to allow for foci formation.

  • Immunofluorescence Staining:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against 53BP1 (e.g., rabbit anti-53BP1) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Acquire images using a high-resolution fluorescence microscope.

    • Quantify the number and intensity of 53BP1 foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji or CellProfiler). A common threshold is to count cells with >10 foci as positive.

    • Compare the percentage of foci-positive cells between treated and untreated groups. A significant reduction in foci indicates inhibitory activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the binding affinity of inhibitors to the 53BP1 TTD in a high-throughput format.[1]

Objective: To measure the IC50 value of a compound for the interaction between the 53BP1 TTD and a histone H4K20me2 peptide.

Methodology:

  • Reagents and Plate Preparation:

    • 53BP1 Protein: Recombinant, purified GST-tagged 53BP1 TTD.

    • Histone Peptide: Biotinylated peptide corresponding to histone H4 with dimethylation on Lysine 20 (H4K20me2).

    • Detection Reagents: Europium-labeled anti-GST antibody (donor fluorophore) and streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • In a 384-well low-volume assay plate, add the test compound dilutions.

    • Add a solution containing the GST-53BP1 TTD and the biotin-H4K20me2 peptide to each well.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

    • Add the detection reagents (Eu-anti-GST and SA-APC).

    • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the peptide binding.

Disclaimer: This guide is intended for research professionals. All experimental procedures should be performed in accordance with institutional safety guidelines and regulations. The potency and efficacy of compounds can vary based on the specific cell line and experimental conditions.

References

Safety Operating Guide

Prudent Disposal of UNC-2170 Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling UNC-2170 maleate (B1232345), a selective inhibitor of the methyl-lysine binding protein 53BP1, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for UNC-2170 maleate is not publicly available, general best practices for the disposal of research-grade chemical compounds should be strictly followed. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Immediate Safety and Disposal Plan

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed waste container. Under no circumstances should this compound be mixed with other waste streams or disposed of down the drain. The handling and disposal process should be managed by trained personnel familiar with chemical safety procedures.

Key Disposal Steps:

  • Segregation: Keep this compound waste separate from other chemical waste to avoid potential reactions.

  • Containerization: Use a chemically resistant, leak-proof container clearly labeled "Hazardous Waste" and listing the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed chemical waste disposal company.

  • Professional Disposal: Arrange for the collection and disposal of the waste through an approved and certified hazardous waste management contractor.

Personal Protective Equipment (PPE)

When handling this compound for disposal, researchers must use appropriate personal protective equipment to minimize exposure risks.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Body Protection Laboratory coat

Disposal Workflow

The decision-making process for the proper disposal of this compound follows a clear, safety-oriented workflow. This process ensures that all necessary precautions are taken before, during, and after the handling of the chemical waste.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Keep this compound Separate ppe->segregate container Place in a Labeled, Sealed, Chemical-Resistant Waste Container segregate->container storage Store in Designated Secure Waste Area container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Handling Protocols for UNC-2170 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling UNC-2170 maleate (B1232345) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact. The required PPE for handling UNC-2170 maleate is detailed below.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes, dust, and airborne particles.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-free, chemical-resistantPrevents skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Fume Hood or NIOSH-approved RespiratorRequired when handling the powder form to avoid inhalation of dust. Use only in a well-ventilated area.

Operational Plan: Step-by-Step Handling & Disposal

1. Preparation & Handling:

  • Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.

  • Reconstitution: When preparing solutions, carefully add the solvent to the vial containing the lyophilized powder to avoid generating aerosols. For a 15 mM stock solution of UNC-2170 Hydrochloride (a related salt), it is recommended to reconstitute 5 mg of powder in 0.95 mL of DMSO.[1]

  • Grounding: For flammable solvents used in reconstitution, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[2]

2. Storage:

  • Lyophilized Powder: Store at -20°C, desiccated.[1] The chemical is stable for 24 months under these conditions.[1]

  • In Solution: Once dissolved, store at -20°C and use within 3 months to maintain potency.[1] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1]

3. Spill & Emergency Procedures:

  • Spill Cleanup: In case of a spill, avoid generating dust. Wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal.

  • First Aid:

    • If Swallowed: Rinse mouth with water and call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice.

    • If Inhaled: Move the person to fresh air.

4. Disposal:

  • Dispose of this compound and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant. Do not let the product enter drains.

Experimental Protocols

Reconstitution of UNC-2170 Hydrochloride (Lyophilized Powder):

This protocol is for the hydrochloride salt, but a similar procedure can be followed for the maleate salt, adjusting for molecular weight differences if a precise molar concentration is required.

  • Objective: To prepare a 15 mM stock solution.

  • Materials:

    • UNC-2170 Hydrochloride (5 mg, lyophilized powder)[1]

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Micropipette

    • Vortex mixer

  • Procedure:

    • Allow the vial of lyophilized UNC-2170 Hydrochloride to equilibrate to room temperature before opening.

    • Using a micropipette, add 0.95 mL of DMSO to the vial containing 5 mg of the powder.[1]

    • Cap the vial securely and vortex gently until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no particulates.

  • Storage: Store the resulting stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1]

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood Recommended) A->B C Weigh this compound Powder B->C Proceed to Handling D Reconstitute with Appropriate Solvent C->D E Store Stock Solution at -20°C D->E F Decontaminate Work Surfaces E->F After Experimentation G Dispose of Waste in Accordance with Regulations F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Spill J1 Evacuate and Ventilate Area J->J1 K Exposure K1 Skin: Wash with Soap and Water K->K1 K2 Eyes: Flush with Water for 15 mins K->K2 K3 Inhalation: Move to Fresh Air K->K3 K4 Ingestion: Seek Medical Attention K->K4 J2 Contain Spill with Absorbent Material J1->J2 J3 Collect and Dispose of as Hazardous Waste J2->J3

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.